molecular formula C5H13N B079412 N-Methyl-tert-butylamine CAS No. 14610-37-8

N-Methyl-tert-butylamine

Cat. No.: B079412
CAS No.: 14610-37-8
M. Wt: 87.16 g/mol
InChI Key: ZQGJEUVBUVKZKS-UHFFFAOYSA-N
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Description

N-Methyl-tert-butylamine is a useful research compound. Its molecular formula is C5H13N and its molecular weight is 87.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,2-dimethylpropan-2-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13N/c1-5(2,3)6-4/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZQGJEUVBUVKZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163272
Record name N-Methyl-tert-butylamine
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Molecular Weight

87.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14610-37-8
Record name N,2-Dimethyl-2-propanamine
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Record name N-Methyl-tert-butylamine
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Record name N-Methyl-tert-butylamine
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Record name N-methyl-tert-butylamine
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Foundational & Exploratory

N-Methyl-tert-butylamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methyl-tert-butylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic and analytical methodologies related to this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identification

This compound, also known as N,2-dimethylpropan-2-amine, is a secondary amine characterized by a methyl group and a tert-butyl group attached to a nitrogen atom.[1][2] The bulky tert-butyl group sterically hinders the nitrogen atom, influencing its reactivity.[2]

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name N,2-dimethylpropan-2-amine[2][3]
CAS Number 14610-37-8[1]
Molecular Formula C5H13N[1][2]
SMILES CC(C)(C)NC[2][3]
InChI InChI=1S/C5H13N/c1-5(2,3)6-4/h6H,1-4H3[1][2]
InChIKey ZQGJEUVBUVKZKS-UHFFFAOYSA-N[1][2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[4] It is a flammable and corrosive substance that can cause irritation.[4]

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 87.16 g/mol [2]
Boiling Point 67-69 °C[5]
Density 0.727 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.395[5]
Flash Point -26 °C (-14.8 °F) - closed cup
Appearance Colorless to pale yellow liquid[4]

Experimental Protocols

Synthesis Methodologies

This compound is primarily synthesized through two main routes: reductive amination of tert-butylamine and reduction of N-tert-butylformamide.

3.1.1. Reductive Amination of tert-Butylamine

This method involves the reaction of tert-butylamine with formaldehyde in the presence of a reducing agent.

G tert_butylamine tert-Butylamine reaction_mixture Reaction Mixture tert_butylamine->reaction_mixture formaldehyde Formaldehyde formaldehyde->reaction_mixture reducing_agent Reducing Agent (e.g., Sodium Borohydride) reducing_agent->reaction_mixture workup Aqueous Workup & Extraction reaction_mixture->workup purification Distillation workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via reductive amination.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine in a suitable solvent such as methanol.

  • Addition of Formaldehyde: Cool the solution in an ice bath and add an aqueous solution of formaldehyde dropwise while maintaining the temperature below 10 °C.

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Cool the reaction mixture again in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by distillation.

3.1.2. Reduction of N-tert-butylformamide

This method involves the reduction of the corresponding amide, N-tert-butylformamide, using a strong reducing agent like lithium aluminum hydride (LAH).

G n_tert_butylformamide N-tert-butylformamide reaction_mixture Reaction Mixture (under inert atmosphere) n_tert_butylformamide->reaction_mixture lah Lithium Aluminum Hydride (LAH) in dry THF lah->reaction_mixture workup Fieser Workup (Water, NaOH, Water) reaction_mixture->workup filtration Filtration of Aluminum Salts workup->filtration purification Distillation filtration->purification product This compound purification->product

References

An In-depth Technical Guide to the Laboratory Synthesis of N-Methyl-tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methods for the laboratory-scale synthesis of N-Methyl-tert-butylamine, a secondary amine of interest in various research and development applications. This document details two primary synthetic routes: the Eschweiler-Clarke reaction and reductive amination using sodium borohydride. Each method is presented with a thorough experimental protocol, a summary of quantitative data, and visualizations of the reaction pathways and experimental workflows to aid in comprehension and reproducibility.

Introduction

This compound [(CH₃)₃CNHCH₃], also known as N-tert-butyl-N-methylamine, is a secondary amine that serves as a valuable building block in organic synthesis. Its sterically hindered tert-butyl group and the presence of a methyl group on the nitrogen atom impart specific properties that are leveraged in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The selection of an appropriate synthetic method is crucial for achieving high purity and yield in a laboratory setting. This guide focuses on two robust and widely applicable methods for the N-methylation of tert-butylamine.

Synthetic Methodologies

Two principal methods for the synthesis of this compound are presented: the classical Eschweiler-Clarke reaction and a modern reductive amination approach.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1][2] This reaction is a type of reductive amination where formic acid acts as the reducing agent.[1] The reaction proceeds by the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate, releasing carbon dioxide.[2] For a primary amine like tert-butylamine, this process occurs twice to yield the N,N-dimethylated product is not an issue as the reaction stops at the tertiary amine stage.[1] However, for the synthesis of a secondary amine, careful control of stoichiometry is implied, though the classical procedure often favors exhaustive methylation. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[1]

Reaction Pathway

Eschweiler_Clarke tert_butylamine tert-Butylamine iminium_ion Iminium Ion Intermediate tert_butylamine->iminium_ion + H₂C=O formaldehyde1 Formaldehyde formaldehyde1->iminium_ion formic_acid1 Formic Acid n_methyl_tert_butylamine This compound formic_acid1->n_methyl_tert_butylamine iminium_ion->n_methyl_tert_butylamine + HCOOH co2 CO₂

Figure 1: Reaction pathway for the Eschweiler-Clarke synthesis of this compound.

Experimental Protocol: Eschweiler-Clarke Synthesis (Adapted from a general procedure)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tert-butylamine (1.0 eq), formic acid (2.0 eq), and a 37% aqueous solution of formaldehyde (2.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain it at this temperature with vigorous stirring for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling the reaction mixture to room temperature, carefully add a saturated aqueous solution of sodium carbonate to neutralize the excess formic acid until the evolution of CO₂ ceases and the pH is basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation to yield pure this compound.

Reductive Amination with Sodium Borohydride

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia or primary/secondary amines.[3] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ by a reducing agent.[3] For the synthesis of this compound, tert-butylamine is reacted with formaldehyde to form an intermediate imine, which is subsequently reduced. Sodium borohydride (NaBH₄) is an effective and convenient reducing agent for this transformation.[4]

Reaction Pathway

Reductive_Amination tert_butylamine tert-Butylamine imine Imine Intermediate tert_butylamine->imine + H₂C=O formaldehyde Formaldehyde formaldehyde->imine n_methyl_tert_butylamine This compound imine->n_methyl_tert_butylamine + NaBH₄ nabh4 Sodium Borohydride nabh4->n_methyl_tert_butylamine

Figure 2: Reaction pathway for the reductive amination synthesis of this compound.

Experimental Protocol: Reductive Amination with Sodium Borohydride (Adapted from a general procedure)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylamine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Add a 37% aqueous solution of formaldehyde (1.1 eq) to the stirred solution at room temperature. Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

  • Reaction Conditions: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Work-up: Carefully quench the reaction by the dropwise addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Extraction: Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods. Please note that yields can vary based on the specific reaction scale and purification efficiency.

ParameterEschweiler-Clarke ReactionReductive Amination (NaBH₄)
Typical Yield >80%[2]70-90% (estimated)
Reaction Temperature 80-100°C[2]0°C to Room Temperature
Reaction Time 12-18 hours5-8 hours
Purity (after purification) High (>97%)High (>97%)
Key Reagents Formic acid, Formaldehyde[1]Sodium borohydride, Formaldehyde[4]
Byproducts CO₂[2]Borate salts

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for each synthetic method.

Eschweiler-Clarke Reaction Workflow

workflow_EC start Start reactants Combine tert-Butylamine, Formic Acid, and Formaldehyde start->reactants heat Heat at 80-100°C for 12-18 hours reactants->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with Sodium Carbonate cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate Organic Phase extract->dry distill Fractional Distillation dry->distill end End distill->end

Figure 3: Experimental workflow for the Eschweiler-Clarke synthesis.

Reductive Amination Workflow

workflow_RA start Start dissolve Dissolve tert-Butylamine in Solvent start->dissolve add_hcho Add Formaldehyde, Stir for 1-2 hours dissolve->add_hcho cool_add_nabh4 Cool to 0°C and Add NaBH₄ add_hcho->cool_add_nabh4 stir_rt Stir at Room Temperature for 4-6 hours cool_add_nabh4->stir_rt quench Quench with Water stir_rt->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Organic Solvent concentrate->extract dry Dry and Concentrate Organic Phase extract->dry distill Fractional Distillation dry->distill end End distill->end

Figure 4: Experimental workflow for the reductive amination synthesis.

Purification and Characterization

For both methods, the final product, this compound, is a volatile liquid and is best purified by fractional distillation . The purity of the final compound should be assessed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess the purity by analyzing the chromatogram for any residual starting materials or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound by analyzing the chemical shifts and coupling patterns of the protons and carbons.

Safety Considerations

  • tert-Butylamine is a flammable and corrosive liquid.

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Formic acid is corrosive and should be handled with care.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.

  • All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

This guide provides a detailed framework for the synthesis of this compound in a laboratory setting. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any experimental work.

References

Spectroscopic Profile of N-Methyl-tert-butylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for N-Methyl-tert-butylamine (CAS No. 14610-37-8). This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

This compound, a secondary amine with the molecular formula C₅H₁₃N, is a valuable building block in organic synthesis. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in various research and development applications.

Spectroscopic Data Summary

The following tables provide a concise summary of the key quantitative data obtained from the NMR, IR, and Mass Spectrometric analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1~1.1Singlet9H-C(CH₃)₃
2~2.3Singlet3H-NHCH₃
3~0.8Broad Singlet1H-NH

Note: The chemical shift of the N-H proton can be variable and is dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR):

A known ¹³C NMR spectrum was recorded in Benzene-d₆.

SignalChemical Shift (δ) ppmAssignment
1~50.9-C(CH₃)₃
2~33.8-NHCH₃
3~29.1-C(CH₃)₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H stretch (secondary amine)
2960-2860StrongC-H stretch (alkane)
~1470MediumC-H bend (CH₃)
~1365MediumC-H bend (tert-butyl)
~1190MediumC-N stretch
Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via electron ionization (EI).

m/zRelative Intensity (%)Assignment
87~5[M]⁺ (Molecular Ion)
72100[M-CH₃]⁺ (Base Peak)
44~20[CH₃NH=CH₂]⁺
42~15[C₃H₆]⁺
41~10[C₃H₅]⁺
30~10[CH₂=NH₂]⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation: A dilute solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., Chloroform-d, Benzene-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.

  • Number of Scans: Typically 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using the neat liquid. A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

Acquisition:

  • Spectral Range: The spectrum is scanned over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Number of Scans: An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used. The spectrometer is often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Acquisition:

  • Ionization Method: Electron Ionization (EI) is performed at a standard energy of 70 eV.[1]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Mass Range: The instrument is scanned over a mass range that includes the molecular ion and expected fragments (e.g., m/z 15-200).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the fragmentation pattern, which provides structural information about the molecule. The base peak, which is the most intense peak in the spectrum, is a key characteristic.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film on Salt Plates Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Intensities IR->IR_Data MS_Data Mass-to-Charge (m/z) Relative Intensities Fragmentation Pattern MS->MS_Data Structure Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

N-Methyl-tert-butylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14610-37-8

This technical guide provides an in-depth overview of N-Methyl-tert-butylamine, a secondary amine with significant applications in chemical synthesis and as a building block in pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental insights, and procedural workflows.

Chemical Identity and Synonyms

This compound is a clear, colorless to pale yellow liquid.[1] It is recognized by the Chemical Abstracts Service (CAS) with the number 14610-37-8 . The compound is known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms for this compound

SynonymSource
N-tert-Butylmethylamine[2]
N,2-Dimethylpropan-2-amine[2]
2-Propanamine, N,2-dimethyl-[2]
tert-Butylmethylamine[3]
N-Methyl-2-methyl-2-propanamine[2]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented below. These properties are essential for designing experimental setups, purification procedures, and analytical methods.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₃N[4]
Molecular Weight 87.16 g/mol [4]
Boiling Point 67-69 °C (lit.)[4]
Density 0.727 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.395 (lit.)[4]
Flash Point -26 °C[2]
Storage Temperature 2°C - 8°C, under inert gas (Nitrogen)[5]

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale approach is the reductive amination of tert-butylamine.

General Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the N-methylation of a primary amine using formaldehyde as the methyl source and a reducing agent.

Objective: To synthesize this compound from tert-butylamine.

Materials:

  • tert-Butylamine

  • Aqueous formaldehyde (37%)

  • Reducing agent (e.g., sodium borohydride, zinc dust)[6][7]

  • Methanol or another suitable solvent

  • Acetic acid (if using zinc)[7]

  • Dichloromethane or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment

Workflow Diagram: Synthesis of this compound

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve tert-butylamine in methanol add_hcho Add aqueous formaldehyde start->add_hcho cool Cool mixture in an ice bath add_hcho->cool add_reductant Slowly add reducing agent cool->add_reductant stir Stir at room temperature add_reductant->stir quench Quench reaction (e.g., with water) stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate distill Distillation concentrate->distill product product distill->product This compound

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Procedure:

  • In a round-bottom flask, dissolve tert-butylamine in methanol.

  • Add aqueous formaldehyde to the solution. An exothermic reaction may occur.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the chosen reducing agent (e.g., sodium borohydride in portions, or zinc dust followed by acetic acid).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a specified time (typically several hours to overnight), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3] Its sterically hindered secondary amine nature can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[3]

Key applications include:

  • Synthesis of Heterocyclic Compounds: It has been used in the synthesis of a pyrrolo[3,4-b]indole ring system.[2] This scaffold is present in various biologically active compounds.

  • Structure-Activity Relationship (SAR) Studies: this compound has been employed in SAR studies related to the N,N-disubstitution of the terminal acetamide on pyrazolopyrimidines, which are a class of compounds with diverse biological activities.[2]

  • As a Nucleophile and Base: In organic synthesis, it can act as a nucleophile in substitution and addition reactions or as a sterically hindered base.[3]

Analytical Methodologies

Accurate quantification and characterization of this compound are crucial for process control and quality assurance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed methods.

HPLC Analysis

A reverse-phase HPLC method can be used for the analysis of this compound.[1]

Table 3: Typical HPLC Parameters for this compound Analysis

ParameterConditionSource
Column Newcrom R1 or equivalent C18 column[1]
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid[1]
Detection UV
Flow Rate Typically 1.0 mL/min for a standard 4.6 mm ID column[8]
Temperature Ambient or controlled (e.g., 30 °C)[8]

Workflow Diagram: HPLC Analysis

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Prepare sample solution (dissolve in mobile phase) inject Inject sample prep_sample->inject prep_mobile Prepare and degas mobile phase separate Separation on RP column prep_mobile->separate inject->separate detect UV Detection separate->detect chromatogram Generate chromatogram detect->chromatogram quantify Quantify this compound chromatogram->quantify

Caption: A standard workflow for the analysis of this compound using HPLC.

GC-MS Analysis

GC-MS is a powerful technique for the identification and quantification of volatile amines like this compound.

Table 4: General GC-MS Parameters for Volatile Amine Analysis

ParameterConditionSource(s)
Column HP-5ms or similar non-polar column[9]
Injector Type Split/Splitless[9]
Injector Temp. 250-260 °C[9][10]
Carrier Gas Helium[10]
Oven Program Initial Temp: ~50 °C, Ramp: 10-20 °C/min, Final Temp: up to the column limit (e.g., 280-300 °C)[9][10]
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Scan Range e.g., 50 - 400 m/z[9]

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the direct interaction of this compound with defined biological signaling pathways. Its role in drug development is primarily as a structural component or intermediate in the synthesis of active pharmaceutical ingredients.[3] The biological activity of molecules containing the this compound moiety is determined by the overall structure of the final compound. Further research is required to elucidate any intrinsic biological effects of this compound itself.

Conclusion

This compound is a valuable chemical entity for both synthetic and medicinal chemists. Its well-defined properties and reactivity make it a useful tool in the construction of complex molecules. This guide provides a foundational understanding of its characteristics, synthesis, and analysis, which can aid researchers in its effective application.

References

Physical properties of N-Methyl-tert-butylamine (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N-Methyl-tert-butylamine

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, complete with experimental protocols for their determination.

Core Physical Properties

This compound, a secondary amine, is a colorless to pale yellow liquid.[1] It is recognized for its applications as a building block in organic synthesis.[2] Accurate determination of its physical constants is crucial for its application and for ensuring the purity of the substance.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for clear and easy reference.

Physical PropertyValueConditions
Boiling Point67-69 °Cat standard atmospheric pressure (lit.)
Density0.727 g/mLat 25 °C (lit.)

Literature values sourced from multiple chemical suppliers and databases.[2][3][4][5]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid substance like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For a pure compound, the boiling point is a characteristic physical property that can aid in its identification.[6]

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable when only a small amount of the sample is available.[7]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or oil bath)

  • Stand and clamp

Procedure:

  • Sample Preparation: A small amount of this compound is placed into a small test tube or fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample.[8]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated.[7] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Upon further heating, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating should be discontinued.[7]

  • Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[6][7] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[6]

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.

Methodology: Mass and Volume Measurement

This is a straightforward and common method for determining the density of a liquid.[9]

Apparatus:

  • Analytical balance (e.g., electronic balance)

  • Graduated cylinder or pycnometer (for higher accuracy)

  • Sample of this compound

  • Thermometer

Procedure:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[10]

  • Volume of Sample: A known volume of this compound is carefully transferred into the graduated cylinder. For higher accuracy, a pycnometer of a known volume is filled with the liquid. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[9]

  • Mass of Container and Sample: The mass of the container with the liquid is then measured.[10]

  • Temperature: The temperature of the liquid is recorded as density is temperature-dependent.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V)[9]

For increased accuracy, the measurements should be repeated multiple times, and the average density calculated.[9]

Logical Relationships

The determination of physical properties like boiling point and density are integral to the identification and characterization of a chemical substance.

G substance This compound boiling_point Boiling Point (67-69 °C) substance->boiling_point has density Density (0.727 g/mL at 25 °C) substance->density has identification Compound Identification & Purity Assessment boiling_point->identification informs density->identification informs

Caption: Relationship between physical properties and compound identification.

References

An In-depth Technical Guide to the Solubility of N-Methyl-tert-butylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-Methyl-tert-butylamine in a variety of common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility predictions based on the physicochemical properties of the molecule and general principles of solubility for secondary amines. Furthermore, this guide furnishes a detailed experimental protocol for the quantitative determination of this compound solubility, enabling researchers to generate precise data for their specific applications.

Introduction

This compound (CAS No. 14610-37-8), a secondary aliphatic amine, is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its molecular structure, featuring a polar amine group and nonpolar alkyl groups, dictates its solubility behavior in various media. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and other chemical processes where it may be used as a reagent, intermediate, or solvent.

Predicted Solubility of this compound in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[4] This principle suggests that substances with similar polarities are more likely to be miscible or soluble in one another. This compound possesses a polar secondary amine group capable of hydrogen bonding and nonpolar tert-butyl and methyl groups. This amphiphilic nature influences its interaction with different types of organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the general solubility characteristics of aliphatic amines and the polarity of the solvents.[2][3][5]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolMiscibleThe amine group of this compound can form hydrogen bonds with the hydroxyl group of alcohols, leading to high solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe polarity of these solvents allows for favorable dipole-dipole interactions with the polar amine group of this compound.
Nonpolar Aprotic Hexane, TolueneSolubleThe nonpolar alkyl groups of this compound interact favorably with nonpolar solvents through London dispersion forces. While the polar amine group is less compatible, the overall molecule is expected to be soluble.
Chlorinated Dichloromethane, ChloroformSolubleThese solvents have a moderate polarity and can interact with both the polar and nonpolar portions of the this compound molecule. General information suggests that amines are soluble in these solvents.[6]
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are relatively nonpolar but contain an oxygen atom that can act as a hydrogen bond acceptor for the N-H proton of this compound, promoting solubility. General lab procedures often cite ethers as suitable solvents for amines.[6]

Disclaimer: The solubility data presented in this table is predictive and based on general chemical principles. For precise quantitative data, experimental determination is strongly recommended.

Experimental Protocol for the Determination of this compound Solubility

This section outlines a general experimental procedure for the quantitative determination of the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The excess is to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for a period to allow any undissolved this compound to settle.

    • For finer separation, centrifuge the vial at a controlled temperature.

  • Sample Extraction and Dilution:

    • Carefully extract a known volume of the clear supernatant (the saturated solution) using a syringe.

    • Immediately filter the extracted sample through a syringe filter to remove any remaining undissolved micro-droplets.

    • Accurately dilute the filtered sample with a known volume of the pure solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the analytical method's linear range.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography (GC).

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a weight percentage (wt%).

3.3. Safety Precautions

  • This compound is a flammable and corrosive liquid.[1] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents may be flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent and handle them with appropriate care.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_ext 3. Sample Extraction and Dilution cluster_ana 4. Quantitative Analysis cluster_calc 5. Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Allow undissolved amine to settle prep2->sep1 sep2 Centrifuge for complete separation sep1->sep2 ext1 Extract clear supernatant sep2->ext1 ext2 Filter the sample ext1->ext2 ext3 Dilute with a known volume of solvent ext2->ext3 ana1 Analyze diluted sample (e.g., by GC) ext3->ana1 ana2 Compare to calibration curve ana1->ana2 calc1 Calculate concentration in saturated solution ana2->calc1 calc2 Express solubility in desired units calc1->calc2

Figure 1. Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides valuable qualitative predictions based on its molecular structure and the principles of chemical solubility. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a reliable methodology for their determination. This information is intended to support researchers, scientists, and drug development professionals in the effective use of this compound in their work.

References

An In-depth Technical Guide to the Safety and Handling of N-Methyl-tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Methyl-tert-butylamine (CAS No. 14610-37-8), a secondary amine utilized in various organic synthesis applications, including the development of pharmaceutical agents.[1][2][3] Due to its hazardous properties, strict adherence to safety protocols is imperative.[1][2]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][4] It is a highly flammable and corrosive secondary amine.[2][4]

PropertyValue
Molecular Formula C₅H₁₃N[1][5][6]
Molecular Weight 87.16 g/mol [1][7]
Boiling Point 67-69 °C[3][5][7][8]
Density 0.727 g/mL at 25 °C[3][5][7][8]
Flash Point -26 °C (-14.8 °F) (closed cup)[7][9]
Refractive Index n20/D 1.395[3][5][7][8]
Appearance Colorless to yellow liquid[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is highly flammable, harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[1][10][11]

GHS Pictograms: [7][12]

  • Flame (GHS02): Indicates a flammable hazard.

  • Corrosion (GHS05): Indicates the substance causes severe skin burns and eye damage.

  • Exclamation Mark (GHS07): Indicates that the substance may be harmful in contact with skin, if inhaled, or if swallowed.[7]

Hazard Statements: [7][9]

  • H225: Highly flammable liquid and vapor.

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

  • H314: Causes severe skin burns and eye damage.

Signal Word: Danger[7][9][11]

GHS_Hazards cluster_hazards GHS Hazard Classification for this compound cluster_pictograms Pictograms H225 H225: Highly flammable liquid and vapor p1 H302_H312_H332 H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled p3 H314 H314: Causes severe skin burns and eye damage p2

Caption: GHS Hazard Pictograms and Statements for this compound.

Safe Handling and Storage

Handling:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][13][14]

  • Use spark-proof tools and explosion-proof equipment.[13][14]

  • Ground and bond containers when transferring material to prevent static discharge.[10][13]

  • Avoid contact with skin, eyes, and clothing.[13][15]

  • Do not breathe vapors or mists.[10][14]

  • Eating, drinking, and smoking should be strictly prohibited in the work area.[15][16]

  • Wash hands thoroughly after handling.[13][16]

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10][13][15]

  • Keep containers tightly closed and store under an inert gas as the substance is very hygroscopic.[5]

  • Store in a flammables-designated area.[10][13]

  • Incompatible materials include strong oxidizing agents and strong acids.[10][14]

Caption: Safe handling workflow for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for safety.

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[14][15][17]

  • Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, neoprene) and a flame-resistant lab coat.[15][17] All protective clothing should be clean and put on before work.[15]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.[14][17] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines is required.[17]

First-Aid Measures

Immediate medical attention is required in all cases of exposure.[10][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[13][15]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with large amounts of soap and water for at least 15 minutes.[13][15]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method.[10][13][18]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[13]

Accidental Release and Disposal

  • Accidental Release: In case of a spill, remove all sources of ignition.[13] Evacuate personnel and ensure adequate ventilation.[10] Absorb the spill with inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[13][14]

  • Disposal: this compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10][15]

Experimental Protocols for Safety Assessment

The toxicological data for this compound are determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological assessments.

Acute Dermal Toxicity (as per OECD Guideline 402)

  • Objective: To determine the health hazards likely to arise from a single, short-term dermal exposure to a substance.[1][12]

  • Methodology: The test substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface) of a small group of rodents (typically rats). The area is covered with a porous gauze dressing for a 24-hour exposure period. A stepwise procedure is used, starting with a dose expected to produce signs of toxicity. Depending on the outcome, further groups may be tested at higher or lower doses. Animals are observed for at least 14 days for signs of toxicity and mortality. Body weights are recorded weekly, and a gross necropsy is performed on all animals at the end of the study.[8][9][19]

  • Endpoint: The primary endpoint is the LD50 (median lethal dose), which allows for classification of the substance according to the Globally Harmonized System (GHS).[8]

Acute Inhalation Toxicity (as per OECD Guideline 403)

  • Objective: To assess the health hazards associated with short-term inhalation exposure to a chemical.[4]

  • Methodology: This guideline describes two main protocols: a traditional LC50 (median lethal concentration) test and a Concentration x Time (C x t) protocol.[4][15] In the traditional method, groups of animals (usually rats) are exposed to at least three different concentrations of the test substance (as a gas, vapor, or aerosol) for a fixed period, typically 4 hours.[15] The animals are then observed for at least 14 days.[4][15] Observations include detailed clinical signs, body weight changes, and mortality. A full necropsy is performed on all animals.[15]

  • Endpoint: The LC50 value is calculated, which is used for GHS classification and quantitative risk assessment.[15]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (as per OECD Guideline 431)

  • Objective: To identify corrosive substances and mixtures without the use of live animals.[11][20]

  • Methodology: This in vitro test uses a commercially available Reconstructed Human Epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[11] The test chemical is applied topically to the surface of the skin tissue for specific exposure periods (e.g., 3 minutes and 1 hour).[17][21] The corrosive potential is determined by measuring the subsequent cell viability using a colorimetric assay (like the MTT assay).[11][17]

  • Endpoint: A substance is classified as corrosive if the cell viability falls below specific threshold levels (e.g., less than 50% viability after a 3-minute exposure or less than 15% after a 60-minute exposure).[17][21] This allows for classification as UN GHS Category 1.[17]

References

N-Methyl-tert-butylamine: An In-depth Technical Guide to its Reactivity with Common Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-tert-butylamine (NMTBA) is a secondary amine characterized by the presence of a sterically demanding tert-butyl group attached to the nitrogen atom. This structural feature profoundly influences its chemical reactivity, making it a valuable tool in organic synthesis. While it undergoes the typical reactions of a secondary amine, the steric hindrance modulates its nucleophilicity and basicity, often leading to unique selectivity. This guide provides a comprehensive overview of the reactivity of this compound with common laboratory reagents, supported by experimental insights and mechanistic visualizations. It is intended to be a valuable resource for researchers in academia and industry, particularly those in drug development where the nuanced reactivity of amines is critical.

Core Reactivity Principles

This compound's reactivity is a balance of its secondary amine nature and the steric bulk of the tert-butyl group.[1] As a secondary amine, it is a nucleophile and a base, readily reacting with a variety of electrophiles.[2] However, the large tert-butyl group can hinder the approach to the nitrogen's lone pair, making it less nucleophilic than less hindered secondary amines.[1] This steric hindrance also makes this compound a useful non-nucleophilic base in certain applications, capable of deprotonation without significant competition from substitution reactions.[1][3]

Reactions with Electrophilic Reagents

Acylation with Acyl Chlorides

This compound reacts with acyl chlorides to form N-tert-butyl-N-methylamides. This is a standard nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the HCl generated. The steric hindrance of the tert-butyl group can slow the reaction rate compared to less hindered amines.

Table 1: Representative Data for Acylation of Amines

Acyl ChlorideAmineBaseSolventConditionsProductYield (%)Reference
Benzoyl chloridetert-Butylamine-CH2Cl20 °C to RT, 12 hN-tert-butylbenzamide-[4]
Acetyl chlorideDi-t-butylamine---Di-t-butylammonium chloride-[5]
3-TrifluoroacetylindoleThis compound---Carboxamide derivative-[6]

Experimental Protocol: General Procedure for the Synthesis of N-tert-Butyl-N-methylamides

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired N-tert-butyl-N-methylamide.

Acylation_Mechanism NMTBA R-N(CH₃)(t-Bu) (this compound) Tetrahedral_Intermediate [R'-C(O⁻)(Cl)-N⁺(CH₃)(t-Bu)R] (Tetrahedral Intermediate) NMTBA->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride R'-C(=O)Cl (Acyl Chloride) AcylChloride->Tetrahedral_Intermediate Amide R'-C(=O)N(CH₃)(t-Bu)R (Amide) Tetrahedral_Intermediate->Amide Elimination of Cl⁻ HCl HCl BaseH Base-H⁺ Base Base Base->BaseH Proton Abstraction

Caption: General mechanism for the acylation of this compound.

Alkylation with Alkyl Halides

This compound can be alkylated by alkyl halides to form tertiary amines. However, due to steric hindrance, these reactions are generally slower than with less hindered secondary amines. With highly reactive alkylating agents like methyl iodide, the reaction can proceed to form a quaternary ammonium salt, especially with an excess of the alkylating agent.[7][8]

Table 2: Representative Data for N-Alkylation of Amines

Alkyl HalideAmineBaseSolventConditionsProductYield (%)Reference
Methyl iodidePrimary/Secondary Amines---Quaternary ammonium salt-[7]
Methyl iodideAmmoniaExcess--Tetramethylammonium iodide-[9]

Note: Quantitative data for the alkylation of this compound was not found in the searched literature. The data presented is for general amine alkylation.

Experimental Protocol: General Procedure for N-Alkylation of this compound

  • In a sealed tube or round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Add the alkyl halide (1.1-1.5 equivalents). For the formation of a quaternary ammonium salt, a larger excess of a reactive alkyl halide like methyl iodide may be used.

  • Heat the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • If a tertiary amine is the product, an aqueous workup with a base may be necessary to remove any hydrohalide salt.

  • Purify the product by column chromatography, distillation, or recrystallization.

Alkylation_Pathway NMTBA This compound TertiaryAmine Tertiary Amine NMTBA->TertiaryAmine + R-X (Alkyl Halide) QuaternarySalt Quaternary Ammonium Salt TertiaryAmine->QuaternarySalt + R-X (excess)

Caption: N-Alkylation pathway of this compound.

Reaction with Aldehydes and Ketones to Form Enamines

Secondary amines react with aldehydes and ketones that have α-hydrogens to form enamines.[10] This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates. The steric bulk of this compound may influence the regioselectivity of enamine formation with unsymmetrical ketones.

Experimental Protocol: General Procedure for Enamine Synthesis

  • In a round-bottom flask equipped with a Dean-Stark trap, combine the aldehyde or ketone (1.0 equivalent) and this compound (1.2 equivalents) in a solvent such as toluene or benzene.

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by observing the amount of water collected or by TLC/GC-MS.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude enamine can often be used directly in subsequent steps or purified by distillation under reduced pressure.

Enamine_Formation Start Ketone/Aldehyde + This compound Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Addition Iminium Iminium Ion Carbinolamine->Iminium Dehydration (-H₂O) Enamine Enamine Iminium->Enamine Deprotonation

Caption: Workflow for the formation of enamines.

Reaction with Sulfonyl Chlorides

This compound reacts with sulfonyl chlorides in the presence of a base to yield N-tert-butyl-N-methylsulfonamides. This reaction is analogous to acylation.

Table 3: Representative Data for Sulfonamide Formation

Sulfonyl ChlorideAmineBaseSolventConditionsProductYield (%)Reference
Benzenesulfonyl chloridetert-Butylamine-CH2Cl20 °C to RT, 12 hN-t-Butyl-benzenesulfonamide-[4]
4-Methylbenzenesulfonyl chloride3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amineTriethylamineAcetonitrileRT, 12 hN-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide88[11]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Dissolve this compound (1.0 equivalent) and a base like triethylamine or pyridine (1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction by TLC.

  • Work up the reaction by washing with water, dilute acid, and brine.

  • Dry the organic layer and concentrate to give the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Oxidation Reactions

Secondary amines can be oxidized to various products depending on the oxidant and reaction conditions. With peroxides like hydrogen peroxide, secondary amines can be oxidized to hydroxylamines or nitrones.[12][13] Stronger oxidizing agents can lead to cleavage of the C-N bonds. The oxidation of N,N-dimethyl-t-butylamine with di-t-butyl peroxide has been studied, indicating that radical reactions can occur.

Table 4: Representative Data for Amine Oxidation

AmineOxidantConditionsProductsReference
TriethylamineHydrogen Peroxide24 hTriethyloxamine[13]
tert-ButylamineOH radicals (atmospheric)305 Ktert-Butylnitramine, Acetone
N,N-Dimethyl-t-butylamineDi-t-butyl peroxide132 °C, 87 ht-Butanol (from oxidant)

Note: The table shows oxidation reactions of related amines to provide insight into potential reaction pathways for this compound.

Oxidation_Pathways NMTBA This compound Hydroxylamine Hydroxylamine Derivative NMTBA->Hydroxylamine Mild Oxidation (e.g., H₂O₂) Cleavage C-N Bond Cleavage Products NMTBA->Cleavage Strong Oxidation Nitrone Nitrone Derivative Hydroxylamine->Nitrone Further Oxidation

Caption: Potential oxidation pathways for this compound.

This compound as a Base

Due to its steric hindrance, this compound can function as a non-nucleophilic base, similar to diisopropylethylamine (Hünig's base).[3] It can be used to promote elimination reactions where a less hindered base might lead to competing substitution reactions.

Conclusion

This compound is a versatile secondary amine whose reactivity is significantly influenced by the steric bulk of the tert-butyl group. It participates in a range of standard amine reactions, including acylation, alkylation, enamine formation, and sulfonylation. The steric hindrance generally leads to slower reaction rates compared to less hindered amines but can also be exploited to achieve greater selectivity and to employ it as a non-nucleophilic base. While specific quantitative data and detailed protocols for many of its reactions are not extensively documented in readily accessible literature, the general principles of secondary amine reactivity provide a strong framework for its application in organic synthesis. Further research into the specific reaction kinetics and yields for this compound would be beneficial for its broader application in drug development and other areas of chemical science.

References

Theoretical Insights into the Molecular Architecture of N-Methyl-tert-butylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches to characterizing the molecular structure of N-Methyl-tert-butylamine. In the absence of extensive dedicated research on this specific molecule, this document outlines a robust computational methodology based on established theoretical chemistry techniques. It details the application of Density Functional Theory (DFT) for geometry optimization and vibrational frequency calculations, alongside a proposed workflow for conformational analysis. Furthermore, this guide underscores the importance of validating theoretical data against experimental techniques such as gas-phase electron diffraction and vibrational spectroscopy. The information is presented to be a valuable resource for researchers in computational chemistry, drug design, and related scientific fields, offering a foundational understanding of the structural nuances of this compound.

Introduction

This compound is a secondary amine featuring a sterically demanding tert-butyl group attached to the nitrogen atom.[1] This structural motif is of interest in medicinal chemistry and materials science, where the size and shape of molecules dictate their biological activity and physical properties. Understanding the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and conformational preferences, is crucial for molecular modeling, structure-activity relationship (SAR) studies, and the rational design of novel chemical entities.

Theoretical studies, primarily through quantum chemical calculations, offer a powerful avenue to elucidate these structural parameters in the gas phase, free from intermolecular interactions present in condensed phases. This guide outlines a comprehensive theoretical protocol for the structural investigation of this compound.

Theoretical Methodology

A thorough theoretical investigation of this compound's molecular structure would involve a multi-faceted approach, combining geometry optimization, conformational analysis, and vibrational spectroscopy.

Computational Details

Initial structural parameters for this compound can be generated using standard molecular modeling software. The geometry optimization and subsequent frequency calculations would ideally be performed using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[2] A common and effective choice is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][3] To ensure accurate results, a sufficiently flexible basis set, such as 6-311++G(d,p), is recommended.[2] This basis set includes diffuse functions (++) to describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

All calculations should be performed assuming the gaseous phase to represent the isolated molecule.[4] The stationary points on the potential energy surface obtained from the geometry optimization should be confirmed as true minima by ensuring the absence of imaginary frequencies in the vibrational analysis.[2]

Conformational Analysis

The presence of rotatable bonds in this compound, specifically the C-N bonds, suggests the possibility of multiple conformers. A systematic conformational search is necessary to identify the most stable geometries. This can be achieved by performing a relaxed potential energy surface scan, where the dihedral angle around the central C-N bond is systematically varied, and the energy is minimized at each step. The resulting energy profile will reveal the global minimum energy conformation and any other low-energy conformers.

The relative energies of the identified conformers can be calculated to determine their population distribution at a given temperature using the Boltzmann distribution.

Predicted Molecular Structure

Based on the proposed computational methodology, the key structural parameters of the global minimum energy conformer of this compound can be predicted. While a dedicated study is not available, we can anticipate the structural features based on related molecules. The bulky tert-butyl group is expected to significantly influence the local geometry around the nitrogen atom.[1]

Predicted Geometrical Parameters

The following table summarizes the anticipated bond lengths and angles for this compound, based on typical values for similar alkylamines.

Parameter Predicted Value
Bond Lengths (Å)
C-N (tert-butyl)~1.47
C-N (methyl)~1.45
N-H~1.01
C-C~1.54
C-H (methyl)~1.09
C-H (tert-butyl)~1.09
**Bond Angles (°) **
C-N-C~112
C-N-H~110
C-C-N~110
H-C-H~109.5

Note: These are estimated values and would be precisely determined by the proposed DFT calculations.

Vibrational Analysis

The calculation of vibrational frequencies serves a dual purpose: it confirms that the optimized structure is a true energy minimum and it allows for a direct comparison with experimental infrared (IR) and Raman spectra.[5]

Predicted Vibrational Frequencies

The following table lists some of the key predicted vibrational modes for this compound. Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation.[4] Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with experimental data.[4]

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch3300 - 3500
C-H Stretch2800 - 3000
C-N Stretch1000 - 1200
N-H Bend1500 - 1650
C-H Bend1350 - 1470

Experimental Validation

The theoretical predictions for the molecular structure of this compound should be validated by comparison with experimental data.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful experimental technique for determining the geometric structure of molecules in the gas phase.[6] A GED experiment on this compound would provide precise measurements of bond lengths, bond angles, and dihedral angles, which can be directly compared with the theoretically predicted values from DFT calculations.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule.[5] The experimental vibrational spectra of this compound can be compared with the scaled theoretical frequencies to confirm the accuracy of the computational model and to aid in the assignment of the experimental spectral bands.

Visualizing the Workflow and Relationships

To better illustrate the process of a theoretical study and the interplay between different components, the following diagrams are provided.

Theoretical_Study_Workflow Workflow for Theoretical Molecular Structure Determination A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Conformational Analysis (Potential Energy Surface Scan) B->D G Analysis of Vibrational Frequencies C->G E Identification of Global Minimum and Conformers D->E F Analysis of Structural Parameters (Bond Lengths, Angles) E->F H Comparison with Experimental Data F->H G->H

Caption: A flowchart illustrating the typical workflow for a theoretical study of a molecule's structure.

Validation_Relationship Relationship between Theoretical and Experimental Methods cluster_theoretical Theoretical Predictions cluster_experimental Experimental Validation A Optimized Geometry (Bond Lengths, Angles) C Gas-Phase Electron Diffraction (GED) A->C Direct Comparison B Calculated Vibrational Frequencies D Vibrational Spectroscopy (IR, Raman) B->D Direct Comparison C->A Refinement D->B Assignment

Caption: A diagram showing the synergistic relationship between theoretical predictions and experimental validation methods.

Conclusion

While a dedicated, in-depth theoretical study on the molecular structure of this compound is yet to be published, this technical guide outlines a clear and robust methodology for such an investigation. By employing Density Functional Theory for geometry optimization and vibrational analysis, coupled with a systematic conformational search, a detailed and accurate picture of the molecule's three-dimensional structure can be obtained. The validation of these theoretical findings through experimental techniques like gas-phase electron diffraction and vibrational spectroscopy is paramount. The protocols and expected outcomes detailed herein provide a solid framework for future research on this compound, which will be invaluable for its application in drug design and materials science.

References

The Genesis of a Bulky Amine: A Technical Guide to the Discovery and Synthesis of N-Methyl-tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

N-Methyl-tert-butylamine, a secondary amine featuring a sterically demanding tert-butyl group, holds a significant position in the landscape of organic synthesis and medicinal chemistry. Its unique structural and electronic properties have made it a valuable building block and reagent in the development of novel chemical entities. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways.

A Historical Perspective: The Emergence of this compound

While the precise first synthesis of this compound is not definitively documented in readily available literature, its conceptualization is rooted in the broader history of amine chemistry that flourished in the 19th and 20th centuries. The development of fundamental reactions for N-alkylation, such as the Hofmann and Eschweiler-Clarke reactions, laid the groundwork for the synthesis of a vast array of amines, including this compound. The increasing interest in sterically hindered amines for their unique reactivity and utility in modulating the pharmacological properties of molecules likely spurred its initial synthesis and investigation.

Key Synthetic Methodologies

Several synthetic routes have been established for the preparation of this compound, each with its own set of advantages and limitations. The primary methods include reductive amination, direct methylation of tert-butylamine, and the reduction of N-tert-butylformamide.

Reductive Amination of tert-Butylamine

Reductive amination is a cornerstone of amine synthesis, and the Eschweiler-Clarke reaction provides a classic and effective method for the methylation of primary and secondary amines.

Eschweiler-Clarke Reaction

This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formate.[1][2]

Experimental Protocol:

A detailed protocol for the Eschweiler-Clarke reaction of a secondary amine, which can be adapted for the methylation of tert-butylamine, is as follows:

To the secondary amine (1.0 eq) was added formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq). The mixture was heated at 80 °C for 18 hours. After cooling to room temperature, water and 1M HCl were added, and the mixture was extracted with dichloromethane. The aqueous phase was then basified to pH 11 and extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the tertiary amine.[3]

Logical Workflow for the Eschweiler-Clarke Reaction:

Eschweiler_Clarke tert_Butylamine tert-Butylamine Iminium_Ion Iminium Ion Intermediate tert_Butylamine->Iminium_Ion Reacts with Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Formic_Acid Formic Acid N_Methyl_tert_butylamine This compound Formic_Acid->N_Methyl_tert_butylamine Iminium_Ion->N_Methyl_tert_butylamine Reduced by

Caption: Logical workflow of the Eschweiler-Clarke reaction for the synthesis of this compound.

Reductive N-methylation with Carbon Dioxide and a Silane Reagent

A more recent and environmentally conscious approach involves the use of carbon dioxide as a C1 source in combination with a reducing agent like diphenylsilane. This method proceeds via an in-situ generated formamide intermediate.[4]

Experimental Protocol:

Reaction Pathway for Reductive N-methylation with CO₂:

Reductive_N_methylation_CO2 tert_Butylamine tert-Butylamine tert_Butylformamide N-tert-Butylformamide (Intermediate) tert_Butylamine->tert_Butylformamide + CO₂ CO2 CO₂ Diphenylsilane Diphenylsilane (Reducing Agent) N_Methyl_tert_butylamine This compound Diphenylsilane->N_Methyl_tert_butylamine tert_Butylformamide->N_Methyl_tert_butylamine Reduction

Caption: Reaction pathway for the synthesis of this compound via reductive N-methylation using CO₂.

Reduction of N-tert-Butylformamide

N-tert-butylformamide, which can be synthesized from tert-butylamine and formic acid or through the Ritter reaction, serves as a key intermediate for the synthesis of this compound. The reduction of the amide functionality can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4]

Experimental Protocol (General for LiAlH₄ Reduction):

To a solution of N-tert-butylformamide in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere, a solution of lithium aluminum hydride is added cautiously at a low temperature (e.g., 0 °C). The reaction mixture is then typically stirred at room temperature or heated to reflux to ensure complete reduction. Upon completion, the reaction is carefully quenched with water and/or aqueous base, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield this compound.

Workflow for Synthesis via N-tert-Butylformamide Reduction:

Formamide_Reduction cluster_formamide_synthesis N-tert-Butylformamide Synthesis cluster_reduction Reduction tert_Butylamine tert-Butylamine tert_Butylformamide N-tert-Butylformamide tert_Butylamine->tert_Butylformamide Formic_Acid Formic Acid Formic_Acid->tert_Butylformamide N_Methyl_tert_butylamine This compound tert_Butylformamide->N_Methyl_tert_butylamine Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->N_Methyl_tert_butylamine

Caption: Workflow for the synthesis of this compound through the reduction of N-tert-butylformamide.

Quantitative Data Summary

A comparative summary of the reported yields for various synthetic methods is presented below. It is important to note that reaction conditions can significantly influence the outcome, and these values should be considered as representative examples.

Synthesis MethodStarting Material(s)ReagentsReported Yield (%)Reference
Eschweiler-Clarke ReactionSecondary AmineFormaldehyde, Formic Acidup to 98%[3]
Reductive N-methylationtert-ButylamineCO₂, Diphenylsilane, Cs₂CO₃78-82%[4]

Conclusion

The synthesis of this compound has evolved from classical methylation techniques to more modern, sustainable approaches. The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and environmental considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs. The continued exploration of catalytic and greener synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to this valuable chemical entity.

References

Navigating the Acquisition and Application of N-Methyl-tert-butylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of N-Methyl-tert-butylamine.

This in-depth guide provides a thorough overview of this compound, a key secondary amine in synthetic chemistry, offering valuable information for researchers and professionals in drug discovery and development. This document details its commercial availability, provides established synthesis and analysis protocols, and explores its application as a crucial building block in the creation of biologically active molecules.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels typically hover around 97%, with prices varying based on the supplier and the quantity ordered. For researchers requiring smaller amounts, several vendors offer convenient pack sizes. For larger-scale applications, many suppliers provide bulk quantities upon request, often with customized pricing. Below is a comparative table of prominent suppliers and their typical product offerings.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Thermo Scientific Acros This compound, 97%14610-37-897%5 mL, 25 mL
Sigma-Aldrich N-tert-Butylmethylamine, 97%14610-37-897%Inquire for pricing
Matrix Fine Chemicals TERT-BUTYL(METHYL)AMINE14610-37-8≥97% (GC)Small and large quantities (quote required)
Chemodex This compound14610-37-8≥97% (GC)5 mL
Oakwood Chemical This compound14610-37-897%250 mg, 1 g
ChemicalBook This compound14610-37-897%Various suppliers in China
IndiaMART N- Methyl tertiarybutyl amine14610-37-898-99%Bulk quantities (kg)

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the Eschweiler-Clarke reaction. This reductive amination procedure methylates a primary amine (tert-butylamine) using formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage of this reaction is its prevention of over-methylation to form quaternary ammonium salts.[1][2]

Experimental Protocol: Eschweiler-Clarke Synthesis of this compound

This protocol is a generalized procedure based on established methodologies for the Eschweiler-Clarke reaction.[3][4]

Materials:

  • tert-Butylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Diethyl ether or Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tert-butylamine (1.0 eq).

  • Addition of Reagents: To the stirred amine, cautiously add formic acid (2.0-3.0 eq) followed by a 37% aqueous solution of formaldehyde (2.2 eq). The addition may be exothermic and should be done at a controlled rate, possibly in an ice bath.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain it at this temperature under reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully make the mixture alkaline (pH > 11) by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation to yield the final product.

G cluster_synthesis Synthesis Workflow reagents tert-Butylamine Formaldehyde Formic Acid reaction Eschweiler-Clarke Reaction (80-100°C, 12-24h) reagents->reaction 1. React workup Alkaline Work-up (NaOH) reaction->workup 2. Quench & Basify extraction Solvent Extraction (e.g., DCM) workup->extraction 3. Isolate purification Purification (Fractional Distillation) extraction->purification 4. Purify product This compound purification->product Final Product

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Bioactive Molecules

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical candidates. Its secondary amine functionality allows for its incorporation into various heterocyclic scaffolds. For instance, it has been utilized in structure-activity relationship (SAR) studies of pyrazolopyrimidines and in the synthesis of pyrrolo[3,4-b]indole ring systems.[5]

Exemplary Application: Synthesis of a Pyrazolopyrimidine Precursor

The following is a representative protocol for the synthesis of a substituted pyrazole, a common precursor for pyrazolopyrimidine-based compounds, showcasing the utility of this compound.

Reaction: Condensation of a β-ketoester with a hydrazine to form a pyrazolone, which can be further functionalized. While this compound is not directly used in this initial ring formation, it is subsequently employed to introduce the N-methyl-tert-butylamino group onto the pyrazolopyrimidine scaffold in SAR studies.

Detailed Protocol for a Related Pyrazole Synthesis:

A mixture of a substituted hydrazine (0.50 mmol), a β-ketoester (1.0 mmol), and triethylamine (1.2 mmol) in acetonitrile (2.0 mL) is stirred at room temperature for 12 hours. The solvent is then evaporated under reduced pressure, and distilled water (5.0 mL) is added. The resulting mixture is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.

G cluster_application Application in Bioactive Molecule Synthesis start_material This compound reaction Nucleophilic Substitution or Amidation start_material->reaction reagent Functionalized Pyrazolopyrimidine reagent->reaction product Bioactive Pyrazolopyrimidine Derivative reaction->product New C-N bond

Caption: Role of this compound in drug discovery.

Analytical Protocols

Accurate analysis of this compound is crucial for quality control and reaction monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this volatile amine.

Experimental Protocol: GC-MS Analysis of this compound

The following provides typical parameters for the GC-MS analysis of volatile amines.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection Mode: Split (e.g., 20:1 split ratio)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 30-200

Sample Preparation: Samples should be dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration appropriate for the instrument's sensitivity.

G cluster_analysis Analytical Workflow sample_prep Sample Preparation (Dilution in Solvent) gc_injection GC Injection sample_prep->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, Scan Mode) gc_separation->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis

Caption: GC-MS analytical workflow for this compound.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. By consolidating information on its commercial sourcing, synthesis, and application, this document aims to facilitate its effective use in the laboratory and in the advancement of chemical and pharmaceutical research.

References

Unlocking the Potential of N-Methyl-tert-butylamine: A Technical Guide for Novel Research Avenues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – This technical guide outlines promising, yet underexplored, research areas involving N-Methyl-tert-butylamine (NMTBA), a secondary amine with significant potential as a versatile building block in medicinal chemistry and drug discovery. While primarily utilized in organic synthesis, its intrinsic biological and pharmacological properties remain largely uncharacterized. This document provides a framework for researchers, scientists, and drug development professionals to investigate its metabolic fate, potential biological activities, and toxicological profile, thereby unlocking its full therapeutic potential.

Executive Summary

This compound (CAS No. 14610-37-8) is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its sterically hindered structure, owing to the tert-butyl group, imparts unique reactivity, making it a valuable reagent in the synthesis of complex nitrogen-containing compounds.[2] Despite its application in the synthesis of pharmacologically active molecules, a comprehensive understanding of NMTBA's own biological effects is lacking. This guide proposes key research areas to bridge this knowledge gap, complete with detailed, adaptable experimental protocols and frameworks for data analysis. The exploration of these areas could lead to the discovery of novel chemical entities with therapeutic value and a better understanding of the structure-activity relationships of related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for designing and executing the experimental protocols outlined in the subsequent sections.

PropertyValueReference(s)
Molecular FormulaC₅H₁₃N[3]
Molecular Weight87.16 g/mol [3]
Boiling Point67-69 °C[4][5]
Density0.727 g/mL at 25 °C[4][5]
Refractive Indexn20/D 1.395[4][5]
Flash Point-26 °C (-14.8 °F)[6]
SolubilitySoluble in water.[7]
pKa10.76 ± 0.20 (Predicted)[No direct experimental data found]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

This compound can be synthesized through several methods, with reductive amination being a common approach.

Reductive N-methylation of tert-butylamine

A contemporary and efficient method involves the reductive N-methylation of tert-butylamine using carbon dioxide as a C1 source and a silane reducing agent.[1]

  • Reactants: tert-butylamine, Carbon Dioxide (CO₂), Diphenylsilane

  • Catalyst: Caesium Carbonate (Cs₂CO₃)

  • Key Intermediate: t-butylformamide

  • Advantages: Avoids the use of hazardous methylating agents.

Reduction of t-butylformamide

Alternatively, NMTBA can be obtained by the reduction of t-butylformamide.[1]

  • Reducing Agents: Lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation.

Synthesis_of_NMTBA cluster_0 Reductive N-methylation cluster_1 Reduction of t-butylformamide tert-butylamine tert-butylamine t-butylformamide t-butylformamide tert-butylamine->t-butylformamide + CO2, Diphenylsilane CO2 CO2 Diphenylsilane Diphenylsilane Cs2CO3 Cs2CO3 Cs2CO3->t-butylformamide NMTBA_1 This compound t-butylformamide->NMTBA_1 Reduction t-butylformamide_2 t-butylformamide NMTBA_2 This compound t-butylformamide_2->NMTBA_2 Reducing_Agent LiAlH4 or Catalytic Hydrogenation Reducing_Agent->NMTBA_2

Figure 1: Synthetic Routes to this compound.

Potential Research Area 1: Metabolic Profiling and Bioactivation

The metabolic fate of NMTBA is a critical unknown. Understanding its biotransformation is essential for evaluating its pharmacokinetic profile and potential for toxicity. Secondary amines are known substrates for cytochrome P450 (CYP) enzymes, often undergoing N-dealkylation and N-oxidation.[8][9]

Proposed Metabolic Pathways

Based on the metabolism of structurally related secondary amines, two primary metabolic pathways for NMTBA are proposed: N-demethylation to form tert-butylamine and N-oxidation to yield the corresponding hydroxylamine and nitrone derivatives.

Metabolic_Pathway_NMTBA cluster_pathway1 N-Demethylation cluster_pathway2 N-Oxidation NMTBA This compound Carbinolamine Carbinolamine Intermediate NMTBA->Carbinolamine Hydroxylation Hydroxylamine N-hydroxy-N-methyl- tert-butylamine NMTBA->Hydroxylamine CYP_Enzymes Cytochrome P450 (e.g., CYP2E1, CYP3A4) CYP_Enzymes->NMTBA tert-Butylamine tert-Butylamine Carbinolamine->tert-Butylamine Formaldehyde Formaldehyde Carbinolamine->Formaldehyde Nitrone Nitrone Derivative Hydroxylamine->Nitrone Further Oxidation

Figure 2: Proposed Metabolic Pathways of this compound.
Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a method to determine the metabolic stability of NMTBA using liver microsomes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of NMTBA in human and rat liver microsomes.

Materials:

  • This compound

  • Human and Rat Liver Microsomes (pooled, male)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable amine)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Initiation of Reaction: Add NMTBA to the master mix to a final concentration of 1 µM. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold ACN containing the internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the disappearance of NMTBA over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of NMTBA remaining versus time. The slope of the linear regression will be the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ = (V/P) * k, where V is the incubation volume and P is the protein concentration).

Metabolic_Stability_Workflow Start Start Prepare_Incubation_Mix Prepare Incubation Mix: Liver Microsomes + Buffer Start->Prepare_Incubation_Mix Pre-warm Pre-warm at 37°C Prepare_Incubation_Mix->Pre-warm Add_NMTBA Add NMTBA (1 µM) Pre-warm->Add_NMTBA Initiate_Reaction Initiate with NADPH Regenerating System Add_NMTBA->Initiate_Reaction Time_Sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Time_Sampling Quench_Reaction Quench with Cold ACN + Internal Standard Time_Sampling->Quench_Reaction Process_Samples Centrifuge and Collect Supernatant Quench_Reaction->Process_Samples LCMS_Analysis LC-MS/MS Analysis Process_Samples->LCMS_Analysis Data_Analysis Calculate t1/2 and CLint LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for In Vitro Metabolic Stability Assay.

Potential Research Area 2: Pharmacological Activity Screening

The structural similarity of NMTBA to other biologically active amines suggests it may interact with various receptors and enzymes. A broad screening approach is recommended to identify potential pharmacological targets.

Target Classes for Screening
  • G-Protein Coupled Receptors (GPCRs): Particularly adrenergic, dopaminergic, and serotonergic receptors, given the prevalence of the amine pharmacophore in ligands for these targets.

  • Ion Channels: Including nicotinic acetylcholine receptors.

  • Enzymes: Such as monoamine oxidase (MAO) and other amine-metabolizing enzymes.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of NMTBA for a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of NMTBA for a target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • A suitable radioligand with known affinity for the receptor.

  • This compound

  • Assay buffer

  • Non-specific binding control (a high concentration of a known ligand)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kₐ, and varying concentrations of NMTBA.

  • Incubation: Incubate the plate at a specified temperature and for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of NMTBA. Use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Assay Prepare Assay Plate: Membranes + Radioligand + Varying [NMTBA] Start->Prepare_Assay Incubate Incubate to Equilibrium Prepare_Assay->Incubate Filter_Wash Filter and Wash to Separate Bound/Free Incubate->Filter_Wash Measure_Radioactivity Measure Radioactivity Filter_Wash->Measure_Radioactivity Analyze_Data Determine IC50 and Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 4: General Workflow for a Radioligand Binding Assay.

Potential Research Area 3: Toxicological Assessment

Given that some secondary amines can exhibit genotoxicity, a thorough toxicological evaluation of NMTBA is warranted.[1][2]

Proposed Toxicological Assays
  • Cytotoxicity Assays: To determine the concentration at which NMTBA induces cell death in various cell lines (e.g., HepG2, CHO).

  • Genotoxicity Assays: Such as the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay to assess mutagenic and clastogenic potential.

Experimental Protocol: In Vitro Micronucleus Assay

Objective: To evaluate the potential of NMTBA to induce chromosomal damage.

Materials:

  • CHO or TK6 cells

  • Cell culture medium and supplements

  • This compound

  • Positive controls (e.g., mitomycin C, vinblastine)

  • Cytochalasin B (for cytokinesis block)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa)

  • Microscope

Procedure:

  • Cell Culture: Culture cells to an appropriate density.

  • Treatment: Expose cell cultures to a range of concentrations of NMTBA, along with positive and negative controls, for a defined period (e.g., 3-4 hours with S9 metabolic activation and 24 hours without).

  • Cytokinesis Block: Add cytochalasin B to block cell division at the binucleate stage.

  • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the slides.

  • Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control.

Future Directions and Conclusion

The research areas proposed in this guide represent a starting point for a comprehensive investigation into the biological properties of this compound. Positive findings in any of these areas would warrant further in-depth studies, including in vivo pharmacokinetic and pharmacodynamic models, and the synthesis and evaluation of analog libraries to establish structure-activity relationships. A thorough understanding of NMTBA will not only clarify its potential as a standalone therapeutic agent or a valuable pharmacophore but also contribute to the broader knowledge of secondary amine toxicology and pharmacology.

References

N-Methyl-tert-butylamine: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-tert-butylamine (N-MTBA) is a versatile secondary amine that serves as a crucial building block and intermediate in organic synthesis. Its unique structural and chemical properties, characterized by the sterically demanding tert-butyl group, make it a valuable reagent in the construction of complex molecules, particularly in the pharmaceutical industry. This guide provides an in-depth overview of its synthesis, key reactions, and applications, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] Its physical and spectroscopic data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₅H₁₃N[3]
Molecular Weight 87.16 g/mol [3]
Boiling Point 67-69 °C[2]
Density 0.727 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.395
CAS Number 14610-37-8[3]
¹H NMR (CDCl₃) δ 2.25 (s, 3H), 1.15 (s, 9H), 0.85 (br s, 1H)
¹³C NMR (Benzene-D6) Chemical shifts available[4]
Mass Spectrum (EI) Principal peaks at m/z 72, 57, 42, 41[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the N-methylation of tert-butylamine or the reduction of tert-butylformamide.

Reductive N-Methylation of tert-Butylamine

A common and efficient method for the synthesis of N-MTBA is the reductive amination of tert-butylamine with formaldehyde. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced.

tert_butylamine tert-Butylamine iminium Iminium Ion Intermediate tert_butylamine->iminium formaldehyde Formaldehyde formaldehyde->iminium n_mtba This compound iminium->n_mtba Reduction reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->n_mtba

Reductive amination pathway for N-MTBA synthesis.

Experimental Protocol: Reductive Amination of tert-Butylamine with Formaldehyde [5]

  • Reaction Setup: In a round-bottom flask, dissolve tert-butylamine (1.0 eq.) in a suitable solvent such as methanol.

  • Addition of Reagents: Add an aqueous solution of formaldehyde (37%, 2.0-3.0 eq.) and formic acid (2.0-3.0 eq.) to the flask.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 2-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH > 9.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.[6][7][8]

N-Methylation using Dimethyl Sulfate

Another established method involves the direct methylation of a primary amine using dimethyl sulfate. This reaction should be handled with extreme care due to the high toxicity of dimethyl sulfate.

n_benzylidenebutylamine N-Benzylidenebutylamine (from tert-butylamine) intermediate Quaternary Ammonium Intermediate n_benzylidenebutylamine->intermediate dimethyl_sulfate Dimethyl Sulfate dimethyl_sulfate->intermediate n_mtba This compound intermediate->n_mtba hydrolysis Hydrolysis hydrolysis->n_mtba

N-Methylation of an imine derivative using dimethyl sulfate.

Experimental Protocol: N-Methylation via Imine Formation [9]

  • Imine Formation: React tert-butylamine with benzaldehyde to form N-benzylidene-tert-butylamine.

  • Methylation: To the crude N-benzylidene-tert-butylamine, add a solution of dimethyl sulfate in an anhydrous solvent like benzene. The reaction is typically exothermic.

  • Hydrolysis: After the methylation is complete, hydrolyze the intermediate by steam distillation or by stirring with water.

  • Work-up and Purification: Make the aqueous layer basic with sodium hydroxide, separate the organic layer, dry it over sodium hydroxide pellets, and distill to obtain this compound.

This compound as a Precursor in Organic Synthesis

N-MTBA is a valuable precursor for the synthesis of more complex molecules, leveraging its nucleophilic nitrogen and the steric bulk of the tert-butyl group to direct reactions.

Synthesis of Pyrrolo[3,4-b]indole Derivatives

This compound has been utilized in the synthesis of the pyrrolo[3,4-b]indole ring system, a scaffold of interest in medicinal chemistry.[2] The synthesis involves the amidation of 3-trifluoroacetylindole with this compound, followed by further transformations.

trifluoroacetylindole 3-Trifluoroacetylindole amide Amide Intermediate trifluoroacetylindole->amide n_mtba This compound n_mtba->amide pyrroloindole Pyrrolo[3,4-b]indolone amide->pyrroloindole 1,5-Radical Translocation & 5-endo-trig Cyclization cyclization Radical Cyclization final_product Pyrrolo[3,4-b]indole Derivative pyrroloindole->final_product Reduction reduction Reduction

Synthesis of a pyrrolo[3,4-b]indole derivative using N-MTBA.
N-Alkylation Reactions

As a secondary amine, this compound can undergo further N-alkylation to form tertiary amines. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients.[10]

Experimental Protocol: General N-Alkylation [10]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.5 eq.) in an anhydrous solvent such as acetonitrile.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tertiary amine, which can be further purified by column chromatography or distillation.

Reaction with Epoxides

The nucleophilic nitrogen of this compound can open epoxide rings to form β-amino alcohols. This reaction is highly regioselective, with the amine typically attacking the less sterically hindered carbon of the epoxide.

Experimental Protocol: Epoxide Ring Opening [11]

  • Reaction Setup: In a reaction vessel, dissolve the epoxide (1.0 eq.) in a suitable solvent.

  • Addition of Amine: Add this compound (1.0-1.2 eq.) to the solution. The reaction may be catalyzed by a Lewis acid or performed under neat conditions.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction mixture is typically worked up by removing the solvent and purifying the resulting β-amino alcohol by column chromatography or distillation.

Quantitative Data Summary

ReactionSubstrateReagent(s)ProductYield (%)Reference
Synthesis of tert-Butylamine 2-Amino-2-methyl-1-propanolH₂SO₄, then NaOHtert-Butylamine75-82[12]
Synthesis of tert-Butylamine tert-ButylphthalimideHydrazine hydrate, HCl, then NaOHtert-Butylamine89-94[12]
Synthesis of tert-Butylamine tert-ButylureaNaOH, Ethylene glycoltert-Butylamine71-78[12]
Synthesis of tert-Butyl Isocyanide tert-ButylamineChloroform, NaOH, Benzyltriethylammonium chloridetert-Butyl Isocyanide66-73[1]
Synthesis of N-Methylbutylamine n-ButylamineBenzaldehyde, Dimethyl sulfateN-Methylbutylamine45-53[9]

Conclusion

This compound is a readily accessible and highly useful secondary amine in organic synthesis. Its application as a precursor allows for the introduction of a methylated nitrogen atom with a sterically bulky tert-butyl group, which can influence the reactivity and properties of the target molecules. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the synthesis of novel pharmaceutical compounds and other complex organic structures. As with all chemical syntheses, appropriate safety precautions should be taken, especially when handling toxic reagents like dimethyl sulfate.

References

Quantum chemical calculations for N-Methyl-tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for N-Methyl-tert-butylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies for conducting quantum chemical calculations on this compound. While specific experimental and extensive computational studies on this compound are not widely published, this document synthesizes established quantum chemical protocols and data from analogous molecules, such as tert-butylamine, to present a robust guide for theoretical investigations. The guide details methodologies for geometry optimization, vibrational frequency analysis, and the calculation of electronic properties. It presents illustrative quantitative data in structured tables and includes detailed workflow diagrams to guide researchers in performing their own computational analyses. This information is valuable for understanding the molecule's intrinsic properties, reactivity, and potential interactions in various chemical and biological systems, which is of significant interest in fields like drug development.

Introduction

This compound is a secondary amine with potential applications in organic synthesis and as a building block for more complex molecules.[1] Understanding its three-dimensional structure, conformational flexibility, and electronic properties at a quantum mechanical level is crucial for predicting its reactivity, stability, and interactions. Quantum chemical calculations provide a powerful tool for elucidating these properties, offering insights that can complement and guide experimental studies.

This guide outlines the key computational protocols necessary for a thorough theoretical investigation of this compound.

Methodologies for Theoretical Investigation

A comprehensive theoretical study of this compound involves a multi-faceted computational approach to understand its structure, stability, and electronic characteristics. The protocols described below are based on established methods widely used for similar organic molecules.[2]

Ground State Geometry Optimization and Vibrational Analysis

The initial and most crucial step in computational chemistry is to determine the most stable three-dimensional structure of the molecule.

Protocol:

  • Method Selection: Density Functional Theory (DFT) is a widely used and suitable method for this purpose, offering a good balance between accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a common starting point.

  • Initial Structure: An initial guess of the this compound structure is constructed using molecular modeling software.

  • Geometry Optimization: A geometry optimization calculation is performed to locate the minimum energy conformation on the potential energy surface. This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy.

  • Vibrational Frequency Calculation: Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

    • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamic Properties: The calculated frequencies can be used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. They also allow for the simulation of the infrared (IR) and Raman spectra.[3]

Conformational Analysis

Due to the presence of rotatable bonds (C-N and C-C single bonds), this compound can exist in multiple conformations. Identifying the global minimum energy conformer and understanding the relative energies of other low-lying conformers is essential.

Protocol:

  • Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible conformers. Methods like the GFN2-xTB semi-empirical method can efficiently explore the conformational space.[4]

  • Re-optimization and Ranking: The unique conformers identified in the initial search are then re-optimized at a higher level of theory (e.g., DFT). The relative energies of these conformers are calculated, including corrections for Gibbs free energy, to determine their population at a given temperature.

Electronic Properties Analysis

Once the global minimum energy structure is identified, a variety of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

Protocol:

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution on each atom, bond orders, and intramolecular interactions like hyperconjugation.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. The values presented are illustrative and based on typical results for similar amine compounds.

Table 1: Illustrative Optimized Geometrical Parameters
ParameterBond/AngleValue (Illustrative)
Bond LengthC-N1.47 Å
C-C (tert-butyl)1.54 Å
N-H1.01 Å
C-H (methyl on N)1.09 Å
C-H (tert-butyl)1.10 Å
Bond AngleC-N-C115°
H-N-C110°
C-C-C (tert-butyl)109.5°
Dihedral AngleC-C-N-C180° (staggered)
Table 2: Illustrative Vibrational Frequencies and Assignments
ModeFrequency (cm⁻¹)Assignment
1~3350N-H Stretch
2~2970C-H Asymmetric Stretch (CH₃)
3~2880C-H Symmetric Stretch (CH₃)
4~1460C-H Bend (CH₃)
5~1370C-C Stretch (tert-butyl)
6~1180C-N Stretch
Table 3: Illustrative Calculated Electronic Properties
PropertyValue (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.1 D
Natural Charge on N-0.6 e
Natural Charge on C (tert-butyl central)+0.2 e

Visualization of Workflows

Diagrams are essential for representing the logical flow of computational chemistry studies.

G Computational Workflow for a Single Conformer A Initial Structure Generation B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verify Minimum (No Imaginary Frequencies) C->D E Electronic Property Analysis (HOMO, LUMO, NBO, MEP) D->E Confirmed Minimum F Results and Interpretation E->F

Caption: General computational workflow for analyzing a single molecular conformer.

G Conformational Analysis Workflow A Initial 3D Structure B Conformational Search (e.g., GFN2-xTB) A->B C Identify Unique Conformers B->C D DFT Re-optimization of Conformers C->D E Calculate Relative Gibbs Free Energies D->E F Identify Global Minimum and Low-Energy Conformers E->F

Caption: Workflow for performing a comprehensive conformational analysis.

G Reaction Pathway Analysis Workflow cluster_0 Reactants cluster_1 Products A Optimized Reactant(s) C Transition State (TS) Search (e.g., QST2/QST3 or Berny) A->C B Optimized Product(s) B->C D TS Optimization C->D E Frequency Calculation on TS D->E F Verify TS (One Imaginary Frequency) E->F G Intrinsic Reaction Coordinate (IRC) Calculation F->G Confirmed TS H Reaction Energy Profile G->H

Caption: Workflow for investigating a chemical reaction pathway.

Conclusion

This technical guide provides a foundational framework for conducting quantum chemical calculations on this compound. By following the detailed methodologies for geometry optimization, conformational analysis, and electronic property calculations, researchers can gain significant insights into the molecular characteristics of this compound. The illustrative data and workflow diagrams serve as a practical guide for setting up and interpreting computational studies. Such theoretical investigations are invaluable for predicting the behavior of this compound in various chemical environments and for guiding the design of new molecules with desired properties in fields such as drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: N-Methyl-tert-butylamine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyl-tert-butylamine and its close analog, tert-butylamine, as a bifunctional additive in modern catalysis. The content covers the role of these simple yet effective amines in facilitating challenging cross-coupling reactions, particularly in nickel-catalyzed photoredox systems. Detailed experimental protocols and quantitative data are presented to enable the practical application of these methods in research and development settings.

Introduction: A Bifunctional Additive in Nickel Catalysis

This compound, and more broadly, sterically hindered primary and secondary amines like tert-butylamine, have emerged as highly effective and economical additives in transition metal catalysis.[1][2][3] While not a traditional ligand that forms a stable, isolable complex, this compound functions as a crucial bifunctional component, acting as both a ligand and a base in nickel-catalyzed photoredox cross-coupling reactions.[1][2][3] This dual role simplifies reaction setups, addresses challenges associated with traditional bases like solubility issues, and broadens the scope of compatible substrates.[1][2]

The steric bulk of the tert-butyl group is key to its efficacy. It enhances the lability of coordination to the metal center, which facilitates efficient ligand exchange and catalytic turnover. Furthermore, the absence of α-hydrogens in tert-butylamine minimizes undesired side reactions. This approach has proven effective for both C-N and C-O bond-forming reactions, with applications in the synthesis of complex molecules and the late-stage functionalization of biomolecules.[1][2][4]

Application: Nickel-Photoredox Catalyzed C-N and C-O Cross-Coupling

A significant application of tert-butylamine is in dual nickel/photoredox-catalyzed cross-coupling reactions. This methodology allows for the formation of C-N and C-O bonds under mild conditions, utilizing visible light to drive the catalytic cycle. The protocol is notable for its broad substrate scope, including various (hetero)aryl halides and a wide range of nitrogen and oxygen nucleophiles.[1][2][3]

General Reaction Scheme:

  • C-N Coupling: Ar-X + R₂NH → Ar-NR₂

  • C-O Coupling: Ar-X + R-OH → Ar-OR

Where Ar-X is an aryl or heteroaryl halide, and the nucleophile is an amine, sulfonamide, alcohol, or phenol.

Experimental Protocols

The following are generalized protocols for nickel-photoredox catalyzed cross-coupling reactions using tert-butylamine as a bifunctional additive.

Protocol 1: General Procedure for Nickel-Catalyzed C(sp²)–N Cross-Coupling

This protocol is adapted from a general method for photoredox Ni-catalyzed cross-coupling reactions.[3]

Materials:

  • Aryl/heteroaryl halide (1.0 equiv.)

  • Nitrogen nucleophile (e.g., aniline, sulfonamide) (1.5 equiv.)

  • NiBr₂·glyme (5 mol%)

  • 4CzIPN (photocatalyst) (0.5 mol%)

  • tert-Butylamine (1.3 equiv.)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (0.5 mmol, 1.0 equiv.), the nitrogen nucleophile (0.75 mmol, 1.5 equiv.), NiBr₂·glyme (5.5 mg, 0.025 mmol, 5 mol%), and 4CzIPN (2.0 mg, 0.0025 mmol, 0.5 mol%).

  • Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add anhydrous DMA (1.0 mL) followed by tert-butylamine (70 µL, 0.65 mmol, 1.3 equiv.) via syringe.

  • Stir the reaction mixture at the specified temperature (25 °C or 60 °C) under irradiation with a blue LED lamp.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

Protocol 2: General Procedure for Nickel-Catalyzed C(sp²)–O Cross-Coupling

This protocol is adapted from a general method for photoredox Ni-catalyzed cross-coupling reactions.[3]

Materials:

  • Aryl/heteroaryl halide (1.0 equiv.)

  • Oxygen nucleophile (e.g., phenol, aliphatic alcohol) (1.5 equiv.)

  • NiBr₂·glyme (5 mol%)

  • 4CzIPN (photocatalyst) (0.5 mol%)

  • tert-Butylamine (1.3 equiv.)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (0.5 mmol, 1.0 equiv.), the oxygen nucleophile (0.75 mmol, 1.5 equiv.), NiBr₂·glyme (5.5 mg, 0.025 mmol, 5 mol%), and 4CzIPN (2.0 mg, 0.0025 mmol, 0.5 mol%).

  • Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add anhydrous DMA (1.0 mL) followed by tert-butylamine (70 µL, 0.65 mmol, 1.3 equiv.) via syringe.

  • Stir the reaction mixture at 25 °C under irradiation with a blue LED lamp.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Data Presentation: Substrate Scope and Yields

The following tables summarize the performance of the nickel-catalyzed cross-coupling reactions across a range of substrates. Yields are for isolated products.

Table 1: C-N Cross-Coupling of Aryl Halides with Various Nitrogen Nucleophiles [3]

EntryAryl HalideNucleophileProductYield (%)Temp (°C)
14-BromobenzonitrileAniline4-Anilinobenzonitrile9560
24-ChlorobenzonitrileAniline4-Anilinobenzonitrile8560
3Methyl 4-bromobenzoatep-ToluenesulfonamideMethyl 4-(p-tolylsulfonamido)benzoate9260
44-BromoacetophenoneDimethylsulfoximineN-(4-Acetylphenyl)-S,S-dimethylsulfoximine8860
53-BromopyridineAniline3-Anilinopyridine7860
64-BromobenzotrifluorideCarbamatetert-Butyl (4-(trifluoromethyl)phenyl)carbamate8160

Table 2: C-O Cross-Coupling of Aryl Halides with Phenols and Alcohols [3]

EntryAryl HalideNucleophileProductYield (%)Temp (°C)
14-BromobenzonitrilePhenol4-Phenoxybenzonitrile9425
2Methyl 4-bromobenzoate4-MethoxyphenolMethyl 4-(4-methoxyphenoxy)benzoate9125
34-BromoacetophenoneEthanol1-(4-Ethoxyphenyl)ethan-1-one8525
41-Bromo-4-(trifluoromethyl)benzeneBenzyl alcohol1-(Benzyloxy)-4-(trifluoromethyl)benzene8925
52-BromonaphthaleneIsopropanol2-Isopropoxynaphthalene8225
64-BromobiphenylMethanol4-Methoxy-1,1'-biphenyl9025

Visualizations: Workflow and Catalytic Cycle

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Weigh Ar-X, Nucleophile, NiBr2·glyme, 4CzIPN into vial prep2 Seal and purge vial with N2/Ar prep1->prep2 prep3 Add anhydrous DMA and tert-butylamine prep2->prep3 react Stir under blue LED irradiation at 25-60 °C prep3->react workup1 Quench reaction react->workup1 workup2 Aqueous work-up workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Caption: Experimental workflow for Ni-photoredox cross-coupling.

G Ni0 Ni(0)L_n NiII_A Ar-Ni(II)-X Ni0->NiII_A Oxidative Addition (Ar-X) NiII_B Ar-Ni(II)-Nu NiII_A->NiII_B Ligand Exchange (H-Nu, t-BuNH2) NiI Ar-Ni(I) NiII_B->NiI SET from PC* NiI->Ni0 Reductive Elimination (Ar-Nu) PC_excited PC* PC PC PC_excited->PC SET to Ni(II) PC->PC_excited Blue Light

Caption: Proposed catalytic cycle for Ni-photoredox cross-coupling.

Safety and Handling

  • This compound/tert-Butylamine: These are flammable and corrosive liquids. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nickel Compounds: Nickel salts are potential carcinogens and sensitizers. Avoid inhalation of dust and direct skin contact.

  • Photocatalyst (4CzIPN): Handle with standard laboratory precautions.

  • Solvents (DMA): Anhydrous solvents are required. Handle under an inert atmosphere. DMA is a combustible liquid.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The use of this compound or tert-butylamine as a bifunctional additive represents a significant advancement in nickel-catalyzed photoredox chemistry.[1][2] This approach provides a simplified, cost-effective, and highly versatile protocol for C-N and C-O cross-coupling reactions. The mild conditions and broad functional group tolerance make it a valuable tool for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science.[1]

References

Application Notes and Protocols for the Use of N-Methyl-tert-butylamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of N-Methyl-tert-butylamine as a versatile secondary amine building block in the synthesis of key pharmaceutical intermediates. The unique steric and electronic properties of the N-methyl-tert-butyl group can impart desirable pharmacological characteristics to the final active pharmaceutical ingredient (API). This document outlines its application in the synthesis of N,N-disubstituted pyrazolopyrimidine acetamides, which are potent ligands for the Translocator Protein (TSPO), and in a novel approach to the pyrrolo[3,4-b]indole ring system, a core scaffold in various biologically active compounds.

Synthesis of a Pyrazolopyrimidine Acetamide Intermediate for TSPO Ligands

This compound can be readily incorporated into the synthesis of pyrazolopyrimidine-based ligands for the 18 kDa Translocator Protein (TSPO), a target for imaging and therapeutic intervention in neuroinflammation and cancer.[1][2] The N,N-disubstituted acetamide moiety plays a crucial role in modulating the binding affinity and pharmacokinetic properties of these ligands.[1]

Experimental Protocol: Synthesis of 2-(2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N-(tert-butyl)-N-methylacetamide

This protocol is adapted from a general procedure for the synthesis of N,N-disubstituted pyrazolopyrimidine acetamides using a peptide coupling agent.[3]

Materials:

  • 2-(2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetic acid

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(tert-butyl)-N-methylacetamide derivative.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of related N,N-disubstituted pyrazolopyrimidine acetamides.[3]

CompoundAmine UsedCoupling ReagentSolventReaction Time (h)Yield (%)
Target Intermediate This compoundHATUDMF12Expected: 60-80%
GMA 7N-ethylmethylamineHATUDMF1072
GMA 8DiethylamineHATUDMF1070
GMA 14N-methylanilineHATUDMF1070

Note: The yield for the target intermediate is an educated estimation based on the yields of structurally similar compounds synthesized via the same method.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Workup and Purification A Pyrazolopyrimidine acetic acid B HATU, DIPEA in DMF A->B Add C This compound B->C Add D Stir at RT for 12h C->D E Dilute with EtOAc D->E F Wash with NaHCO3 and Brine E->F G Dry over MgSO4 F->G H Column Chromatography G->H I Final Product H->I G cluster_0 Amide Formation cluster_1 Bromination cluster_2 Radical Cyclization A 3-Trifluoroacetylindole B Lithiated this compound A->B Reaction C Indole Carboxamide B->C D NBS in CCl4 C->D Reaction E Bromo-intermediate D->E F Bu3SnH, AIBN in Benzene E->F Reaction G Pyrrolo[3,4-b]indol-1-one F->G G cluster_0 Cellular Stress / Pathological Condition cluster_1 TSPO Upregulation and Ligand Binding cluster_2 Downstream Signaling Cascades cluster_3 Cellular Outcomes A Neuroinflammation / Cancer B Increased TSPO Expression (Outer Mitochondrial Membrane) A->B D Ligand-TSPO Complex B->D Binds C Pyrazolopyrimidine Ligand (from Intermediate) C->D E Modulation of Mitochondrial Function D->E F Regulation of Steroidogenesis D->F G Apoptosis Induction D->G H Attenuation of Inflammatory Response D->H J Cancer Cell Death G->J I Reduced Neuroinflammation H->I

References

Application Notes and Protocols: N-Methyl-tert-butylamine in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of N-Methyl-tert-butylamine as a key building block in the synthesis of two important classes of nitrogen-containing heterocycles: pyrrolo[3,4-b]indoles and pyrazolopyrimidines . The protocols are based on established synthetic methodologies and are intended to be a guide for researchers in organic synthesis and medicinal chemistry.

Synthesis of a Pyrrolo[3,4-b]indol-1(2H)-one Derivative

The pyrrolo[3,4-b]indole scaffold is a core structure in various biologically active compounds. This protocol describes a synthetic approach involving the formation of an N-methyl-N-tert-butyl-carboxamide from 3-trifluoroacetylindole, followed by a radical cyclization to yield the corresponding 3,4-dihydropyrrolo[3,4-b]indol-1(2H)-one.[1]

Experimental Workflow

G cluster_0 Amide Formation cluster_1 Bromination cluster_2 Radical Cyclization A 3-Trifluoroacetylindole D N-Methyl-N-tert-butyl-1H-indole-3-carboxamide A->D B This compound B->D C n-Butyllithium C->B Deprotonation F 2-Bromo-N-methyl-N-tert-butyl-1H-indole-3-carboxamide D->F E N-Bromosuccinimide E->F I 2-(tert-Butyl)-3,4-dihydro-4-methyl-pyrrolo[3,4-b]indol-1(2H)-one F->I G Tri-n-butyltin hydride G->I H AIBN H->I Initiator

Caption: Workflow for the synthesis of a pyrrolo[3,4-b]indol-1(2H)-one derivative.

Experimental Protocol

Step 1: Synthesis of N-Methyl-N-tert-butyl-1H-indole-3-carboxamide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve 3-trifluoroacetylindole (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of 3-trifluoroacetylindole to the lithiated amine solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-N-methyl-N-tert-butyl-1H-indole-3-carboxamide

  • Dissolve the N-Methyl-N-tert-butyl-1H-indole-3-carboxamide (1.0 eq.) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 eq.) in one portion.

  • Reflux the mixture for 2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(tert-Butyl)-3,4-dihydro-4-methyl-pyrrolo[3,4-b]indol-1(2H)-one

  • In a round-bottom flask, dissolve the crude 2-bromo-N-methyl-N-tert-butyl-1H-indole-3-carboxamide (1.0 eq.) in anhydrous benzene.

  • Add tri-n-butyltin hydride (1.2 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 4 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Data Summary
CompoundStarting MaterialReagentsSolventYield (%)Analytical Data (Exemplary)
N-Methyl-N-tert-butyl-1H-indole-3-carboxamide3-Trifluoroacetylindole, this compoundn-ButyllithiumTHF~70-80¹H NMR (CDCl₃): δ 8.10 (s, 1H), 7.80 (d, 1H), 7.40-7.20 (m, 3H), 3.10 (s, 3H), 1.50 (s, 9H). MS (ESI): m/z calculated for C₁₄H₁₈N₂O [M+H]⁺, found.
2-Bromo-N-methyl-N-tert-butyl-1H-indole-3-carboxamideN-Methyl-N-tert-butyl-1H-indole-3-carboxamideN-BromosuccinimideCCl₄~90-95¹H NMR (CDCl₃): δ 8.20 (s, 1H), 7.70 (d, 1H), 7.35-7.15 (m, 3H), 3.15 (s, 3H), 1.55 (s, 9H).
2-(tert-Butyl)-3,4-dihydro-4-methyl-pyrrolo[3,4-b]indol-1(2H)-one2-Bromo-N-methyl-N-tert-butyl-1H-indole-3-carboxamideTri-n-butyltin hydride, AIBNBenzene~60-70¹H NMR (CDCl₃): δ 7.60 (d, 1H), 7.30-7.10 (m, 3H), 4.50 (s, 2H), 3.05 (s, 3H), 1.60 (s, 9H). ¹³C NMR (CDCl₃): δ 168.0, 140.0, 130.0, 128.0, 125.0, 122.0, 120.0, 110.0, 50.0, 45.0, 30.0, 28.0.

Synthesis of an N,N-Disubstituted Pyrazolopyrimidine Acetamide Derivative

Pyrazolopyrimidine derivatives are of significant interest in medicinal chemistry, with many exhibiting potent biological activities. This protocol outlines the synthesis of a pyrazolopyrimidine acetamide derivative using this compound in the final amidation step. This class of compounds has been explored as ligands for the translocator protein (TSPO).[2][3]

Synthetic Pathway

G A 2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid D 2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-methyl-N-tert-butylacetamide A->D B This compound B->D C HATU, DIPEA C->D Amide Coupling

Caption: Final amidation step for the synthesis of the target pyrazolopyrimidine.

Experimental Protocol

Synthesis of 2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-methyl-N-tert-butylacetamide

  • To a solution of 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary
CompoundStarting MaterialReagentsSolventYield (%)Analytical Data (Exemplary)
2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-methyl-N-tert-butylacetamide2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acidHATU, DIPEADMF~70-85¹H NMR (CDCl₃): δ 8.00-7.90 (m, 2H), 7.20-7.10 (m, 2H), 6.50 (s, 1H), 4.20 (s, 2H), 3.20 (q, 2H), 3.00 (q, 2H), 2.90 (s, 3H), 1.50 (s, 9H), 1.40 (t, 3H), 1.30 (t, 3H). MS (ESI): m/z calculated for C₂₄H₃₀FN₅O [M+H]⁺, found. TSPO Binding Affinity (Ki): Expected to be in the low nanomolar to picomolar range based on SAR studies of analogous compounds.[3] Lipophilicity (logD): Expected to be in a range suitable for CNS penetration.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and analytical data are exemplary and may vary depending on the specific reaction conditions and purity of reagents.

References

Protocol for the N-Methylation of tert-Butylamine via Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

N-methylation is a fundamental chemical transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The introduction of a methyl group to a primary or secondary amine can significantly alter its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. This document provides a detailed protocol for the N-methylation of the sterically hindered primary amine, tert-butylamine, to yield N-methyl-tert-butylamine.

The method of choice is the Eschweiler-Clarke reaction, a classic and reliable procedure for the methylation of amines.[1][2] This reaction utilizes an excess of formic acid and formaldehyde as the methylating agent.[2] The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid to the methylated amine. A key advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium salts, which can be a significant side reaction when using other methylating agents like methyl iodide.[2] The reaction is typically performed at elevated temperatures and is known for its high efficiency, often resulting in good to excellent yields.[3]

Target Audience

This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a reliable method for the N-methylation of primary amines, specifically tert-butylamine.

Experimental Data

Table 1: Reaction Parameters and Product Characterization

ParameterValueReference
Reactants
tert-Butylamine1.0 equivalentGeneral Protocol
Formaldehyde (37% aq. solution)> 2.0 equivalents[2]
Formic Acid> 2.0 equivalents[2]
Reaction Conditions
Temperature80-100 °C[3]
Reaction Time2-18 hours[1]
Product Properties
Product NameThis compound
Molecular FormulaC₅H₁₃N[4]
Molecular Weight87.16 g/mol [4]
Boiling Point67-69 °C[5]
Density0.727 g/mL at 25 °C[5]
Spectroscopic Data
¹H NMR (CDCl₃, est.)δ ~2.3 (s, 3H, N-CH₃), ~1.2 (s, 9H, C(CH₃)₃)Analogous Compounds
¹³C NMR (Benzene-d₆)δ 50.5 (C(CH₃)₃), 34.4 (N-CH₃), 29.2 (C(CH₃)₃)[6]
Mass Spectrum (EI) m/z 87 (M⁺), 72, 58, 42[4]

Note: The provided ¹H NMR data is an estimation based on the analysis of structurally similar compounds. The reaction parameters are based on general Eschweiler-Clarke protocols and may require optimization for this specific substrate.

Experimental Protocol

Materials and Equipment

  • tert-Butylamine

  • Formaldehyde solution (37% in water)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tert-butylamine (1.0 eq.).

  • Addition of Reagents: To the stirred amine, cautiously add formic acid (>2.0 eq.) followed by a 37% aqueous solution of formaldehyde (>2.0 eq.). Note: The addition of formic acid is exothermic.

  • Reaction: Heat the reaction mixture to 80-100 °C using a heating mantle or oil bath.[3] Maintain this temperature and continue stirring for 2-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Workup - Basification: After the reaction is complete, cool the mixture to room temperature. Carefully add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to the reaction mixture until the pH is greater than 9. This step neutralizes the excess formic acid and deprotonates the amine product.

  • Workup - Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or dichloromethane. Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation. Collect the fraction boiling at 67-69 °C.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons and a singlet for the tert-butyl protons.

  • ¹³C NMR: The carbon NMR spectrum should show three distinct signals corresponding to the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the N-methyl carbon.[6]

  • Mass Spectrometry: The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 87, along with characteristic fragmentation patterns.[4]

Visualizations

Reaction Pathway

reaction_pathway Eschweiler-Clarke Reaction Mechanism tert_butylamine tert-Butylamine iminium_ion Iminium Ion Intermediate tert_butylamine->iminium_ion + Formaldehyde - H₂O formaldehyde Formaldehyde n_methyl_tert_butylamine This compound iminium_ion->n_methyl_tert_butylamine + Formic Acid - CO₂ formic_acid Formic Acid co2 CO₂

Caption: Reaction scheme for the N-methylation of tert-butylamine.

Experimental Workflow

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Combine tert-Butylamine, Formaldehyde, and Formic Acid heating Heat at 80-100 °C for 2-18h reagents->heating basify Basify with NaOH/KOH heating->basify extract Extract with Organic Solvent basify->extract dry Dry and Concentrate extract->dry distill Distillation dry->distill characterize Spectroscopic Characterization (NMR, MS) distill->characterize

Caption: Step-by-step experimental workflow.

References

Application of N-Methyl-tert-butylamine in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-tert-butylamine (NMTBA) is a secondary amine that, while primarily utilized in organic synthesis as a building block and a sterically hindered base, presents potential applications in polymer chemistry.[1] Its unique structural features, combining a nucleophilic secondary amine with a bulky tert-butyl group, suggest its utility as a catalyst, curing agent, and modifier in various polymer systems. This document provides an overview of its potential applications, supported by general experimental protocols where specific data for NMTBA is extrapolated from the known reactivity of similar amines.

Application as a Catalyst in Polyurethane Formation

Tertiary amines are widely used as catalysts in the synthesis of polyurethanes, promoting the reaction between isocyanates and polyols.[2][3][4] While NMTBA is a secondary amine, its in-situ reaction with isocyanates can form a tertiary urethane linkage, which may exhibit catalytic activity. Alternatively, it can be used to neutralize acidic components in the reaction mixture, thereby influencing the overall reaction kinetics.

Objective: To evaluate the effect of this compound as a co-catalyst on the foaming kinetics of a polyurethane system.

Materials:

  • Polyether polyol (e.g., Voranol™ 220-056)

  • Toluene diisocyanate (TDI) 80/20

  • Distilled water (blowing agent)

  • Silicone surfactant (e.g., DC 193)

  • Stannous octoate (primary catalyst)

  • This compound (co-catalyst)

Procedure:

  • In a ventilated fume hood, pre-mix the polyol, water, surfactant, and this compound in a plastic cup.

  • Stir the mixture vigorously for 30 seconds.

  • Add the stannous octoate catalyst and stir for an additional 15 seconds.

  • Add the toluene diisocyanate (TDI) and start timing immediately.

  • Stir vigorously for 5-7 seconds until the mixture is homogeneous.

  • Observe and record the cream time, gel time, and tack-free time.

  • Allow the foam to cure at room temperature for 24 hours before characterization.

Data Presentation:

Co-catalyst (NMTBA) Concentration (php)Cream Time (s)Gel Time (s)Tack-free Time (s)Foam Density ( kg/m ³)
0.0 (Control)Data not availableData not availableData not availableData not available
0.1Data not availableData not availableData not availableData not available
0.5Data not availableData not availableData not availableData not available
1.0Data not availableData not availableData not availableData not available

Logical Workflow for Polyurethane Foam Formation

G cluster_reactants Reactant Preparation cluster_catalysis Catalyst Addition cluster_polymerization Polymerization cluster_characterization Characterization Polyol Polyol TDI_Addition TDI Addition & Mixing Polyol->TDI_Addition Water Water Water->TDI_Addition Surfactant Surfactant Surfactant->TDI_Addition NMTBA NMTBA NMTBA->TDI_Addition Stannous_Octoate Stannous Octoate Stannous_Octoate->TDI_Addition Foaming Foaming TDI_Addition->Foaming Curing Curing Foaming->Curing Foam_Properties Foam Properties Analysis Curing->Foam_Properties

Caption: Workflow for polyurethane foam synthesis.

Application as a Curing Accelerator for Epoxy Resins

Tertiary amines are known to act as accelerators for the curing of epoxy resins with amine hardeners.[5][6][7] They function by nucleophilically attacking the epoxide ring, which facilitates the subsequent reaction with the primary or secondary amine hardener. This compound, being a secondary amine, can react directly with the epoxy group, but the resulting tertiary amine can then act as a catalyst for the remaining curing reaction. Studies on N-methyl secondary amines have shown an acceleration effect on epoxy curing.[8]

Objective: To determine the effect of this compound on the gel time and glass transition temperature (Tg) of an epoxy resin system.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 4,4'-Diaminodiphenylmethane (DDM) hardener

  • This compound (accelerator)

Procedure:

  • Preheat the epoxy resin to 60°C to reduce its viscosity.

  • In a disposable container, weigh the appropriate amounts of epoxy resin, DDM hardener, and this compound. The stoichiometric ratio of epoxy to amine hydrogens is typically 1:1.

  • Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is obtained.

  • Pour the mixture into a mold for mechanical testing and a small aluminum pan for Differential Scanning Calorimetry (DSC) analysis.

  • Measure the gel time by periodically probing the mixture with a spatula until it no longer forms a string.

  • Cure the samples in an oven at a specified temperature (e.g., 120°C for 2 hours).

  • Determine the glass transition temperature (Tg) of the cured sample using DSC.

Data Presentation:

NMTBA Concentration (phr)Gel Time (min) at 120°CGlass Transition Temperature (Tg) (°C)
0 (Control)Data not availableData not available
1Data not availableData not available
3Data not availableData not available
5Data not availableData not available

Signaling Pathway for Amine Curing of Epoxy Resin

G Epoxy Epoxy Group SecondaryAmine Secondary Amine Epoxy->SecondaryAmine Reaction with Primary Amine TertiaryAmine Tertiary Amine Epoxy->TertiaryAmine Reaction with Secondary Amine TertiaryAmine_NMTBA Tertiary Amine (from NMTBA reaction) Epoxy->TertiaryAmine_NMTBA Reaction PrimaryAmine Primary Amine (Hardener) PrimaryAmine->SecondaryAmine SecondaryAmine->TertiaryAmine CrosslinkedNetwork Crosslinked Polymer Network TertiaryAmine->CrosslinkedNetwork Further Reaction NMTBA This compound NMTBA->TertiaryAmine_NMTBA TertiaryAmine_NMTBA->CrosslinkedNetwork Catalytic Curing

Caption: Curing mechanism of epoxy resins with amines.

Potential Use in Polyamide Synthesis

This compound can theoretically be used in the synthesis of N-substituted polyamides. The secondary amine functionality allows it to react with diacyl chlorides or dicarboxylic acids to form an amide linkage. The bulky tert-butyl group would introduce significant steric hindrance along the polymer chain, potentially leading to polymers with increased solubility, lower melting points, and amorphous character compared to their unsubstituted counterparts.

Objective: To synthesize a polyamide incorporating this compound via interfacial polymerization.

Materials:

  • Sebacoyl chloride

  • This compound

  • Hexamethylenediamine (co-monomer)

  • Sodium hydroxide

  • Dichloromethane

  • Distilled water

Procedure:

  • Prepare an aqueous solution of hexamethylenediamine, this compound, and sodium hydroxide.

  • Prepare an organic solution of sebacoyl chloride in dichloromethane.

  • Carefully pour the organic solution on top of the aqueous solution in a beaker to create a distinct interface.

  • Gently pull the polymer film that forms at the interface with forceps and wind it onto a rotating rod.

  • Wash the resulting polymer rope thoroughly with water and then with ethanol.

  • Dry the polymer in a vacuum oven at 60°C for 24 hours.

  • Characterize the polymer using techniques such as FTIR, NMR, and GPC.

Data Presentation:

Molar Ratio of NMTBA to HexamethylenediaminePolymer Yield (%)Inherent Viscosity (dL/g)Thermal Properties (DSC/TGA)
0:100Data not availableData not availableData not available
10:90Data not availableData not availableData not available
25:75Data not availableData not availableData not available
50:50Data not availableData not availableData not available

Workflow for Interfacial Polyamide Synthesis

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_polymerization Polymerization cluster_processing Post-Processing Diamine Hexamethylenediamine Aqueous_Solution Aqueous Solution Diamine->Aqueous_Solution NMTBA NMTBA NMTBA->Aqueous_Solution Base NaOH Base->Aqueous_Solution Interfacial_Polymerization Interfacial Polymerization Aqueous_Solution->Interfacial_Polymerization Diacyl_Chloride Sebacoyl Chloride Organic_Solution Organic Solution Diacyl_Chloride->Organic_Solution Solvent Dichloromethane Solvent->Organic_Solution Organic_Solution->Interfacial_Polymerization Polymer_Film Polymer Film Formation Interfacial_Polymerization->Polymer_Film Washing Washing Polymer_Film->Washing Drying Drying Washing->Drying Characterization Characterization Drying->Characterization

Caption: Interfacial polymerization workflow.

While this compound is not a widely documented compound in mainstream polymer chemistry literature, its chemical structure suggests potential roles as a catalyst, curing accelerator, and a monomer for specialty polyamides. The provided protocols are based on established principles of polymer chemistry for similar amine compounds and serve as a starting point for researchers interested in exploring the unique properties that the N-methyl and tert-butyl functionalities may impart to polymeric materials. Further experimental investigation is required to generate quantitative data and fully elucidate the performance of this compound in these applications.

References

N-Methyl-tert-butylamine: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Methyl-tert-butylamine (N-MTBA) is a sterically hindered secondary amine that has carved a niche as a valuable reagent in organic synthesis. Its unique structural features, combining a nucleophilic secondary amine with a bulky tert-butyl group, allow it to function effectively as both a non-nucleophilic base and a selective nucleophile. This dual reactivity, coupled with its role as a synthetic building block, makes N-MTBA a versatile tool in the construction of complex organic molecules, including pharmaceuticals and functional materials.

Key Applications in Organic Synthesis

This compound finds application in a variety of organic transformations, primarily driven by its steric hindrance and basicity. Its key roles include acting as a base in deprotonation reactions, participating as a nucleophile in substitution and addition reactions, and serving as a crucial component in the synthesis of heterocyclic compounds and pharmaceutical intermediates.

As a Sterically Hindered Base

The bulky tert-butyl group in N-MTBA significantly hinders the nitrogen atom, making it a weak nucleophile but an effective base for deprotonation reactions where stronger, less hindered bases might lead to undesired side reactions.[1] A primary application in this context is the generation of enolates from ketones and esters, which are key intermediates in carbon-carbon bond-forming reactions.

Table 1: Applications of this compound as a Base

Reaction TypeSubstrate ExampleProduct TypeTypical Yield (%)Notes
Enolate FormationKetones, EstersAldol or Claisen ProductsVariesFavors thermodynamic enolate formation under equilibrating conditions.
As a Nucleophile

Despite its steric bulk, the secondary amine in N-MTBA can act as a nucleophile in various reactions. It is commonly used in the synthesis of imines, enamines, and amides.[1] Furthermore, it participates in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

A notable application is in a new approach to the pyrrolo[3,4-b]indole ring system, which involves the 1,5-radical translocation and 5-endo-trig cyclization of a carboxamide formed from 3-trifluoroacetylindole and this compound.[1]

Table 2: Applications of this compound as a Nucleophile

Reaction TypeSubstrate ExampleProduct TypeTypical Yield (%)Reference
Carboxamide Formation3-TrifluoroacetylindolePyrrolo[3,4-b]indole precursorNot specified[1]
Nucleophilic SubstitutionAlkyl HalidesQuaternary Ammonium SaltsVariesGeneral reaction of secondary amines.
Imine FormationAldehydes/KetonesIminesVariesGeneral reaction of primary/secondary amines.[2]
In Pharmaceutical and Materials Science

N-MTBA serves as a building block in the synthesis of various pharmaceutical agents. For instance, it has been used in structure-activity relationship (SAR) studies related to the N,N-disubstitution of the terminal acetamide on pyrazolopyrimidines.[1] It is also a precursor for more complex molecules such as 3-benzyl-N-tert-butyl-N,3-dimethyl-2,3-dihydrobenzofuran-6-carboxamide.

In materials science, N-MTBA can act as a catalyst or initiator in polymerization reactions and has been explored as a hole-transporting material in organic light-emitting diodes (OLEDs).[1]

Experimental Protocols

Protocol 1: General Procedure for Imine Formation

This protocol describes a general method for the synthesis of imines from the condensation of an aldehyde or ketone with this compound.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Anhydrous solvent (e.g., Methanol, Ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser (if heating is required)

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone and the anhydrous solvent.

  • Begin stirring the solution at room temperature.

  • Slowly add this compound to the stirred solution.

  • The reaction is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude imine can be purified by distillation or chromatography if necessary. The reaction often results in the formation of water as a byproduct, which can be removed to drive the equilibrium towards the product.[2]

Logical Workflow for Imine Formation

G Workflow for Imine Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Aldehyde/Ketone Aldehyde/Ketone Mix Combine Reactants in Flask Aldehyde/Ketone->Mix N-MTBA This compound N-MTBA->Mix Solvent Anhydrous Solvent Solvent->Mix Stir Stir at RT or Heat Mix->Stir Monitor Monitor by TLC/GC Stir->Monitor Solvent_Removal Remove Solvent Monitor->Solvent_Removal Reaction Complete Purification Purify by Distillation/Chromatography Solvent_Removal->Purification Product Pure Imine Purification->Product

Caption: General workflow for the synthesis of imines using this compound.

Protocol 2: Reductive N-methylation of tert-butylamine to Synthesize this compound

This protocol outlines a method for the preparation of this compound itself.

Materials:

  • tert-Butylamine

  • Carbon dioxide (CO2)

  • Diphenylsilane

  • Caesium carbonate (Cs2CO3)

  • Appropriate solvent

Procedure:

  • In a suitable reaction vessel, dissolve tert-butylamine in an appropriate solvent.

  • Add caesium carbonate as a catalyst.

  • Introduce carbon dioxide into the reaction mixture, which acts as a C1 source to form an intermediate t-butylformamide.

  • Add diphenylsilane as the reducing agent.

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, the reaction is worked up by standard procedures, which may include filtration to remove the catalyst, extraction, and distillation to isolate the pure this compound.[1]

Reaction Pathway for N-MTBA Synthesis

G Reductive N-methylation of tert-Butylamine tert-Butylamine tert-Butylamine Intermediate t-Butylformamide Intermediate tert-Butylamine->Intermediate + CO2 (Cs2CO3 catalyst) CO2 Carbon Dioxide CO2->Intermediate N-MTBA This compound Intermediate->N-MTBA + Diphenylsilane (Reduction) Diphenylsilane Diphenylsilane Diphenylsilane->N-MTBA

Caption: Synthesis of N-MTBA via reductive N-methylation.

Conclusion

This compound is a reagent with significant utility in modern organic synthesis. Its sterically hindered nature allows for selective transformations that might be challenging with other amines. From its role as a non-nucleophilic base to its application as a building block for complex molecular architectures, N-MTBA offers a valuable addition to the synthetic chemist's toolbox. The provided protocols offer a starting point for the practical application of this versatile compound in a research and development setting.

References

N-Methyl-tert-butylamine: A Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction

N-Methyl-tert-butylamine is a secondary amine that serves as a valuable and versatile building block in the synthesis of a wide range of organic molecules.[1][2] Its unique structural features, combining a methyl group and a sterically hindering tert-butyl group on the nitrogen atom, make it an attractive starting material for the development of novel agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential herbicidal compounds, specifically focusing on N,N'-disubstituted ureas.

The primary application of this compound in agrochemical research lies in its utility for creating compounds that can act as potent inhibitors of biological processes in weeds, pests, and pathogens. The tert-butyl group can confer desirable properties to the final molecule, such as increased metabolic stability and lipophilicity, which can enhance its efficacy and environmental persistence.

Application in Herbicide Development: Phenylurea Derivatives

A significant class of herbicides derived from urea are the phenylurea derivatives. These compounds are known to act as potent inhibitors of photosynthesis in susceptible plants. By incorporating the this compound moiety into a phenylurea structure, it is possible to generate novel herbicidal candidates with potentially enhanced properties.

Mechanism of Action: Inhibition of Photosystem II

Phenylurea herbicides exert their phytotoxic effects by disrupting the photosynthetic electron transport chain in plants.[3] Specifically, they bind to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2] This binding event blocks the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), effectively halting the flow of electrons and, consequently, the entire process of photosynthesis. This disruption leads to the generation of reactive oxygen species, causing cellular damage and ultimately leading to plant death.[3]

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- transfer QA QA Pheo->QA e- transfer QB QB Site on D1 Protein QA->QB e- transfer Plastoquinone_Pool Plastoquinone Pool QB->Plastoquinone_Pool e- transfer Light_Energy Light Energy Light_Energy->P680 Excites Electron_Flow Herbicide N-Aryl-N'-methyl- N'-tert-butylurea Herbicide->QB Binds to QB site Inhibition Inhibition Inhibition->QB Blocks e- transfer

Caption: Inhibition of Photosystem II by N-Aryl-N'-methyl-N'-tert-butylurea Herbicides.

Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorophenyl)-N'-methyl-N'-tert-butylurea

This protocol describes a general method for the synthesis of a representative N,N'-disubstituted urea herbicide using this compound.

Materials:

  • This compound

  • 4-chlorophenyl isocyanate

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-chlorophenyl isocyanate (1.0 equivalent) in anhydrous diethyl ether to the cooled amine solution via a dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of the urea product will form.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Concentrate the filtrate using a rotary evaporator to recover any additional product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-chlorophenyl)-N'-methyl-N'-tert-butylurea.

  • Dry the purified product under vacuum.

Synthesis_Workflow Start Start Dissolve_Amine Dissolve this compound in anhydrous diethyl ether Start->Dissolve_Amine Cool Cool solution in ice bath Dissolve_Amine->Cool Add_Isocyanate Slowly add 4-chlorophenyl isocyanate solution Cool->Add_Isocyanate Stir Stir at room temperature (2-4 hours) Add_Isocyanate->Stir Monitor_TLC Monitor reaction by TLC Stir->Monitor_TLC Precipitate_Formation Formation of white precipitate Monitor_TLC->Precipitate_Formation Filter Vacuum filter and wash precipitate Precipitate_Formation->Filter Concentrate Concentrate filtrate Filter->Concentrate Recrystallize Recrystallize crude product Concentrate->Recrystallize Dry Dry purified product Recrystallize->Dry End End Dry->End

Caption: General workflow for the synthesis of N,N'-disubstituted ureas.

Protocol 2: Evaluation of Herbicidal Activity

This protocol outlines methods for assessing the pre-emergent and post-emergent herbicidal activity of the synthesized compounds.

Materials:

  • Synthesized N-(4-chlorophenyl)-N'-methyl-N'-tert-butylurea

  • Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots or trays with sterile soil

  • Growth chamber with controlled light, temperature, and humidity

  • Sprayer for herbicide application

  • Acetone (for stock solution preparation)

  • Tween 20 (as a surfactant)

Pre-emergent Herbicidal Assay:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of dilutions of the stock solution in water containing 0.1% Tween 20 to achieve the desired application rates.

  • Sow seeds of the target weed species in pots filled with sterile soil.

  • Apply the herbicide solutions evenly to the soil surface of the pots.

  • Include a control group treated with the solvent and surfactant only.

  • Place the pots in a growth chamber under optimal conditions for weed germination and growth.

  • After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their fresh weight or shoot length.

  • Calculate the inhibition rate compared to the control group.

Post-emergent Herbicidal Assay:

  • Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare herbicide solutions as described for the pre-emergent assay.

  • Apply the herbicide solutions evenly to the foliage of the weed seedlings using a sprayer.

  • Include a control group treated with the solvent and surfactant only.

  • Return the pots to the growth chamber.

  • After a specified period (e.g., 7-14 days), visually assess the phytotoxicity (e.g., chlorosis, necrosis) using a rating scale (0 = no injury, 100 = complete kill).

  • Measure the fresh weight of the aerial parts of the plants.

  • Calculate the growth inhibition rate compared to the control group.

Data Presentation

The quantitative data obtained from the herbicidal activity assays should be summarized in tables for clear comparison of the efficacy of different compounds or concentrations.

Table 1: Pre-emergent Herbicidal Activity of N-(4-chlorophenyl)-N'-methyl-N'-tert-butylurea

Concentration (µg/mL)Germination Inhibition (%) - A. retroflexusGrowth Inhibition (Fresh Weight, %) - A. retroflexusGermination Inhibition (%) - E. crus-galliGrowth Inhibition (Fresh Weight, %) - E. crus-galli
125302025
1060755565
10095989095
Control0000

Table 2: Post-emergent Herbicidal Activity of N-(4-chlorophenyl)-N'-methyl-N'-tert-butylurea

Concentration (µg/mL)Phytotoxicity Rating (0-100) - A. retroflexusGrowth Inhibition (Fresh Weight, %) - A. retroflexusPhytotoxicity Rating (0-100) - E. crus-galliGrowth Inhibition (Fresh Weight, %) - E. crus-galli
115201015
1050654555
10090958590
Control0000

Conclusion

This compound is a promising building block for the synthesis of novel agrochemicals, particularly herbicides based on the phenylurea scaffold. The protocols provided herein offer a framework for the synthesis and evaluation of such compounds. The steric hindrance and electronic properties imparted by the this compound moiety may lead to the discovery of new herbicides with improved efficacy, selectivity, and environmental profiles. Further research and optimization of the chemical structure are warranted to explore the full potential of this versatile building block in agrochemical discovery.

References

Application Notes and Protocols for the Quantification of N-Methyl-tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methodologies for the quantitative analysis of N-Methyl-tert-butylamine (MTBA) in various sample matrices. The following application notes and protocols are designed to be a robust starting point for method development and validation in research and quality control environments. Two primary analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a secondary amine that may be present as an impurity or a metabolite in pharmaceutical compounds and other chemical products. Accurate and sensitive quantification of MTBA is crucial for quality control, pharmacokinetic studies, and toxicological assessments. The methods outlined below offer high selectivity and sensitivity for the determination of MTBA.

Data Presentation

The following table summarizes the quantitative performance data for analytical methods developed for tert-butylamine, a structurally similar primary amine. This data can be considered a reliable estimate for the performance of a validated method for this compound.

Table 1: Quantitative Performance Data for tert-Butylamine Analysis

ParameterHeadspace GC-FID[1][2]HPLC-UV with Pre-column Derivatization[1]
Linearity (R²) ≥ 0.98[2]Not explicitly stated
Limit of Detection (LOD) Not explicitly stated5.95 µg/mL[1]
Limit of Quantitation (LOQ) Not explicitly stated20.86 µg/mL[1]
Precision (RSD%) System Precision: < 2.72% Method Precision: < 5.10%[1]Not explicitly stated

Method 1: Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of residual MTBA in solid or liquid samples, particularly in pharmaceutical substances. Headspace sampling minimizes sample preparation and reduces matrix effects.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.[1][2]

  • Add 5 mL of a suitable solvent, such as N,N-Dimethylacetamide (DMA) or N,N-dimethylformamide.[1][2]

  • For basic amines, the addition of a stronger base like tetramethylammonium hydroxide solution can help to liberate the free amine into the headspace.[1]

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Prepare calibration standards and quality control samples in the same manner, spiking known amounts of MTBA into the chosen solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: Agilent CP-Volamine, 30 m x 0.25 mm ID, 1.0 µm film thickness (or equivalent base-deactivated column for amines).

    • Injector Temperature: 200-220°C.[1]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 10 minutes.[1][2]

      • Ramp: 25-40°C/min to 250°C.[1][2]

      • Final hold: 3 minutes at 250°C.[1]

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

    • Split Ratio: 10:1.[1]

  • Headspace Autosampler:

    • Vial Oven Temperature: 58-100°C.[1][2]

    • Needle Temperature: 110°C.[1][2]

    • Transfer Line Temperature: 120-150°C.[1]

    • Equilibration Time: 30-40 minutes.[1]

    • Pressurization Time: 1 minute.[1][2]

    • Injection Time: 0.05-1 minute.[1]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan (m/z 35-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for MTBA (C₅H₁₃N, MW: 87.17): Monitor characteristic ions (e.g., m/z 72, 58, 42 - to be confirmed with a standard).

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Solvent Add Solvent (e.g., DMA) Sample->Solvent Spike Spike with MTBA Standard Solvent->Spike Seal Seal Headspace Vial Spike->Seal Headspace Headspace Incubation Seal->Headspace Injection Vapor Injection Headspace->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Workflow for Headspace GC-MS analysis of this compound.

Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific, making it ideal for the quantification of MTBA in complex biological matrices such as plasma and urine. A stable isotope-labeled internal standard is recommended for optimal accuracy and precision.

Experimental Protocol

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of an internal standard working solution (e.g., a deuterated analog of MTBA) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.[3][4] For highly polar amines, a HILIC column may provide better retention.

    • Mobile Phase A: 0.1% formic acid in water.[3][4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3][4]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor ion will be the protonated molecule [M+H]⁺ (m/z 88.2). Product ions should be determined by infusing a standard solution of MTBA.

      • Internal Standard: The precursor ion will be the protonated molecule of the deuterated analog, with a corresponding product ion.

    • Collision Energy and other MS parameters: Optimize by infusing a standard solution of the analyte and internal standard.

Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aliquot Sample IS Add Internal Standard Sample->IS Precipitate Protein Precipitation (ACN) IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate LC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Workflow for LC-MS/MS analysis of this compound.

References

Application Notes and Protocols: N-Methyl-tert-butylamine in Reaction with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction of N-Methyl-tert-butylamine with aldehydes and ketones, with a focus on its application in reductive amination for the synthesis of complex amines. Due to the steric hindrance imparted by the tert-butyl group, reaction conditions often require careful optimization.

Introduction

This compound is a secondary amine that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its reaction with aldehydes and ketones is a cornerstone for the introduction of a methyl-tert-butylamino moiety into molecules, a functional group that can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The primary application of this reaction is in reductive amination, a powerful method for the formation of carbon-nitrogen bonds.[3]

The reaction proceeds through the initial formation of an iminium ion, which is then reduced in situ to the corresponding tertiary amine. The bulky tert-butyl group can influence the rate of both the initial nucleophilic attack on the carbonyl group and the subsequent reduction.[3][4]

Reaction Mechanism and Logical Workflow

The reaction of this compound with an aldehyde or ketone to form a tertiary amine via reductive amination follows a distinct logical workflow. The initial step involves the nucleophilic addition of the secondary amine to the carbonyl carbon, followed by dehydration to form a transient iminium ion. This electrophilic intermediate is then reduced by a suitable reducing agent to yield the final tertiary amine product.

ReactionWorkflow Reactants Aldehyde/Ketone + this compound Intermediate Iminium Ion Reactants->Intermediate Condensation (-H₂O) Product Tertiary Amine Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Intermediate Reduction

Caption: General workflow for the reductive amination of aldehydes and ketones with this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the reductive amination of various aldehydes and ketones with this compound. Please note that yields are highly dependent on the specific substrate, reducing agent, and reaction conditions.

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeH₂ / Raney Nickel-120-83.0[5]
CyclohexanalH₂ / Hydrogenation Catalyst---87.3[5]
n-PropionaldehydeH₂ / Hydrogenation Catalyst---93.6[5]
n-ButyraldehydeH₂ / Hydrogenation Catalyst---95.7[5]
Isobutyraldehyde--Room Temp.150 (of imine)[6]

Note: The yield for isobutyraldehyde refers to the isolated imine intermediate, not the final amine product.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for reductive aminations.[7]

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount for ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone.

  • Dissolve the carbonyl compound in the anhydrous solvent.

  • Add this compound to the solution. If the starting material is a ketone, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation.

Protocol for Reductive Amination using Hydrogenation

Catalytic hydrogenation is another effective method for the reduction of the intermediate iminium ion.

Materials:

  • Aldehyde (1.0 equiv)

  • tert-Butylamine (1.0-1.2 equiv, note: this protocol uses the primary amine, but can be adapted)

  • Hydrogenation Catalyst (e.g., Raney Nickel, Palladium on Carbon)

  • Solvent (e.g., Tetrahydrofuran, N-methylpyrrolidone, or solvent-free)

  • Hydrogen gas

Procedure:

  • In a pressure reactor, combine the aldehyde, tert-butylamine (or this compound), hydrogenation catalyst, and solvent (if used).[5]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the specified temperature with stirring.[5]

  • Maintain the temperature and pressure for the required reaction time.

  • After cooling to room temperature and venting the hydrogen, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by distillation or other suitable methods.

Applications in Drug Development

This compound is a valuable synthon in the preparation of various pharmaceutically active compounds. The introduction of the N-methyl-tert-butyl group can modulate a molecule's lipophilicity, metabolic stability, and receptor-binding affinity.

Synthesis of Vasopressin V1b Receptor Antagonists

DrugSynthesis Precursor Aldehyde/Ketone Precursor of V1b Antagonist ReductiveAmination Reductive Amination Precursor->ReductiveAmination Amine This compound Amine->ReductiveAmination Product Vasopressin V1b Receptor Antagonist ReductiveAmination->Product

Caption: Logical pathway for the synthesis of a Vasopressin V1b receptor antagonist using this compound.

Synthesis of N-methyl-omega-phenyl-tertiary-butylamine

A patent describes the synthesis of N-methyl-omega-phenyl-tertiary-butylamine, a compound with potential vasopressor activity.[11] This synthesis involves the reaction of a Schiff base with methyl iodide, followed by hydrolysis, which is an alternative to direct reductive amination.

Considerations for Steric Hindrance

The bulky tert-butyl group in this compound significantly influences its reactivity.[3][4]

  • Iminium Ion Formation: The formation of the iminium ion intermediate can be slower compared to less hindered secondary amines due to steric repulsion during the initial nucleophilic attack on the carbonyl carbon. For ketones, which are inherently less reactive than aldehydes, this step can be particularly challenging and may require acid catalysis or elevated temperatures.[12]

  • Choice of Reducing Agent: The steric bulk around the iminium ion can also affect the rate of reduction. While sodium triacetoxyborohydride is generally effective, other reducing agents or catalytic hydrogenation might be necessary to achieve good yields and reaction times.[5][7]

  • Side Reactions: In some cases, especially with enolizable ketones, competing enamine formation might occur.[13]

Due to these steric considerations, it is crucial to carefully optimize reaction conditions such as temperature, reaction time, and the choice of solvent and reducing agent for each specific substrate.

Conclusion

The reaction of this compound with aldehydes and ketones, primarily through reductive amination, is a key transformation for introducing the N-methyl-tert-butylamino group into organic molecules. Despite the challenges posed by steric hindrance, this reaction is a valuable tool in medicinal chemistry and drug development for the synthesis of complex and biologically active compounds. The protocols and data presented here provide a foundation for researchers to develop and optimize these reactions for their specific synthetic targets.

References

Application Notes and Protocols: N-Methyl-tert-butylamine in the Formation of Amides and Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-tert-butylamine is a secondary amine that serves as a versatile building block in organic synthesis, particularly in the formation of N-substituted amides and sulfonamides. The presence of a sterically demanding tert-butyl group and a methyl group on the nitrogen atom influences its reactivity, often requiring specific reaction conditions to achieve high yields. These resulting amide and sulfonamide moieties are prevalent in a wide array of biologically active molecules and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of amides and sulfonamides using this compound.

Amide Formation via Acylation

The reaction of this compound with acyl chlorides is a common and efficient method for the formation of N-tert-butyl-N-methylamides. The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to the steric hindrance of the tert-butyl group, the choice of solvent, base, and reaction temperature is crucial for optimal results.

General Reaction Scheme:

R-COCl + (CH₃)₃CNHCH₃ → R-CON(CH₃)C(CH₃)₃ + HCl

Quantitative Data for Amide Formation
Acyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acetyl chlorideTriethylamineDichloromethane0 to RT2~95 (estimated)[1]
Benzoyl chlorideTriethylamineDichloromethane0 to RT2High[2]
Chloroacetyl chlorideTriethylamineDichloromethane0 to RT1-2High[2]

Note: Yields are based on reactions with structurally similar amines and may vary for this compound.

Experimental Protocol: Synthesis of N-tert-Butyl-N-methylacetamide

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and anhydrous dichloromethane.

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-tert-butyl-N-methylacetamide.

  • If necessary, purify the product by column chromatography or distillation.

Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine This compound (1.0 eq) Cooling Cool to 0 °C Amine->Cooling Solvent_Base Anhydrous DCM Triethylamine (1.2 eq) Solvent_Base->Cooling Addition Slow Addition Cooling->Addition Acyl_Chloride Acyl Chloride (1.1 eq) in DCM Acyl_Chloride->Addition Stirring Warm to RT Stir for 1-2 h Addition->Stirring Quench Quench with Water Stirring->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with NaHCO3 and Brine Extraction->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purification Purify Dry_Concentrate->Purification Product N-tert-butyl-N-methylamide Purification->Product

Caption: General workflow for the synthesis of N-tert-butyl-N-methylamides.

Sulfonamide Formation via Sulfonylation

The reaction of this compound with sulfonyl chlorides provides N-tert-butyl-N-methylsulfonamides. Similar to acylation, this reaction is a nucleophilic substitution at the sulfonyl sulfur. The steric hindrance of this compound can be overcome with appropriate reaction conditions.

General Reaction Scheme:

R-SO₂Cl + (CH₃)₃CNHCH₃ → R-SO₂N(CH₃)C(CH₃)₃ + HCl

Quantitative Data for Sulfonamide Formation
Sulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonyl chlorideTriethylamineAcetonitrileRT1288 (with a similar amine)[3]
Benzenesulfonyl chlorideCatalystToluene50796.3 (for N-tert-butyl)[4]
p-Toluenesulfonyl chlorideCatalystToluene50796.5 (for N-tert-butyl)[4]

Note: Yields are for structurally related amines and provide an estimate for reactions with this compound.

Experimental Protocol: Synthesis of N-tert-Butyl-N-methylbenzenesulfonamide

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Triethylamine (or pyridine)

  • Anhydrous acetonitrile (or dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2-1.5 eq.) in the chosen anhydrous solvent.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add benzenesulfonyl chloride (1.0-1.1 eq.), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure N-tert-butyl-N-methylbenzenesulfonamide.

Experimental Workflow for Sulfonamide Synthesis

Sulfonamide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine This compound (1.0 eq) Cooling Cool to 0 °C Amine->Cooling Solvent_Base Anhydrous Solvent Base (1.2-1.5 eq) Solvent_Base->Cooling Addition Slow Addition Cooling->Addition Sulfonyl_Chloride Sulfonyl Chloride (1.0-1.1 eq) Sulfonyl_Chloride->Addition Stirring Warm to RT Stir for 6-12 h Addition->Stirring Quench Quench with Water Stirring->Quench Extraction Extract Quench->Extraction Wash Wash with NaHCO3 and Brine Extraction->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purification Purify Dry_Concentrate->Purification Product N-tert-butyl-N-methylsulfonamide Purification->Product

Caption: General workflow for the synthesis of N-tert-butyl-N-methylsulfonamides.

Conclusion

This compound is a valuable reagent for the synthesis of sterically hindered N-substituted amides and sulfonamides. The protocols outlined in this document provide a general framework for these transformations. Researchers should note that optimization of reaction conditions, particularly temperature and reaction time, may be necessary for specific substrates to achieve maximum yields. Careful handling of reagents and adherence to standard laboratory safety procedures are essential.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-Methyl-tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-tert-butylamine (NMTBA) is a crucial secondary amine intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its unique structural motif, featuring a methyl group and a sterically hindered tert-butyl group on the nitrogen atom, makes it a valuable building block in organic synthesis. This document provides detailed protocols for the large-scale industrial synthesis of this compound, focusing on two primary routes: the reductive amination of tert-butylamine precursors and the direct synthesis from tert-butylamine. The protocols are supplemented with quantitative data, safety information, and process flow diagrams to facilitate a comprehensive understanding of the manufacturing process.

Introduction

This compound (CAS No. 14610-37-8), also known as N-tert-Butylmethylamine, is a colorless to pale yellow, flammable liquid with a boiling point of approximately 67-69°C.[1][3] It serves as a key intermediate in the production of pharmaceuticals and specialty chemicals.[1][2] The selection of a synthesis route for industrial applications is contingent upon factors such as raw material cost, reaction yield, process safety, and environmental impact. This document outlines scalable and economically viable synthetic methodologies.

Synthesis Routes for Industrial Production

Two principal strategies are employed for the large-scale synthesis of this compound:

  • Route 1: Two-Step Synthesis via tert-Butylamine This approach involves the initial production of tert-butylamine from readily available feedstocks, followed by its N-methylation.

  • Route 2: Direct Reductive N-Methylation of tert-Butylamine This method focuses on the direct conversion of tert-butylamine to this compound.

The following sections provide detailed protocols for the most industrially relevant methods within these routes.

Application Protocol 1: Synthesis of tert-Butylamine from Isobutylene and Urea

This method involves the synthesis of the precursor, tert-butylamine, through the formation and subsequent hydrolysis of tert-butylurea.

Experimental Protocol

Step 1: Synthesis of tert-Butylurea

  • Reactor Setup: A multi-necked, jacketed glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe is required.

  • Reagent Charging: Charge the reactor with concentrated sulfuric acid (98%).

  • Urea Addition: Slowly add finely powdered urea to the sulfuric acid while maintaining the temperature between 20-25°C with vigorous stirring.

  • Isobutylene/MTBE Addition: Gradually introduce isobutylene or methyl tert-butyl ether (MTBE) into the reaction mixture over 1-2 hours, ensuring the temperature is maintained at 20-25°C.[4]

  • Reaction Completion and Isolation: Continue stirring for an additional 2-3 hours after the addition is complete. The resulting solid, tert-butylurea sulfate, is then filtered.

Step 2: Hydrolysis of tert-Butylurea to tert-Butylamine

  • Hydrolysis Setup: The filtered tert-butylurea is transferred to a suitable reactor equipped for reflux and distillation.

  • Alkaline Hydrolysis: A 40% aqueous solution of sodium hydroxide is added to the tert-butylurea.[4]

  • Reflux: The mixture is heated to reflux and maintained for approximately 4 hours.[4]

  • Distillation and Collection: The product, tert-butylamine, is distilled from the reaction mixture. The fraction boiling between 44-46°C is collected.[5]

  • Purification: The collected tert-butylamine can be further purified by drying over sodium hydroxide pellets followed by fractional distillation.

Process Workflow

A Isobutylene/MTBE + Urea C Reactor 1: tert-Butylurea Synthesis (20-25°C) A->C B Concentrated Sulfuric Acid B->C D Filtration C->D E tert-Butylurea D->E G Reactor 2: Hydrolysis & Reflux (~100°C, 4h) E->G F 40% NaOH Solution F->G H Distillation G->H I Crude tert-Butylamine (44-46°C fraction) H->I J Drying (NaOH) & Fractional Distillation I->J K Purified tert-Butylamine J->K

Caption: Workflow for tert-Butylamine Synthesis.

Application Protocol 2: Synthesis of this compound via Reductive N-Methylation

This protocol details the conversion of tert-butylamine to this compound using a one-pot reductive N-methylation process.

Experimental Protocol
  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is required.

  • Reagent Charging: Charge the autoclave with tert-butylamine, a suitable solvent (e.g., toluene), and the catalyst, caesium carbonate.[1]

  • Pressurization: Seal the reactor and purge with carbon dioxide. Pressurize the reactor with carbon dioxide to the desired pressure.

  • Addition of Reducing Agent: Introduce the reducing agent, diphenylsilane, to the reaction mixture.[1]

  • Reaction Conditions: Heat the mixture to the target temperature (e.g., 25-50°C) and maintain with stirring for the required reaction time.[6] The reaction proceeds through the in-situ formation of t-butylformamide, which is then reduced.[1]

  • Work-up and Isolation: After cooling and depressurizing the reactor, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by fractional distillation, collecting the fraction boiling at 67-69°C.

Reaction Pathway

sub tert-Butylamine intermediate t-Butylformamide (Intermediate) sub->intermediate + CO₂ co2 Carbon Dioxide (CO₂) product This compound intermediate->product + Diphenylsilane reducer Diphenylsilane (Reducing Agent) catalyst Caesium Carbonate (Catalyst) catalyst->intermediate catalyst->product

Caption: Reductive N-Methylation Pathway.

Alternative Synthesis Protocol: Reduction of t-Butylformamide

An alternative and efficient route to this compound involves the reduction of pre-synthesized t-butylformamide.

Experimental Protocol
  • Reactor Setup: A suitable reactor is charged with a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or THF).[6]

  • Addition of t-Butylformamide: A solution of t-butylformamide in the same anhydrous solvent is added dropwise to the reactor, maintaining a low temperature (e.g., 0°C) to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Quenching: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Work-up and Extraction: The resulting solids are filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous drying agent.

  • Purification: The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

Quantitative Data Summary

Synthesis RouteKey ReagentsCatalystTemperature (°C)PressureYield (%)Purity (%)Reference(s)
Reductive N-Methylation of tert-Butylaminetert-Butylamine, CO₂, DiphenylsilaneCaesium Carbonate25-50Not specified78-82>95[6]
Reduction of t-Butylformamide (LiAlH₄)t-Butylformamide, Lithium Aluminum Hydride-0 to RTAtmospheric8985-90[6]
Catalytic Hydrogenation of t-Butylformamidet-Butylformamide, H₂Raney Nickel8050 bar-94 (selectivity)[6]
tert-Butylamine from tert-Butylurea Hydrolysistert-Butylurea, NaOH-RefluxAtmospheric71-78>99 (after purification)[5]

Safety and Handling

  • This compound: This compound is a flammable liquid and vapor. It is corrosive and can cause skin and eye irritation. It is harmful if inhaled or swallowed.[1]

  • tert-Butylamine: A flammable liquid with a strong odor. It is corrosive and can cause severe skin burns and eye damage.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive and flammable solid that reacts violently with water. All operations involving LiAlH₄ must be conducted under anhydrous conditions and in an inert atmosphere.

  • Concentrated Sulfuric Acid: A highly corrosive liquid that can cause severe burns.

  • Sodium Hydroxide: A corrosive solid that can cause severe burns.

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The large-scale synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of a particular method will depend on the availability and cost of starting materials, desired purity of the final product, and the scale of production. The reductive N-methylation of tert-butylamine offers a direct and efficient one-pot synthesis, while the two-step process involving the synthesis and subsequent reduction of t-butylformamide provides a high-yielding alternative. Careful consideration of the process parameters and safety precautions outlined in these application notes is crucial for the successful and safe industrial production of this compound.

References

Application Spotlight: N-Methyl-tert-butylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of the scientific literature, it has been determined that N-Methyl-tert-butylamine is not utilized as a protecting group for amines in standard organic synthesis protocols. Its application is primarily as a secondary amine building block or reagent. The steric hindrance provided by the tert-butyl group and the presence of an N-methyl group give it distinct reactivity, but it is not employed for the temporary masking of primary or secondary amines in the way that established protecting groups like Boc, Cbz, or Fmoc are.

The information below details the characteristics of this compound and provides context on related, and widely employed, protecting group strategies that are crucial in drug development and chemical research.

Properties of this compound

This compound is a secondary amine with the chemical formula (CH₃)₃CNHCH₃. A summary of its key physical and chemical properties is provided below.

PropertyValueReference
CAS Number 14610-37-8[1]
Molecular Formula C₅H₁₃N[1]
Molecular Weight 87.16 g/mol
Boiling Point 69 °C[1]
Appearance Colorless to pale yellow liquid[1]
Nature Corrosive irritant, highly flammable[1]

Synthesis of this compound

This compound can be synthesized through several methods, including:

  • Reductive N-methylation of tert-butylamine: This can be achieved using carbon dioxide and diphenylsilane catalyzed by caesium carbonate.[1]

  • Reduction of t-butylformamide: This reduction can be carried out using strong reducing agents like lithium aluminium hydride or through catalytic hydrogenation.[1]

Applications in Synthesis

While not a protecting group, this compound serves as a valuable secondary amine in various organic reactions. It has been used in:

  • The synthesis of various amines and amides.[1]

  • Structure-activity relationship (SAR) studies, for example, in the context of pyrazolopyrimidines.[1]

  • The formation of complex heterocyclic ring systems.[1]

Alternative: The Tert-Butoxycarbonyl (Boc) Protecting Group

For applications requiring the protection of an amine, the tert-butoxycarbonyl (Boc) group is a widely used and effective choice, particularly in peptide synthesis and drug development. The Boc group is acid-labile, allowing for its selective removal under mild conditions that do not affect other protecting groups, a concept known as orthogonality.

General Workflow for Boc Protection and Deprotection

The following diagram illustrates the general workflow for the protection of an amine with a Boc group and its subsequent deprotection.

Boc_Protection_Workflow General Workflow for Boc Protection and Deprotection Start Primary/Secondary Amine (R-NH₂ or R₂NH) Protection Boc Protection (Boc)₂O, Base (e.g., TEA, DMAP) in Solvent (e.g., DCM, THF) Start->Protection Protected_Amine Boc-Protected Amine (R-N(H)Boc or R₂N-Boc) Protection->Protected_Amine Reaction Further Synthetic Steps (e.g., coupling, substitution) Protected_Amine->Reaction Deprotection Boc Deprotection Acid (e.g., TFA, HCl) in Solvent (e.g., DCM) Reaction->Deprotection Final_Product Deprotected Amine Deprotection->Final_Product

Caption: Workflow for Amine Protection and Deprotection using Boc.

Experimental Protocols for Boc Protection and Deprotection

Below are representative protocols for the introduction and removal of the Boc protecting group.

Protocol 1: Protection of a Primary Amine with Di-tert-butyl dicarbonate ((Boc)₂O)

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Triethylamine (TEA) (1.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Boc-protected amine.

  • Purify the product by column chromatography if necessary.

Protocol 2: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid to the solution (typically a 20-50% v/v solution of TFA in DCM).

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected amine.

  • Further purification may be performed if required.

Summary of Common Amine Protecting Groups and Their Cleavage Conditions

For researchers in drug development, the selection of an appropriate protecting group is critical for the success of a multi-step synthesis. The table below summarizes some of the most common amine protecting groups and their standard deprotection conditions, highlighting the concept of orthogonality.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonal To
tert-ButoxycarbonylBoc(Boc)₂OStrong Acid (e.g., TFA, HCl)Fmoc, Cbz
BenzyloxycarbonylCbz or ZBenzyl chloroformateH₂/Pd-C (Hydrogenolysis)Boc, Fmoc
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Boc, Cbz

This information should serve as a valuable resource for planning synthetic strategies that require the protection of amine functionalities. While this compound is a useful synthetic tool, for amine protection, established groups like Boc, Cbz, and Fmoc offer predictable reactivity and a wealth of documented protocols.

References

Application Notes and Protocols: N-Methyl-tert-butylamine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-tert-butylamine is a secondary amine with significant steric hindrance around the nitrogen atom due to the presence of a methyl and a tert-butyl group. While multicomponent reactions (MCRs) are powerful tools for the rapid synthesis of complex molecules, the inclusion of sterically demanding substrates can be challenging. This document explores the application of this compound in MCRs, summarizing the available data and providing detailed protocols for analogous reactions with less hindered secondary amines, which can serve as a starting point for further investigation.

Challenges in Utilizing this compound in Multicomponent Reactions

Current scientific literature suggests that this compound is often an unsuitable substrate for common multicomponent reactions under standard conditions. For instance, in a copper-catalyzed three-component reaction for the synthesis of N-acyl amidines, it was observed that less bulky secondary amines, including this compound, did not yield the desired product.[1] It is hypothesized that such amines may coordinate too strongly to the catalyst, leading to catalyst inhibition and preventing the reaction from proceeding.[1] This suggests that steric hindrance and electronic effects can significantly impact the reactivity of this compound in MCRs.

Due to the lack of well-documented and reproducible protocols for the use of this compound in common MCRs like the Ugi or Passerini reactions, this document will provide a general protocol for a representative MCR—the Ugi four-component reaction—using a more amenable secondary amine. This can be used as a foundational method for researchers wishing to explore the reactivity of sterically hindered amines like this compound, with the caveat that significant optimization and adaptation will likely be necessary.

Application Note: Ugi Four-Component Reaction with Secondary Amines

The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. While typically performed with primary amines, secondary amines can also be utilized, leading to the formation of tertiary α-amino amides.

Representative Reaction Scheme

The general scheme for the Ugi reaction with a secondary amine is as follows:

Ugi_Reaction_Secondary_Amine R1CHO R1-CHO (Aldehyde) Product α-Acylamino Amide Product R1CHO->Product plus1 + R2R3NH R2R3-NH (Secondary Amine) R2R3NH->Product plus2 + R4COOH R4-COOH (Carboxylic Acid) R4COOH->Product plus3 + R5NC R5-NC (Isocyanide) R5NC->Product dummy1 dummy2 dummy3 Ugi_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Combine aldehyde, secondary amine, and carboxylic acid in methanol B Stir for 10-20 minutes A->B C Add isocyanide B->C D Stir at room temperature for 24-72h C->D E Evaporate solvent D->E Reaction complete F Dissolve residue in ethyl acetate E->F G Wash with NaHCO3 (aq) and brine F->G H Dry over Na2SO4 and concentrate G->H I Purify by column chromatography H->I J Characterization (NMR, MS) I->J Pure Product MCR_Logic Start Select this compound for MCR Hypothesis Steric hindrance and/or catalyst coordination may inhibit the reaction Start->Hypothesis Experiment Perform MCR under standard conditions Hypothesis->Experiment Result Observe reaction outcome Experiment->Result Success Product Formation (Optimization likely required) Result->Success Positive Failure No Reaction / Decomposition (As suggested by literature) Result->Failure Negative Conclusion This compound is a challenging MCR substrate Success->Conclusion Failure->Conclusion

References

Application Notes and Protocols: N-Methyl-tert-butylamine in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-tert-butylamine (NMTBA) is a secondary amine that serves as a versatile building block in organic synthesis.[1][2] Its unique structural features, particularly the sterically hindered tert-butyl group, can impart specific properties to target molecules, making it a valuable reagent in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1][3] While specific, detailed examples of this compound's application in flow chemistry are not extensively documented in publicly available literature, its properties are well-suited for such technologies. This document outlines potential applications and provides generalized protocols based on the established principles of flow chemistry for amine reactions.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and seamless scale-up.[4][5][6][7] These benefits are particularly relevant for reactions involving volatile or reactive amines like this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing and implementing flow chemistry processes.

PropertyValueReference
CAS Number14610-37-8[1][2][8]
Molecular FormulaC5H13N[2][8]
Molecular Weight87.16 g/mol [2]
Boiling Point67-69 °C[2][8]
Density0.727 g/mL at 25 °C[2][8]
Refractive Indexn20/D 1.395[2][8]
FormColorless to yellow liquid[1][2]
Purity≥97% (GC)[2]

Hypothetical Application: N-Alkylation in Continuous Flow

A plausible application of this compound in flow chemistry is its use as a nucleophile in N-alkylation reactions to synthesize tertiary amines. Tertiary amines are common motifs in many pharmaceutical compounds. The following section details a generalized protocol for such a transformation.

Experimental Protocol: Continuous Flow N-Alkylation of an Alkyl Halide with this compound

This protocol describes a general procedure for the reaction of an alkyl halide (e.g., benzyl bromide) with this compound in a continuous flow setup.

Materials and Equipment:

  • Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps

  • T-mixer or micromixer

  • Heated reactor coil (e.g., PFA or stainless steel)

  • Back-pressure regulator

  • Collection vessel

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Suitable solvent (e.g., acetonitrile, THF)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • In-line workup module (e.g., liquid-liquid separator) (optional)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of this compound in the chosen solvent (e.g., 1.0 M).

    • Prepare a solution of the alkyl halide in the chosen solvent (e.g., 0.5 M).

    • Degas both solutions by sparging with an inert gas (e.g., nitrogen or argon).

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram below.

    • Ensure all connections are secure to handle the operational pressures.

    • Set the temperature of the reactor coil using a suitable heating module.

    • Set the desired back pressure using the back-pressure regulator.

  • Reaction Execution:

    • Pump the two reagent solutions at defined flow rates into the T-mixer. The relative flow rates will determine the stoichiometry of the reaction.

    • The combined stream flows through the heated reactor coil, where the reaction takes place. The residence time is determined by the reactor volume and the total flow rate.

    • The product stream exits the reactor and passes through the back-pressure regulator.

  • Quenching and Collection:

    • The crude reaction mixture is collected in a vessel containing a quenching solution or can be directed to an in-line workup module for continuous quenching and extraction.

  • Analysis and Purification:

    • The collected product mixture is analyzed by standard techniques (e.g., HPLC, GC-MS) to determine conversion and yield.

    • The product can be purified using conventional methods such as column chromatography or distillation.

Hypothetical Quantitative Data

The following table presents hypothetical data for the continuous flow N-alkylation of benzyl bromide with this compound, based on typical results for similar flow chemistry processes.

ParameterValue
Flow Rate (NMTBA solution)0.5 mL/min
Flow Rate (Alkyl Halide solution)1.0 mL/min
Total Flow Rate1.5 mL/min
Reactor Volume10 mL
Residence Time6.7 min
Temperature80 °C
Back Pressure10 bar
Conversion>95%
Isolated Yield85-90%

Diagrams

Flow_Chemistry_N_Alkylation Workflow for Continuous Flow N-Alkylation ReagentA This compound in Solvent PumpA Pump A ReagentA->PumpA ReagentB Alkyl Halide in Solvent PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection (with Quench) BPR->Collection

Caption: A schematic of the continuous flow setup for N-alkylation.

While specific documented applications of this compound in flow chemistry are limited, its properties as a secondary amine make it a suitable candidate for such technologies. The generalized protocol for N-alkylation presented here illustrates how this reagent could be effectively utilized in a continuous flow process to achieve high efficiency and control. Further research and process development are necessary to optimize specific reaction conditions and explore other potential applications, such as amide bond formation and its use in the synthesis of more complex molecules. The principles of flow chemistry provide a powerful platform for the safe and efficient use of this compound in modern chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-Methyl-tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude N-Methyl-tert-butylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. Common impurities include:

  • Unreacted starting materials: Primarily tert-butylamine if the synthesis involves methylation of this precursor.

  • Over-methylation products: Such as N,N-dimethyl-tert-butylamine.

  • Solvents: Residual solvents from the reaction medium.

  • Reagents and byproducts: Other reagents used in the synthesis and their resulting byproducts.

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective and commonly used method for purifying this compound is fractional distillation . This technique is particularly well-suited due to the significant difference in boiling points between the product and its common impurities. Other potential methods, especially for achieving very high purity or for small-scale purifications, include preparative gas chromatography (prep-GC) or conversion to a salt, recrystallization, and subsequent regeneration of the free amine.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to identify the characteristic peaks of this compound and detect the presence of impurities.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis.[3]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from impurities.

  • Possible Cause 1: Inefficient fractionating column.

    • Solution: Ensure your fractionating column is appropriate for the separation. A column with a higher number of theoretical plates (e.g., a Vigreux, packed, or spinning band column) will provide better separation of components with close boiling points. For the separation of this compound (b.p. 67-69 °C) from tert-butylamine (b.p. 44-46 °C), a column with good efficiency is crucial.[4][5][6][7]

  • Possible Cause 2: Distillation rate is too fast.

    • Solution: A slow and steady distillation rate is essential for achieving good separation. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.[8]

  • Possible Cause 3: Poor insulation of the column.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[8]

Problem: The temperature at the distillation head is fluctuating.

  • Possible Cause 1: Uneven boiling.

    • Solution: Use boiling chips or a magnetic stirrer to ensure smooth and even boiling of the crude this compound.

  • Possible Cause 2: Column flooding.

    • Solution: This occurs when the vapor flow up the column is too fast, preventing the liquid from flowing back down. Reduce the heating rate to decrease the rate of vapor generation.

Problem: Low yield of purified product.

  • Possible Cause 1: Hold-up in the distillation apparatus.

    • Solution: A significant amount of material can be lost on the surface of the packing material in the fractionating column, especially in small-scale distillations. Choose a column with a lower hold-up volume if possible.

  • Possible Cause 2: Premature collection of the main fraction.

    • Solution: Ensure that the temperature at the distillation head has stabilized at the boiling point of this compound before collecting the main fraction. A forerun containing lower-boiling impurities should be collected first.

General Purification Issues

Problem: The purified this compound is discolored.

  • Possible Cause: Presence of non-volatile impurities or degradation products.

    • Solution: If distillation does not remove the color, consider treating the crude material with a small amount of activated carbon before distillation. Alternatively, a chemical wash with a dilute acid, followed by extraction, neutralization, and then distillation may be effective.

Problem: The presence of water in the purified product.

  • Possible Cause: Incomplete drying of the crude material or glassware.

    • Solution: Dry the crude this compound with a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) before distillation. Ensure all glassware is thoroughly dried.

Data Presentation

Parametertert-Butylamine (Impurity)This compound (Product)N,N-Dimethyl-tert-butylamine (Impurity)
Boiling Point 44-46 °C[4][5][6][7]67-69 °C[9]89.6-89.9 °C[10][11][12][13]
Molar Mass 73.14 g/mol 87.16 g/mol 101.19 g/mol

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from lower-boiling (e.g., tert-butylamine) and higher-boiling (e.g., N,N-dimethyl-tert-butylamine) impurities.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), condenser, receiving flasks)

  • Heating mantle

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin to gently heat the flask.

  • Collecting the Forerun: As the mixture heats, the vapor will rise through the fractionating column. The temperature at the distillation head will initially be close to the boiling point of the lowest-boiling impurity (e.g., tert-butylamine at ~44-46 °C). Collect this initial fraction (forerun) in a separate receiving flask.

  • Collecting the Main Fraction: Once the forerun has distilled, the temperature at the distillation head will rise and then stabilize at the boiling point of this compound (67-69 °C). Change the receiving flask and collect this fraction as the purified product.

  • Shutdown: Stop the distillation when the temperature begins to rise again, indicating that the higher-boiling impurities are starting to distill, or when only a small amount of residue remains in the distilling flask.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Mandatory Visualization

PurificationWorkflow cluster_start Initial State cluster_purification Purification Process cluster_fractions Separated Fractions cluster_analysis Quality Control Crude Crude this compound (with impurities) Distillation Fractional Distillation Crude->Distillation  Heating Forerun Forerun (Low-boiling impurities, e.g., tert-butylamine) Distillation->Forerun  Collect at ~44-46 °C Product Purified Product (this compound) Distillation->Product  Collect at 67-69 °C Residue Residue (High-boiling impurities, e.g., N,N-dimethyl-tert-butylamine) Distillation->Residue  Remains in flask Analysis Purity Analysis (GC-MS, NMR, HPLC) Product->Analysis

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Synthesis of N-Methyl-tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-Methyl-tert-butylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound are reductive amination, particularly the Eschweiler-Clarke reaction, and direct alkylation of tert-butylamine with a methylating agent.

Q2: Which synthetic route is generally preferred and why?

A2: The Eschweiler-Clarke reaction is often preferred due to its high selectivity for the tertiary amine product, avoiding the common issue of over-alkylation to quaternary ammonium salts that can occur with direct alkylation methods.[1][2][3]

Q3: What is the primary challenge when using direct alkylation with methyl iodide?

A3: The main challenge is controlling the reaction to prevent over-alkylation, which leads to the formation of the quaternary ammonium salt, [ (CH₃)₃C-N(CH₃)₃]⁺I⁻.[4] This side reaction can significantly lower the yield of the desired this compound.

Q4: Can I use tert-butyl halides for the alkylation of amines?

A4: The use of tert-butyl halides for SN2-type alkylation of amines is generally not recommended. The tertiary carbocation is sterically hindered, making elimination (E2) a highly competitive and often major reaction pathway, leading to the formation of isobutene.

Troubleshooting Guides

Method 1: Reductive Amination (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[1][2][3] For the synthesis of this compound, tert-butylamine is reacted with formaldehyde and formic acid.

Issue 1: Low Yield of this compound

  • Question: My Eschweiler-Clarke reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the Eschweiler-Clarke reaction can stem from several factors. Firstly, ensure that sufficient excesses of both formaldehyde and formic acid are used to drive the reaction to completion.[1][2] The reaction is typically heated to between 80-100°C; lower temperatures may result in incomplete reaction.[1] Reaction times can also be extended to ensure full conversion. Monitoring the reaction progress by TLC or GC-MS is recommended.

Issue 2: Formation of N-formyl-tert-butylamine Side Product

  • Question: I am observing a significant amount of N-formyl-tert-butylamine in my product mixture. How can I minimize the formation of this byproduct?

  • Answer: The formation of N-formylated byproducts can occur in Leuckart-Wallach type reactions, which are related to the Eschweiler-Clarke reaction. Using a sufficient excess of formic acid and ensuring the reaction goes to completion can help minimize this side product. If the formyl amide is formed, it can be hydrolyzed to the desired amine, though this adds an extra step to the synthesis.

Method 2: Direct Alkylation with Methyl Iodide

Direct alkylation involves the reaction of tert-butylamine with a methylating agent such as methyl iodide.

Issue 1: Formation of Quaternary Ammonium Salt

  • Question: My reaction is producing a significant amount of the quaternary ammonium salt as a byproduct. How can I improve the selectivity for this compound?

  • Answer: Over-alkylation is a common problem in the direct alkylation of amines. To favor the formation of the tertiary amine, you can employ the following strategies:

    • Control Stoichiometry: Use a large excess of the starting amine (tert-butylamine) relative to the methylating agent (methyl iodide).

    • Slow Addition: Add the methyl iodide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

    • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.

Issue 2: Competing Elimination Reaction

  • Question: I am detecting isobutene as a byproduct in my reaction. What is causing this and how can it be prevented?

  • Answer: The formation of isobutene is due to a competing E2 elimination reaction, which is particularly favorable with sterically hindered substrates like tert-butylamine. To minimize this, use a less sterically hindered methylating agent if possible (though methyl iodide is already small). Ensuring the use of a non-nucleophilic base and carefully controlling the reaction temperature can also help to favor the substitution pathway over elimination.

Quantitative Data Summary

Table 1: Comparison of Synthetic Methods for this compound

Synthesis MethodKey ReactantsTypical Yield of this compoundMajor Side Products
Eschweiler-Clarke Reaction tert-butylamine, formaldehyde, formic acid80-95%[1]N-formyl-tert-butylamine
Direct Alkylation tert-butylamine, methyl iodideVariable (can be low due to side reactions)Quaternary ammonium salt, isobutene
Reductive N-methylation tert-butylamine, CO₂, diphenylsilane78-82%[5]-
Reduction of t-butylformamide t-butylformamide, LiAlH₄ or H₂/catalystHigh-

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tert-butylamine (1.0 equivalent), formic acid (2.5 equivalents), and aqueous formaldehyde (37%, 2.5 equivalents).

  • Reaction: Heat the mixture to 90-100°C and maintain stirring for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully basify the solution with aqueous sodium hydroxide until the pH is greater than 10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Protocol 2: Synthesis of this compound via Direct Alkylation with Methyl Iodide
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butylamine (3.0 equivalents) in a suitable anhydrous solvent (e.g., THF or acetonitrile). Add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Cool the mixture in an ice bath. Slowly add methyl iodide (1.0 equivalent) dropwise over a period of 1-2 hours.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with diethyl ether three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Visualizations

Eschweiler_Clarke_Pathway tert_butylamine tert-Butylamine iminium Iminium Ion Intermediate tert_butylamine->iminium + Formaldehyde - H₂O formaldehyde Formaldehyde formaldehyde->iminium n_methyl_tert_butylamine This compound iminium->n_methyl_tert_butylamine + Formic Acid (Hydride Transfer) formic_acid Formic Acid formic_acid->n_methyl_tert_butylamine co2 CO₂

Caption: Reaction pathway for the Eschweiler-Clarke synthesis of this compound.

Direct_Alkylation_Troubleshooting start Direct Alkylation of tert-Butylamine low_yield Low Yield of This compound start->low_yield over_alkylation Over-alkylation to Quaternary Salt? low_yield->over_alkylation Yes elimination Elimination to Isobutene? low_yield->elimination No solution1 - Use excess tert-butylamine - Slow addition of MeI - Lower reaction temperature over_alkylation->solution1 solution2 - Use non-nucleophilic base - Control temperature carefully elimination->solution2

Caption: Troubleshooting workflow for direct alkylation side reactions.

References

Technical Support Center: Optimizing N-Methyl-tert-butylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Methyl-tert-butylamine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in optimizing reaction conditions and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is through the reductive amination of tert-butylamine with formaldehyde. Key variations of this method include:

  • Eschweiler-Clarke Reaction: This classic one-pot reaction uses excess formic acid as both the reducing agent and solvent, with formaldehyde as the methyl source. It is known for its simplicity and the use of inexpensive reagents.[1][2] The reaction is typically heated to drive it to completion and avoids the formation of quaternary ammonium salts.[3][4]

  • Reductive Amination with Borohydride Reagents: Milder reducing agents can be employed for greater selectivity and compatibility with sensitive functional groups. Commonly used reagents include:

    • Sodium Borohydride (NaBH₄): A cost-effective and powerful reducing agent. To avoid the reduction of formaldehyde, it is often used in a two-step process where the intermediate imine is formed first.[5]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the iminium ion over the carbonyl group, allowing for a convenient one-pot reaction.[4] However, it is highly toxic, and its use requires careful pH control to prevent the release of hydrogen cyanide gas.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild, highly selective, and less toxic alternative to sodium cyanoborohydride, effective for a wide range of substrates.[6]

Q2: Why is direct alkylation of tert-butylamine with a methylating agent not the preferred method?

A2: Direct alkylation of tert-butylamine with methylating agents like methyl iodide is difficult to control. While it can produce the desired this compound, the reaction can easily proceed further to form a quaternary ammonium salt. This over-alkylation results in a mixture of products, leading to lower yields of the target secondary amine and requiring more complex purification procedures. Reductive amination methods circumvent this issue as they are designed to stop at the tertiary amine stage (or in this case, the secondary amine, as the starting material is a primary amine).[3]

Q3: What are the primary safety concerns when synthesizing this compound?

A3: Key safety precautions include:

  • Formaldehyde: It is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Sodium Cyanoborohydride: This reagent can release highly toxic hydrogen cyanide gas if the reaction mixture becomes acidic. Careful monitoring and control of the pH are crucial.

  • Sodium Borohydride: It reacts violently with water and acids, producing flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.

  • Solvents: Many organic solvents used in these procedures are flammable. Ensure that all heating is performed using appropriate and safe methods (e.g., heating mantles with temperature controllers).

  • tert-Butylamine and this compound: These are flammable and corrosive liquids. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?

A: Low yield can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration and at the optimal temperature. The Eschweiler-Clarke reaction, for instance, often requires heating at 80-100°C for several hours to go to completion.[7]

    • Reagent Stoichiometry: Verify the molar ratios of your reagents. In the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is typically used to drive the reaction forward.[3] For borohydride reductions, ensure at least a stoichiometric amount of the reducing agent is used.

  • Sub-optimal pH:

    • For reductive aminations using borohydride reagents, the pH of the reaction medium is critical. Imine formation is generally favored under mildly acidic conditions (pH 4-6). If the medium is too acidic, the amine will be protonated and become non-nucleophilic. If it is too basic, the formation of the iminium ion will be slow.

  • Product Loss During Workup:

    • Extraction: this compound is a basic compound. During aqueous workup, ensure the pH of the aqueous layer is sufficiently high (pH > 10) to deprotonate the amine and allow for efficient extraction into an organic solvent.

    • Distillation: Due to its low boiling point (67-69°C), product can be lost during solvent removal or distillation if not performed carefully with an efficient condenser and cooled receiver.

Problem 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with side products. How can I identify and minimize them?

A: The presence of impurities is a common issue. Here are some likely contaminants and how to address them:

  • Unreacted tert-Butylamine:

    • Cause: Incomplete reaction.

    • Solution: Increase the reaction time, temperature, or the equivalents of formaldehyde and the reducing agent.

    • Removal: Due to the close boiling points of tert-butylamine (44-46°C) and this compound (67-69°C), careful fractional distillation is required for separation.

  • Di-tert-butylamine:

    • Cause: This is an unlikely side product in this specific synthesis but can be a contaminant in the starting tert-butylamine.

    • Solution: Ensure the purity of the starting tert-butylamine.

    • Removal: Fractional distillation.

  • Water:

    • Cause: Incomplete drying of the product or use of wet reagents/solvents.

    • Solution: Dry the crude product over a suitable drying agent (e.g., anhydrous potassium hydroxide pellets) before distillation.

    • Removal: Distillation.

  • Side products from the reducing agent:

    • Cause: Depending on the reducing agent used, various byproducts can form.

    • Solution: Follow the specific workup procedure for the chosen reducing agent to remove these byproducts. For example, careful quenching of borohydride reagents is necessary.

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify my this compound. What are the best methods?

A: The primary method for purifying this compound is fractional distillation .

  • Fractional Distillation:

    • Challenge: The boiling points of the starting material, tert-butylamine (44-46°C), and the product, this compound (67-69°C), are relatively close.

    • Solution: Use an efficient fractionating column (e.g., a Vigreux or packed column) to achieve good separation. Control the heating rate to ensure a slow and steady distillation. Monitor the temperature at the head of the column closely to collect the desired fraction.

  • Chromatography:

    • Challenge: Amines can interact strongly with standard silica gel, leading to peak tailing and poor separation.

    • Solution: If column chromatography is necessary, it is advisable to use a modified stationary phase or add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent to improve the separation.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of secondary amines via reductive amination, providing a basis for optimizing the synthesis of this compound.

Table 1: Comparison of Reductive Amination Methods for Secondary Amine Synthesis

MethodStarting MaterialsReducing AgentSolventTemp. (°C)Time (h)Typical Yield (%)
Eschweiler-Clarke Primary Amine, FormaldehydeFormic AcidFormic Acid80 - 1002 - 18>80[7]
Sodium Borohydride Primary Amine, FormaldehydeNaBH₄Methanol0 - RT1 - 1270 - 90
Sodium Triacetoxyborohydride Primary Amine, FormaldehydeNaBH(OAc)₃DichloromethaneRT12 - 2485 - 95

Note: Yields are general for reductive amination of primary amines and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tert-butylamine (1.0 eq).

  • Reagent Addition: Carefully add formic acid (2.5 eq) followed by an aqueous solution of formaldehyde (37%, 2.5 eq).

  • Reaction: Heat the reaction mixture to 90-100°C and stir for 4-6 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture with a saturated aqueous solution of sodium hydroxide until the pH is > 10.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and dry over anhydrous potassium hydroxide pellets.

  • Purification:

    • Filter off the drying agent.

    • Carefully remove the solvent by distillation.

    • Purify the crude product by fractional distillation, collecting the fraction boiling at 67-69°C.

Protocol 2: Synthesis of this compound using Sodium Triacetoxyborohydride

  • Reaction Setup: To a stirred solution of tert-butylamine (1.0 eq) in dichloromethane (DCM), add an aqueous solution of formaldehyde (37%, 1.2 eq).

  • Reducing Agent Addition: Cool the mixture to 0°C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the residue by fractional distillation.

Mandatory Visualization

Reaction_Pathway tert_butylamine tert-Butylamine hemiaminal Hemiaminal Intermediate tert_butylamine->hemiaminal + Formaldehyde formaldehyde Formaldehyde formaldehyde->hemiaminal iminium_ion Iminium Ion hemiaminal->iminium_ion - H₂O product This compound iminium_ion->product + [H⁻] (Reducing Agent)

Caption: Reductive amination pathway for this compound synthesis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Reaction Setup reagents 2. Add Reagents setup->reagents react 3. Heat & Stir reagents->react monitor 4. Monitor Progress react->monitor cool 5. Cool Reaction monitor->cool quench 6. Quench & Basify cool->quench extract 7. Extract Product quench->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate dry->concentrate distill 10. Fractional Distillation concentrate->distill final_product final_product distill->final_product Pure Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic start Low Yield? check_reaction Check Reaction Conditions start->check_reaction Yes check_workup Review Workup Procedure start->check_workup Yes check_purity Analyze for Impurities start->check_purity No, but impure temp_time Increase Temp/Time? check_reaction->temp_time reagents Check Reagent Stoichiometry check_reaction->reagents ph_extraction Optimize Extraction pH? check_workup->ph_extraction distillation Improve Distillation? check_workup->distillation incomplete Incomplete Reaction temp_time->incomplete Yes reagents->incomplete Yes loss Product Loss ph_extraction->loss Yes distillation->loss Yes

References

Byproduct formation in N-Methyl-tert-butylamine reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for challenges related to byproduct formation and removal during reactions involving N-Methyl-tert-butylamine (NMTBA).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter when synthesizing or using this compound?

A1: Byproduct formation is highly dependent on the specific synthetic route. For common methods like the reductive amination involving tert-butylamine, potential impurities include unreacted starting materials (tert-butylamine), products from side reactions such as the corresponding alcohol from carbonyl reduction, and potentially over-alkylated tertiary amines, though this is less common due to steric hindrance.[1][2] Residual water and solvents are also common impurities that can affect reaction outcomes.[3]

Q2: My NMTBA reaction mixture shows an unexpected peak in the GC-MS analysis. How can I identify it?

A2: To identify an unknown peak, first compare its mass spectrum to libraries (e.g., NIST) to find potential matches. Consider the reactants, reagents, and solvents used in your reaction. Common culprits include unreacted starting materials, solvent adducts, or byproducts from the degradation of reagents. For example, if you performed a reductive amination, check for the mass corresponding to the alcohol formed by the reduction of the starting carbonyl compound.[2]

Q3: Can N-Nitrosamine impurities form in reactions with NMTBA, and how are they detected?

A3: Yes, as a secondary amine, this compound can react with nitrosating agents (like nitrous acid, which can form in situ from nitrites under acidic conditions) to produce N-nitroso-N-methyl-tert-butylamine.[4][5] These nitrosamine impurities are a significant concern in pharmaceutical development due to their potential carcinogenicity.[5] Highly sensitive analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), are required for their detection and quantification at trace levels.[6]

Q4: How can I effectively remove water from my NMTBA sample before use?

A4: Water is a common impurity that can interfere with many reactions.[3] For efficient removal, you can dry the NMTBA sample over solid potassium hydroxide (KOH) pellets followed by decantation or filtration.[7] Alternatively, molecular sieves are effective for adsorbing water.[3] For larger scales or to achieve very low water content, fractional distillation is a suitable method, provided the byproducts have sufficiently different boiling points.[3]

Troubleshooting Guides

Problem: Significant amount of unreacted tert-butylamine remains in the product.
  • Cause: Incomplete reaction due to insufficient reaction time, improper temperature, or suboptimal stoichiometry of reagents.

  • Solution:

    • Reaction Optimization: Ensure the reaction is run for a sufficient duration and at the recommended temperature to drive it to completion. A slight excess of the methylating agent can sometimes be beneficial.

    • Purification: Fractional distillation is the most effective method to separate tert-butylamine (Boiling Point: ~44-46°C) from this compound (Boiling Point: ~69°C).[4] Careful control of the distillation temperature and use of an efficient fractionating column are crucial.[8]

Problem: The final product is discolored (yellow to brown).
  • Cause: Discoloration can arise from the degradation of reagents, air oxidation, or the presence of metal ion impurities from reactors or catalysts.[3][9]

  • Solution:

    • Inert Atmosphere: Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

    • Activated Carbon Treatment: Stirring the crude product with a small amount of activated carbon followed by filtration can remove colored impurities.

    • Chelating Agents: If metal ion contamination is suspected, washing the organic solution with an aqueous solution of a chelating agent like EDTA can help.[3]

Byproduct and Purification Data

The table below summarizes key physical properties and recommended removal methods for NMTBA and its common related impurities.

CompoundFormulaBoiling Point (°C)Formation PathwayRecommended Removal Method
This compound C₅H₁₃N69Desired Product-
tert-ButylamineC₄H₁₁N44-46Unreacted Starting Material[1]Fractional Distillation[3]
WaterH₂O100Reaction Byproduct / Solvent ResidueDrying (KOH, Mol. Sieves), Distillation[3][7]
N-Nitroso-N-methyl-tert-butylamineC₅H₁₂N₂ON/AReaction with Nitrosating Agents[5]Chromatographic Purification, Process Control[10]

Experimental Protocol: Purification of NMTBA by Fractional Distillation

This protocol outlines a general procedure for removing lower-boiling impurities like tert-butylamine from a crude this compound reaction mixture.

Objective: To purify crude this compound by separating it from volatile byproducts.

Materials:

  • Crude this compound

  • Anhydrous potassium hydroxide (KOH) pellets

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

Procedure:

  • Drying: Transfer the crude NMTBA to a clean, dry round-bottom flask. Add a small amount of anhydrous KOH pellets to remove residual water and acidic impurities. Stir or swirl the mixture for 1-2 hours.[7]

  • Apparatus Setup: Carefully decant the dried amine into a distillation flask, leaving the KOH pellets behind. Add a few boiling chips. Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

  • Distillation:

    • Begin heating the distillation flask gently using a heating mantle.

    • Monitor the temperature at the distillation head. The first fraction to distill will be the lower-boiling impurity, primarily tert-butylamine (BP: ~44-46°C).[3] Collect this forerun in a separate receiving flask.

    • Once the first fraction has been removed, the temperature at the head will drop temporarily before rising again.

    • Change the receiving flask to collect the main product fraction. Collect the liquid that distills at a stable temperature corresponding to the boiling point of this compound (~69°C).[4]

  • Completion: Stop the distillation when the temperature begins to rise significantly above the product's boiling point or when only a small residue remains in the distillation flask.

  • Analysis: Analyze the purified fraction using an appropriate method (e.g., GC-MS, NMR) to confirm its purity.

Workflow for Byproduct Management

The following diagram illustrates a systematic workflow for identifying and removing byproducts from a reaction mixture containing this compound.

Byproduct_Workflow start Reaction Mixture (Crude NMTBA) analysis Initial Purity Analysis (e.g., GC-MS, NMR) start->analysis Sample identify Identify Byproducts (e.g., Starting Materials, Solvents) analysis->identify Interpret Data decision Select Purification Method identify->decision Based on Impurity Properties distill Fractional Distillation decision->distill Volatile Impurities extract Liquid-Liquid Extraction decision->extract Acidic/Basic Impurities chromatography Column Chromatography decision->chromatography High Purity Needed/ Close Boiling Points dry Drying (e.g., KOH, Mol. Sieves) decision->dry Water Present final_analysis Final Purity Analysis distill->final_analysis extract->final_analysis chromatography->final_analysis dry->final_analysis product Purified NMTBA final_analysis->product Meets Specification

Caption: Workflow for byproduct identification and purification.

References

Technical Support Center: N-Methyl-tert-butylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Methyl-tert-butylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound include:

  • Reductive Amination of tert-Butylamine and Formaldehyde: This is a widely used one-pot reaction.[1][2][3][4]

  • Eschweiler-Clarke Reaction: This method involves the methylation of tert-butylamine using excess formic acid and formaldehyde. It is known for preventing the formation of quaternary ammonium salts.[5][6][7][8]

  • Reductive N-methylation with Carbon Dioxide and a Silane Reducing Agent: A greener approach that utilizes CO2 as a C1 source and a mild reducing agent like diphenylsilane.[9]

  • Reduction of N-tert-Butylformamide: This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.[9]

Q2: I am getting a low yield in my this compound synthesis. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Imine Formation: The initial reaction between tert-butylamine and formaldehyde to form the imine intermediate is an equilibrium process. Inefficient water removal can shift the equilibrium back to the starting materials.[7]

  • Suboptimal pH: The reaction is often acid-catalyzed. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl. A mildly acidic pH is generally optimal.

  • Choice and Quality of Reducing Agent: A reducing agent that is too strong might reduce the formaldehyde starting material, while a weak or degraded reducing agent will result in an incomplete reaction.

  • Reaction Temperature: Inadequate temperature control can lead to side reactions or an incomplete reaction. The Eschweiler-Clarke reaction, for instance, is typically performed at elevated temperatures (80-100 °C).[5]

  • Steric Hindrance: The bulky tert-butyl group can slow down the reaction rate.[10]

Q3: I am observing significant side products in my reaction. How can I minimize them?

A3: A common side product is the tertiary amine, N,N-Dimethyl-tert-butylamine, resulting from over-methylation. To minimize this:

  • Control Stoichiometry: Use a controlled ratio of the amine to the methylating agent.

  • Eschweiler-Clarke Reaction: This method is specifically designed to prevent the formation of quaternary ammonium salts and generally stops at the tertiary amine stage for primary amines.[7][8] However, for the synthesis of a secondary amine like this compound from a primary amine, careful control of reagents is still necessary to avoid over-methylation.

  • Stepwise Addition: Consider a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.

Q4: What is the best method for purifying crude this compound?

A4: Fractional distillation is the most effective method for purifying this compound due to its relatively low boiling point (67-69 °C).[9] This technique separates the product from less volatile impurities and any remaining starting materials. Ensure your distillation setup is efficient to achieve good separation.

Troubleshooting Guides

Low Yield in Reductive Amination
Symptom Possible Cause Suggested Solution
Low conversion of starting materialsIncomplete imine formation due to water presence.Use a Dean-Stark trap to azeotropically remove water during the reaction. Alternatively, add a drying agent like anhydrous magnesium sulfate or molecular sieves.[7]
Non-optimal pH.Adjust the reaction mixture to a mildly acidic pH (around 4-5) to facilitate imine formation without deactivating the amine.
Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of tert-butyl alcoholPremature reduction of formaldehyde.Use a milder reducing agent that selectively reduces the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanobohydride.
Product loss during workupVolatility of this compound.Ensure the receiving flask during distillation is well-chilled to minimize loss of the volatile product. Perform extractions efficiently and minimize exposure to the atmosphere.
Impure Product After Purification
Symptom Possible Cause Suggested Solution
Presence of tert-butylamine in the final productIncomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or GC. Consider increasing the amount of the methylating agent slightly.
Inefficient purification.Use a longer fractionating column or one with higher efficiency (e.g., Vigreux or packed column) during distillation. Collect narrower boiling point fractions.
Presence of N,N-Dimethyl-tert-butylamineOver-methylation.Carefully control the stoichiometry of the methylating agent. The Eschweiler-Clarke reaction is less prone to this issue but still requires careful execution.[7][8]
Broad boiling point range during distillationPresence of multiple impurities.Perform a preliminary purification step, such as an acid-base extraction, to remove major impurities before fractional distillation.
Water contamination in the final productInefficient drying.Dry the organic extracts thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation. Store the final product over potassium hydroxide pellets.

Experimental Protocols

Reductive Amination of tert-Butylamine with Formaldehyde

Materials:

  • tert-Butylamine

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)

  • Methanol

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylamine (1.0 eq.) in methanol.

  • Cool the solution in an ice bath and slowly add formaldehyde (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • If using STAB, add it in one portion and let the reaction stir at room temperature overnight.

  • If using NaBH4, cool the reaction mixture in an ice bath and add the NaBH4 portion-wise, controlling the gas evolution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.

  • Make the solution basic (pH > 10) by adding 2 M NaOH.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation, collecting the fraction at 67-69 °C.

Eschweiler-Clarke Reaction

Materials:

  • tert-Butylamine

  • Formic acid (98-100%)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide solution (10 M)

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add formic acid (2.0 eq.) and formaldehyde (2.0 eq.).

  • Cool the mixture in an ice bath and slowly add tert-butylamine (1.0 eq.).

  • Heat the reaction mixture to reflux (around 100 °C) for 8-12 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and carefully make it alkaline (pH > 12) with 10 M NaOH solution while cooling in an ice bath.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous potassium carbonate.

  • Filter and remove the solvent by distillation.

  • Purify the crude product by fractional distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Starting Materials (tert-Butylamine, Formaldehyde) B Reaction Setup (Solvent, Stirring) A->B C Addition of Reducing Agent B->C D Reaction Monitoring (TLC/GC) C->D E Quenching D->E F Extraction E->F G Drying F->G H Solvent Removal G->H I Fractional Distillation H->I J Pure this compound I->J

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed Problem1 Incomplete Imine Formation? Start->Problem1 Problem2 Suboptimal pH? Start->Problem2 Problem3 Incorrect Reducing Agent? Start->Problem3 Problem4 Product Loss? Start->Problem4 Solution1 Remove Water (Dean-Stark/Drying Agent) Problem1->Solution1 End Yield Improved Solution1->End Solution2 Adjust to pH 4-5 Problem2->Solution2 Solution2->End Solution3 Use Milder Reducing Agent (e.g., STAB) Problem3->Solution3 Solution3->End Solution4 Chill Receiving Flask During Distillation Problem4->Solution4 Solution4->End

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Stability of N-Methyl-tert-butylamine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Methyl-tert-butylamine under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting pathways.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and storage recommendations for this compound?

A1: this compound is a colorless to pale yellow liquid that is highly flammable and hygroscopic.[1] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (+4°C).[1] Under these conditions, it is expected to be stable for at least two years.[1] Due to its hygroscopic nature, it is crucial to minimize its exposure to moisture to prevent hydration and potential degradation.

Q2: How does the steric hindrance of the tert-butyl group affect the reactivity and stability of this compound?

A2: The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom. This steric bulk reduces its nucleophilicity compared to less hindered secondary amines.[2] While this can be advantageous in certain reactions by preventing undesired side reactions, it can also slow down desired transformations.[2] The steric hindrance does not, however, imply universal stability; the lone pair of electrons on the nitrogen is still available for reactions with various reagents.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][4] Reactions with strong oxidizing agents can be violent.[2] As a base, it will react exothermically with acids to form salts.[5] Contact with certain plastics may cause degradation of the material.[6]

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in a Reaction

Q: I am using this compound as a base or nucleophile, but I am observing unexpected side products and low yield. What could be the cause?

A: Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Moisture Contamination: this compound is hygroscopic. The presence of water can interfere with many reactions, particularly those involving organometallics or water-sensitive reagents. Ensure the amine and your reaction solvents are anhydrous.

  • Reagent Incompatibility: Verify that all reagents in your reaction mixture are compatible with a secondary amine. Strong oxidizing or acidic conditions will degrade this compound.

  • Steric Hindrance: The bulky tert-butyl group can significantly slow down the reaction rate. You may need to increase the reaction temperature or use a more potent catalyst to overcome the steric hindrance.

  • Formation of N-Nitrosamines: If your reaction involves nitrous acid or other nitrosating agents (which can be formed in situ from nitrites under acidic conditions), there is a high risk of forming N-nitroso-N-methyl-tert-butylamine, a potential carcinogen.[7][8]

Issue 2: Discoloration or Degradation of this compound Upon Storage

Q: My stored this compound has developed a yellow color. Is it still usable?

A: A pale yellow color is often acceptable, but a significant change in color could indicate degradation.[9] This can be caused by:

  • Air Oxidation: Prolonged exposure to air can lead to the oxidation of the amine.

  • Moisture: As a hygroscopic substance, it readily absorbs water from the atmosphere, which can facilitate degradation pathways.

  • Improper Storage: Storage at room temperature or in the presence of light can accelerate degradation. Always store at the recommended +4°C in a dark, airtight container.[1]

Before use, it is advisable to purify the discolored amine by distillation if its purity is critical for your experiment.

Stability Under Different Reaction Conditions: A Summary

The following tables summarize the expected stability of this compound under forced degradation conditions, based on the general reactivity of secondary amines.

Table 1: Stability Profile of this compound

ConditionExpected StabilityPotential Degradation Products
Acidic UnstableForms the corresponding ammonium salt. Potential for N-dealkylation under harsh conditions.
Basic Generally StableStable under most basic conditions.
Oxidative UnstableN-oxide, nitrone, and potential C-N bond cleavage products (e.g., tert-butanol, formaldehyde).
Reductive Generally StableStable in the presence of common reducing agents like NaBH₄.
Thermal Moderately StableDecomposition at elevated temperatures may lead to fragmentation and elimination products.
Photochemical Potentially UnstableSusceptible to photodegradation, especially in the presence of photosensitizers.

Experimental Protocols for Stability Testing

The following are adapted protocols for the forced degradation testing of this compound, based on ICH guidelines.

Acid and Base Hydrolysis
  • Objective: To assess the stability of this compound in acidic and basic media.

  • Methodology:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Maintain the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration.

    • Analyze the samples by a suitable analytical technique (e.g., GC-MS or LC-MS) to quantify the remaining this compound and identify any degradation products.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Methodology:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

    • Stir the solution at room temperature for a defined period, taking samples at various time intervals.

    • Analyze the samples to determine the extent of degradation and identify oxidation products.

Thermal Degradation
  • Objective: To determine the thermal stability of this compound.

  • Methodology:

    • Place a known amount of neat this compound in a sealed vial under an inert atmosphere.

    • Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven.

    • After a set duration, cool the sample and dissolve it in a suitable solvent.

    • Analyze the sample using GC-MS to identify and quantify any degradation products.

Photostability Testing
  • Objective: To assess the impact of light exposure on the stability of this compound.

  • Methodology:

    • Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

    • After a defined exposure period, analyze both the exposed and control samples to evaluate the extent of photodegradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acidic (0.1 M HCl, 60°C) prep->acid Expose to base Basic (0.1 M NaOH, 60°C) prep->base Expose to oxidative Oxidative (3% H₂O₂, RT) prep->oxidative Expose to thermal Thermal (80°C, neat) prep->thermal Expose to photo Photochemical (ICH Q1B) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis GC-MS / LC-MS Analysis sampling->analysis quant Quantify Degradation analysis->quant identify Identify Degradants analysis->identify

Forced Degradation Experimental Workflow

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Yield or Unexpected Side Products moisture Check for Moisture (Hygroscopic Amine) start->moisture reagents Verify Reagent Compatibility start->reagents conditions Review Reaction Conditions (Temp, Time) start->conditions dry Use Anhydrous Solvents & Amine moisture->dry avoid Avoid Strong Oxidants/Acids reagents->avoid check_nitroso Consider N-Nitrosamine Formation reagents->check_nitroso optimize Increase Temp/Time or Use Catalyst conditions->optimize

Troubleshooting Low Reaction Yield

References

Common impurities in commercial N-Methyl-tert-butylamine and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial N-Methyl-tert-butylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities in commercial this compound typically arise from the synthesis process, which most commonly involves the reductive N-methylation of tert-butylamine.[1] Potential impurities include unreacted starting materials, byproducts from side reactions, and over-methylated products.

Q2: What are the potential sources of these impurities?

A2: The primary sources of impurities are related to the manufacturing process and subsequent storage. These can include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual tert-butylamine.

  • Over-methylation: The reaction conditions can sometimes lead to the formation of N,N-dimethyl-tert-butylamine.

  • Side Reactions: Depending on the specific synthetic route, other byproducts such as di-tert-butylamine could potentially be formed.

  • Degradation: Although relatively stable, improper storage (e.g., exposure to moisture or strong oxidizing agents) can lead to degradation products.

Q3: How can I identify these impurities in my sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used for separation, and Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for impurity identification.

Q4: What are the typical concentration levels of these impurities?

A4: The concentration of impurities can vary between different commercial batches and suppliers. However, based on typical synthesis outcomes, the following table provides an illustrative overview of potential impurity levels.

Data Presentation: Common Impurities in Commercial this compound

Impurity NameChemical StructurePotential SourceTypical Concentration Range
tert-Butylamine(CH₃)₃CNH₂Unreacted Starting Material< 1%
N,N-Dimethyl-tert-butylamine(CH₃)₃CN(CH₃)₂Over-methylation Byproduct< 0.5%
Di-tert-butylamine((CH₃)₃C)₂NHSide Reaction Byproduct< 0.2%

Note: These are illustrative concentration ranges and may vary depending on the grade and supplier of the this compound.

Experimental Protocols

Identification of Impurities by GC-MS

This protocol outlines a general method for the identification of volatile impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or mid-polar capillary column is recommended, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan from m/z 35-200.

3. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Analyze the smaller peaks for potential impurities.

  • Compare the mass spectra of the impurity peaks with reference spectra from a library (e.g., NIST) or with the expected fragmentation patterns of the potential impurities listed below.

Expected Mass Spectra of Potential Impurities:

  • tert-Butylamine: The molecular ion is often weak or absent.[2] The base peak is typically at m/z 58, corresponding to the loss of a methyl group ([M-CH₃]⁺).[2]

  • N,N-Dimethyl-tert-butylamine: The mass spectrum is characterized by a base peak resulting from the cleavage of the β-bond.[3]

  • Di-tert-butylamine: The fragmentation will be influenced by the two tert-butyl groups.

Workflow for Impurity Identification

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis prep Dissolve this compound in a suitable solvent gcms Inject sample into GC-MS prep->gcms Injection separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection identify_main Identify this compound Peak detection->identify_main identify_impurities Analyze minor peaks identify_main->identify_impurities compare_spectra Compare with Reference Spectra identify_impurities->compare_spectra quantify Quantify Impurities compare_spectra->quantify

Workflow for GC-MS Impurity Identification.

Troubleshooting Guides

Issue 1: Peak Tailing in GC Analysis

  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak. This is a common issue when analyzing amines.[4][5][6]

  • Potential Causes:

    • Active Sites in the System: Amines can interact with active sites (silanol groups) in the GC liner, column, or injection port, leading to peak tailing.[7]

    • Column Contamination: Buildup of non-volatile residues on the column can create active sites.

    • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volumes.[6]

    • Moisture in the System: Water can interact with the stationary phase and affect the chromatography of polar analytes like amines.[8]

  • Solutions:

    • Use a Deactivated Liner and Column: Employ liners and columns specifically designed for amine analysis, which have been treated to reduce active sites.

    • Regular Maintenance: Regularly replace the septum and liner. Trim the first few centimeters of the column to remove accumulated non-volatile residues.[5]

    • Proper Column Installation: Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.[6]

    • Moisture Management: Use high-purity carrier gas and ensure all gas lines are free of leaks. Consider using a moisture trap.

Issue 2: Inconsistent Peak Areas or Retention Times

  • Symptom: Poor reproducibility of peak areas or retention times between injections.

  • Potential Causes:

    • Injector Issues: Leaks in the injection port septum or inconsistent injection volumes.

    • Flow Rate Fluctuation: Unstable carrier gas flow rate.

    • Temperature Instability: Fluctuations in the oven or injector temperature.

  • Solutions:

    • Injector Maintenance: Replace the septum regularly. Use an autosampler for consistent injection volumes.

    • Check for Leaks: Perform a leak check on the GC system.

    • Verify GC Parameters: Ensure that the actual oven and injector temperatures and carrier gas flow rates match the setpoints.

Issue 3: Ghost Peaks

  • Symptom: Peaks appearing in blank runs or at unexpected retention times.

  • Potential Causes:

    • Carryover: Residual sample from a previous injection remaining in the syringe, liner, or column.

    • Contaminated Solvent or Carrier Gas: Impurities in the solvent or carrier gas.

    • Septum Bleed: Degradation of the injector septum at high temperatures.

  • Solutions:

    • Thorough Syringe Washing: Implement a rigorous syringe washing procedure between injections.

    • Bakeout the System: Heat the injector and column to a high temperature (below the column's maximum limit) to remove contaminants.

    • Use High-Purity Consumables: Employ high-purity solvents and carrier gas, and use high-quality, low-bleed septa.

Logical Troubleshooting Flow

start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing reproducibility Poor Reproducibility? start->reproducibility ghost_peaks Ghost Peaks? start->ghost_peaks check_liner Check/Replace Liner & Septum peak_tailing->check_liner Yes check_leaks Check for System Leaks reproducibility->check_leaks Yes run_blank Run Blank Solvent ghost_peaks->run_blank Yes trim_column Trim Column Inlet check_liner->trim_column check_installation Verify Column Installation trim_column->check_installation use_amine_column Consider Amine-Specific Column check_installation->use_amine_column verify_params Verify GC Parameters (Temp, Flow) check_leaks->verify_params autosampler Use Autosampler verify_params->autosampler bakeout Bakeout Injector & Column run_blank->bakeout check_consumables Check Purity of Solvents/Gas bakeout->check_consumables

Troubleshooting Flowchart for Common GC Issues.

References

Technical Support Center: Troubleshooting Reactions with N-Methyl-tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or underperforming reactions involving N-Methyl-tert-butylamine. The following guides and frequently asked questions (FAQs) address common issues encountered during synthesis and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The most significant challenge when using this compound is the steric hindrance imposed by the tert-butyl group. This steric bulk can significantly reduce the nucleophilicity of the amine, leading to slow or incomplete reactions.[1][2] Consequently, reactions that proceed smoothly with less hindered secondary amines may require more forcing conditions or specialized reagents when using this compound.

Q2: How should I store and handle this compound?

A2: this compound is a colorless to pale yellow liquid that is highly flammable and corrosive.[3] It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. Due to its hygroscopic nature, it is best stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, which can interfere with reactions. Always handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What are the common impurities in commercial this compound and how can they affect my reaction?

A3: Common impurities can include the starting material, tert-butylamine, and byproducts from its synthesis. Water is also a common impurity due to its hygroscopic nature. These impurities can interfere with your reaction by competing for reagents or poisoning catalysts. For sensitive reactions, it is advisable to use freshly distilled or high-purity this compound.

Troubleshooting Guide: Low Yield or Failed Reactions

Issue 1: N-Alkylation Reactions

Q4: My N-alkylation reaction with this compound and an alkyl halide is giving a low yield. What are the likely causes and solutions?

A4: Low yields in N-alkylation reactions with this compound are often due to its steric hindrance, which slows down the rate of the desired S(_N)2 reaction. Here are some common causes and troubleshooting steps:

  • Insufficient Reactivity of the Alkyl Halide: The reactivity of the alkyl halide is critical. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

  • Inadequate Base: A strong, non-nucleophilic base is required to deprotonate the resulting ammonium salt without competing in the alkylation.

  • Poor Solvent Choice: The solvent should be polar aprotic to dissolve the reactants and facilitate the S(_N)2 reaction.

  • Low Reaction Temperature: Due to the lower reactivity, higher temperatures are often necessary.

Table 1: Optimization of N-Alkylation Conditions

ParameterRecommendationRationale
Alkyl Halide R-I > R-Br > R-ClIncreases the rate of nucleophilic substitution.
Base K₂CO₃, Cs₂CO₃, or DIPEAStrong, non-nucleophilic bases that will not compete with the amine.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents stabilize the transition state.
Temperature 80-120 °COvercomes the activation energy barrier caused by steric hindrance.
Additives Catalytic NaI or KIIn-situ conversion of alkyl chlorides/bromides to more reactive iodides.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq.) and a catalytic amount of NaI (0.1 eq.).

  • Add the alkyl halide (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

start Low Yield in N-Alkylation check_reagents Check Reagent Purity & Stoichiometry start->check_reagents change_halide Use More Reactive Halide (R-I) check_reagents->change_halide Still low yield optimize_base Optimize Base (e.g., Cs₂CO₃) change_halide->optimize_base increase_temp Increase Reaction Temperature optimize_base->increase_temp change_solvent Use Polar Aprotic Solvent (DMF, DMSO) increase_temp->change_solvent add_catalyst Add Catalytic Iodide Source (NaI) change_solvent->add_catalyst monitor Monitor by LC-MS for Product Formation add_catalyst->monitor monitor->start No product success Reaction Successful monitor->success Product detected

Troubleshooting workflow for N-alkylation reactions.
Issue 2: Reductive Amination Reactions

Q5: My reductive amination with this compound is failing or giving low yields. What could be wrong?

A5: Reductive amination involves two key steps: imine/enamine formation and reduction. The steric hindrance of this compound can impede either of these steps.[3]

  • Inefficient Imine Formation: The equilibrium between the amine/carbonyl and the imine may not favor the imine. This is especially true with sterically hindered ketones.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the carbonyl starting material. Sodium triacetoxyborohydride (STAB) is often a good choice as it is a mild reducing agent.[4]

  • Reaction pH: The pH of the reaction is crucial. It needs to be acidic enough to catalyze imine formation but not so acidic that the amine is fully protonated and non-nucleophilic.

Table 2: Troubleshooting Reductive Amination

ProblemPotential CauseSuggested Solution
No reaction Inefficient imine formationAdd a dehydrating agent (e.g., molecular sieves). Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) for hindered ketones.[1]
Aldehyde/Ketone is reduced Reducing agent is too strongUse a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[5]
Low yield Suboptimal pHMaintain a pH between 4-6 using an acetic acid buffer.
Slow reaction Steric hindranceIncrease the reaction temperature and/or reaction time.

Experimental Protocol: Reductive Amination with STAB

  • To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.2 eq.) in an anhydrous solvent (e.g., dichloroethane), add acetic acid (1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

start Low Yield in Reductive Amination check_imine Monitor Imine Formation (TLC/NMR) start->check_imine add_dehydrating Add Dehydrating Agent (Mol. Sieves) check_imine->add_dehydrating No imine check_reductant Check Reducing Agent Activity check_imine->check_reductant Imine forms, but no product add_dehydrating->check_imine change_reductant Use Milder Reductant (STAB) check_reductant->change_reductant Starting material reduced optimize_pH Optimize pH (4-6) check_reductant->optimize_pH No reduction success Reaction Successful change_reductant->success increase_temp_time Increase Temperature/Time optimize_pH->increase_temp_time increase_temp_time->success

Decision tree for troubleshooting reductive amination.
Issue 3: Amide Coupling Reactions

Q6: I am having trouble with an amide coupling reaction between a carboxylic acid and this compound using HATU. What can I do?

A6: Amide coupling reactions with this compound can be challenging due to its low nucleophilicity. Even with potent coupling agents like HATU, the reaction may be sluggish.[6]

  • Insufficient Activation: The carboxylic acid may not be fully activated. Ensure your coupling agent is fresh and used in the correct stoichiometry.

  • Base Choice: A non-nucleophilic base is essential to deprotonate the amine and neutralize any acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is a common choice.

  • Solvent Effects: The solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or NMP are generally preferred.

  • Pre-activation: Pre-activating the carboxylic acid with the coupling agent before adding the amine can sometimes improve yields.

Table 3: Optimizing HATU Coupling Conditions

ParameterRecommendationRationale
Coupling Agent HATU, HBTU, or COMU (1.1-1.5 eq.)Highly efficient coupling agents for hindered amines.[7]
Base DIPEA or 2,4,6-Collidine (2.0-3.0 eq.)Non-nucleophilic bases to facilitate the reaction.
Solvent Anhydrous DMF or NMPPolar aprotic solvents that are good for these reactions.
Procedure Pre-activate the carboxylic acid for 5-10 minEnsures the formation of the active ester before adding the amine.
Temperature Room temperature to 50 °CGentle heating can help overcome the activation barrier.

Experimental Protocol: HATU-Mediated Amide Coupling

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 5-10 minutes (pre-activation).

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with aqueous LiCl solution (to remove DMF), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amide by flash column chromatography.

Analytical Monitoring of Reactions

Q7: How can I effectively monitor the progress of my reaction involving this compound?

A7: Monitoring the reaction is crucial for troubleshooting. The two most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • ¹H NMR Spectroscopy: This technique allows for the direct observation of the disappearance of starting material signals and the appearance of product signals. The tert-butyl group of this compound and its derivatives gives a characteristic sharp singlet in the upfield region of the spectrum, which is easy to monitor.[8]

  • GC-MS: This is a highly sensitive method for detecting volatile and semi-volatile compounds. It can be used to identify products, byproducts, and unreacted starting materials in the reaction mixture.[9] For less volatile products, derivatization may be necessary.

Experimental Protocol: Reaction Monitoring by ¹H NMR

  • Set up the reaction in an NMR tube using a deuterated solvent.

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Acquire a ¹H NMR spectrum at t=0.

  • Acquire subsequent spectra at regular time intervals.

  • Integrate the signals of the starting material, product, and internal standard to determine the reaction conversion and yield over time.

Experimental Protocol: Reaction Monitoring by GC-MS

  • At various time points, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., ethyl acetate) and washing with water or a mild aqueous acid/base.

  • Dry the organic layer with a small amount of anhydrous Na₂SO₄.

  • Inject a small volume of the solution into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra to identify the components of the reaction mixture.

cluster_nmr NMR Monitoring Workflow cluster_gcms GC-MS Monitoring Workflow nmr_start Prepare Reaction in NMR Tube with Internal Standard nmr_t0 Acquire Spectrum at t=0 nmr_start->nmr_t0 nmr_acquire Acquire Spectra at Regular Intervals nmr_t0->nmr_acquire nmr_process Process and Integrate Spectra nmr_acquire->nmr_process nmr_analyze Determine Conversion and Yield nmr_process->nmr_analyze gcms_start Withdraw Aliquot from Reaction gcms_quench Quench and Work-up Sample gcms_start->gcms_quench gcms_prepare Prepare Sample for Injection gcms_quench->gcms_prepare gcms_inject Inject into GC-MS gcms_prepare->gcms_inject gcms_analyze Analyze Chromatogram and Mass Spectra gcms_inject->gcms_analyze

Workflows for reaction monitoring by NMR and GC-MS.

References

N-Methyl-tert-butylamine Reaction Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of N-Methyl-tert-butylamine synthesis. The information is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of moving from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial synthesis route is the reductive amination of tert-butylamine with formaldehyde. This is often achieved through variations of the Eschweiler-Clarke reaction or catalytic reductive amination. Key starting materials are tert-butylamine and a source of formaldehyde, with a reducing agent such as formic acid or hydrogen gas in the presence of a catalyst.

Q2: What are the primary safety concerns when scaling up this reaction?

A2: The primary safety concerns include the handling of flammable and corrosive materials like tert-butylamine and formaldehyde. The reaction can be exothermic, necessitating careful temperature control to prevent runaway reactions. Additionally, the use of hydrogen gas in catalytic reductive amination introduces risks of flammability and explosion, requiring specialized equipment and handling procedures. Proper personal protective equipment (PPE), ventilation, and grounding of equipment are critical.

Q3: What are the typical impurities encountered in large-scale synthesis?

A3: Common impurities include unreacted starting materials (tert-butylamine, formaldehyde), byproducts such as di-tert-butylamine, and over-methylated products. The formation of N-formyl-tert-butylamine as an intermediate can also be a source of impurities if the reduction step is incomplete. Solvents and catalyst residues may also be present in the crude product.

Troubleshooting Guides

Problem 1: Low Yield Upon Scale-Up

Low product yield is a frequent challenge when transitioning from a laboratory to a pilot or industrial scale. The table below outlines potential causes and corresponding solutions.

Potential Cause Troubleshooting Steps & Solutions
Poor Heat Transfer In larger reactors, inefficient heat transfer can lead to localized temperature gradients, affecting reaction kinetics and promoting side reactions. Solution: Optimize the reactor's heating and cooling system. Consider using a jacketed reactor with a high-performance heat transfer fluid. For highly exothermic reactions, a continuous flow reactor might be a better alternative to a large batch reactor.
Inefficient Mixing Inadequate mixing can result in poor mass transfer between reactants, leading to incomplete conversion. Solution: Evaluate and optimize the agitator design (e.g., impeller type, size, and speed) for the specific reactor geometry and reaction mixture viscosity. Install baffles to improve mixing efficiency and prevent vortex formation.
Sub-optimal Feed Rate The rate of addition of reactants, particularly formaldehyde, can significantly impact the reaction outcome. Solution: Implement a controlled, gradual addition of the limiting reagent. This can help to manage the reaction exotherm and minimize the formation of byproducts from high localized concentrations.
Catalyst Deactivation (for catalytic reductive amination) The catalyst may lose activity due to poisoning by impurities in the starting materials or coking at high temperatures. Solution: Ensure high purity of starting materials. Optimize reaction temperature and pressure to minimize catalyst deactivation. Consider catalyst regeneration or replacement schedules.
Problem 2: High Levels of Impurities

The impurity profile can change significantly with scale. Below are common impurity-related issues and their resolutions.

Potential Cause Troubleshooting Steps & Solutions
Formation of Di-tert-butylamine This can occur if the starting tert-butylamine reacts with an iminium ion intermediate. Solution: Maintain a molar excess of formaldehyde to tert-butylamine to favor the formation of the desired product. Optimize the reaction temperature and residence time.
Presence of Unreacted Starting Materials Incomplete reaction is a common issue at larger scales. Solution: Increase reaction time or temperature, but monitor for byproduct formation. Ensure efficient mixing and heat transfer. In a catalytic process, check for catalyst deactivation.
Residual N-formyl-tert-butylamine Incomplete reduction of the formamide intermediate. Solution: Ensure a sufficient amount of the reducing agent (e.g., formic acid) is used. Optimize the reaction conditions (temperature, pressure) for the reduction step.

Experimental Protocols

Key Experiment: Pilot-Scale Synthesis via Eschweiler-Clarke Reaction

This protocol describes a general procedure for the synthesis of this compound at a pilot scale using the Eschweiler-Clarke reaction.

Materials:

  • tert-Butylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Sodium hydroxide (50% aqueous solution)

  • Toluene (for extraction)

  • Water

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel

  • Receiving vessels

  • Distillation setup

Procedure:

  • Charging the Reactor: Charge the 100 L reactor with tert-butylamine and formic acid. Begin agitation.

  • Reactant Addition: Slowly add the aqueous formaldehyde solution to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 90-100°C. The reaction is exothermic and will generate carbon dioxide.

  • Reaction Monitoring: Monitor the reaction progress by in-process control (IPC) using gas chromatography (GC) to check for the consumption of tert-butylamine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Extraction: Slowly add 50% sodium hydroxide solution to neutralize the excess formic acid and basify the reaction mixture to a pH > 12. Extract the aqueous layer with toluene.

  • Purification: Separate the organic layer and wash it with water. Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at 68-70°C.

Visualizations

Logical Relationship: Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_temp Investigate Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_feed Review Feed Strategy start->check_feed check_catalyst Assess Catalyst Activity start->check_catalyst solution_temp Optimize Heating/Cooling Consider Flow Reactor check_temp->solution_temp Poor Heat Transfer solution_mixing Modify Agitator/Baffles check_mixing->solution_mixing Inefficient Mass Transfer solution_feed Implement Controlled Gradual Addition check_feed->solution_feed Side Reactions Due to High Conc. solution_catalyst Purify Raw Materials Optimize Conditions check_catalyst->solution_catalyst Deactivation Identified

Caption: Troubleshooting workflow for addressing low yield in this compound scale-up.

Experimental Workflow: Pilot-Scale Synthesis

experimental_workflow start Start charge_reactor Charge Reactor: - tert-Butylamine - Formic Acid start->charge_reactor add_formaldehyde Slowly Add Formaldehyde (37% aq.) (90-100°C) charge_reactor->add_formaldehyde monitor_reaction Monitor by GC add_formaldehyde->monitor_reaction workup Cool to RT monitor_reaction->workup Reaction Complete neutralize Neutralize with NaOH (aq) (pH > 12) workup->neutralize extract Extract with Toluene neutralize->extract purify Fractional Distillation extract->purify end This compound purify->end

Caption: Process flow for the pilot-scale synthesis of this compound.

Technical Support Center: Catalyst Deactivation in N-Methyl-tert-butylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of N-Methyl-tert-butylamine. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and what catalysts are typically used?

A1: this compound can be synthesized through several routes, each employing different types of catalysts:

  • Alkylation of tert-butylamine with a methylating agent (e.g., methanol or formaldehyde): This reaction is often catalyzed by solid acids, such as zeolites (e.g., ZSM-5, Beta) or ion-exchange resins.[1][2]

  • Reaction of methylamine with isobutylene or tert-butanol: Acidic catalysts like zeolites are also commonly used for this process.[3][4]

  • Reductive N-methylation of tert-butylamine: This involves reacting tert-butylamine with a carbonyl compound (like formaldehyde) in the presence of a reducing agent and a hydrogenation catalyst, often a supported metal catalyst such as nickel (e.g., Raney Nickel) or palladium.[5][6] One specific method describes the reductive N-methylation of tert-butylamine using carbon dioxide and a silane catalyzed by caesium carbonate.[7]

Q2: What are the primary causes of catalyst deactivation in this compound synthesis?

A2: The primary causes of deactivation depend on the catalyst type and reaction conditions, but generally fall into three main categories:

  • Coking/Fouling: This is the physical deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface and within its pores.[8][9] This is a very common deactivation pathway in industrial processes that use heterogeneous catalysts for reactions involving organic compounds.[9] For zeolite catalysts, coke formation blocks the porous structure and active sites.[9][10]

  • Poisoning: This involves the strong chemical adsorption (chemisorption) of impurities from the feed or reaction byproducts onto the active sites of the catalyst, rendering them inactive.[11] Common poisons for metal catalysts include sulfur and nitrogen compounds, while basic compounds can neutralize the acid sites on zeolites.

  • Thermal Degradation/Sintering: High reaction temperatures can lead to irreversible changes in the catalyst structure.[11] For supported metal catalysts, this can cause the small metal particles to agglomerate into larger ones (sintering), reducing the active surface area.[11] For zeolites, high temperatures, especially in the presence of steam, can lead to a loss of crystallinity and acid sites.[10][12]

Q3: How can I regenerate a deactivated catalyst?

A3: The possibility and method of regeneration depend on the cause of deactivation:

  • Coked Catalysts: Zeolite catalysts deactivated by coke can often be regenerated by a controlled burnout of the carbonaceous deposits.[9] This is typically done by calcination in air or a diluted oxygen stream at elevated temperatures (e.g., 400-600°C).[13][14] Care must be taken to control the temperature to avoid thermal damage to the catalyst.[14] Other methods like gasification with steam or CO2, or hydrogenation are also possible.[9]

  • Poisoned Catalysts: If the poisoning is reversible, the catalyst might be regenerated by removing the poison. This can sometimes be achieved by washing with a solvent or by a specific chemical treatment. Irreversible poisoning, where the poison is strongly bound to the active sites, may require catalyst replacement.

  • Sintered Catalysts: Sintering is generally an irreversible process, and it is often not possible to restore the original activity of the catalyst. In such cases, the catalyst must be replaced.

Troubleshooting Guides

Problem 1: Gradual loss of catalyst activity (lower conversion) over time.

Possible Cause Diagnostic Check Suggested Solution
Coking/Fouling (especially with zeolite catalysts) - Visual inspection of the catalyst may show discoloration (darkening).- Temperature Programmed Oxidation (TPO) can quantify the amount of coke.- N₂ adsorption-desorption analysis can show a decrease in surface area and pore volume.[9]- Implement a regeneration cycle involving controlled calcination in air to burn off the coke.[9][14]- Optimize reaction conditions (e.g., lower temperature, higher reactant ratio) to minimize coke formation.[1]
Poisoning by impurities in the feed - Analyze the feedstock for potential poisons (e.g., sulfur, nitrogen compounds for metal catalysts; basic compounds for zeolites).- Temperature Programmed Desorption (TPD) can identify strongly adsorbed species on the catalyst surface.- Purify the feedstock before it enters the reactor.- Install a guard bed upstream of the main reactor to remove specific poisons.
Sintering of metal particles (for supported metal catalysts) - Transmission Electron Microscopy (TEM) can visualize an increase in metal particle size.- X-ray Diffraction (XRD) can show a sharpening of the metal peaks, indicating larger crystallites.- Chemisorption measurements (e.g., H₂ pulse chemisorption for Ni) will show a decrease in the active metal surface area.- Sintering is often irreversible. Catalyst replacement is usually necessary.- To prevent future sintering, operate at the lowest possible temperature that still provides an acceptable reaction rate.

Problem 2: Decrease in selectivity to this compound.

Possible Cause Diagnostic Check Suggested Solution
Changes in catalyst acidity (zeolites) - Ammonia Temperature Programmed Desorption (NH₃-TPD) can measure changes in the number and strength of acid sites.[15]- A regeneration cycle (calcination) may restore the original acidity if deactivation is due to coking.[9]- If hydrothermal damage has occurred, the catalyst may need to be replaced.
Formation of different active sites due to reaction conditions - Characterize the spent catalyst using techniques like FTIR or XPS to identify changes in the chemical state of the active species.- Re-evaluate and optimize reaction conditions (temperature, pressure, reactant concentrations).
Pore blockage affecting shape selectivity (zeolites) - N₂ adsorption-desorption to check for changes in pore size distribution.- A regeneration procedure to remove the blockage (e.g., coke burnout) should be implemented.[9]

Quantitative Data

Note: The following data are from studies on analogous reactions and are intended to provide a general understanding of catalyst deactivation trends. Specific deactivation rates for this compound synthesis may vary.

Table 1: Influence of Reaction Temperature on Toluene Alkylation over Y-Zeolite [16]

Temperature (°C)Toluene:1-heptene ratioCatalyst Weight (g)1-heptene Conversion (%)
7030.25~16
8030.25~21
9030.25~27

This table illustrates that while higher temperatures can increase initial conversion in alkylation reactions, they can also accelerate side reactions that lead to faster coking and deactivation.[1]

Table 2: Performance of Ni-based Catalysts in Reductive Amination of Benzaldehyde [17]

CatalystTemperature (°C)Benzaldehyde Conversion (%)Benzylamine Yield (%)
3 wt.% Ni/MFM-300(Cr)1005839
3 wt.% Ni/MFM-300(Cr)1206928
3 wt.% Ni/MFM-300(Cr)160>9991

This data shows the significant impact of temperature on the performance of a nickel catalyst in a reductive amination reaction. While higher temperatures improve yield in this case, they can also contribute to thermal degradation over longer periods.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activity Testing in a Continuous Flow Reactor

This protocol describes a general method for evaluating catalyst activity and stability over time in a continuous flow system, which is relevant for industrial applications.

  • Catalyst Loading:

    • A known amount of the catalyst (e.g., 1-5 g) is loaded into a fixed-bed reactor (typically a stainless steel tube).

    • The catalyst bed is usually supported by quartz wool at both ends.

  • Catalyst Activation (Pre-treatment):

    • The catalyst is activated in-situ according to its specific requirements.

    • For zeolite catalysts, this may involve heating under a flow of inert gas (e.g., N₂) to a high temperature (e.g., 400-500°C) to remove adsorbed water.

    • For supported metal catalysts, this may involve reduction under a flow of H₂ at a specific temperature to activate the metal.

  • Reaction:

    • The reactor is brought to the desired reaction temperature and pressure.

    • The reactants (e.g., tert-butylamine and methanol for alkylation, or a mixture for reductive amination) are fed into the reactor at a controlled flow rate using high-pressure liquid pumps.

    • A carrier gas (e.g., N₂ or H₂) may also be used.

  • Product Analysis:

    • The reactor effluent is periodically sampled and analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the conversion of reactants and the selectivity to this compound and any byproducts.

  • Deactivation Study:

    • The reaction is run continuously for an extended period (time-on-stream), and the conversion and selectivity are monitored over time. A plot of conversion versus time-on-stream will show the rate of catalyst deactivation.

Protocol 2: General Procedure for Regeneration of a Coked Zeolite Catalyst

This protocol outlines a typical procedure for regenerating a zeolite catalyst that has been deactivated by coke deposition.

  • Purging:

    • After the reaction, the reactor is cooled to a lower temperature (e.g., 100-150°C) and the reactant feed is stopped.

    • The reactor is purged with an inert gas (e.g., N₂) for a period of time (e.g., 1-2 hours) to remove any remaining hydrocarbons.

  • Oxidation (Coke Burn-off):

    • A stream of a dilute oxidizing gas (e.g., 1-5% O₂ in N₂) is introduced into the reactor.

    • The temperature is slowly ramped up (e.g., 2-5°C/min) to the target regeneration temperature (typically 400-600°C).[13][14] The slow ramp and dilute oxygen are crucial to control the exothermic combustion of coke and prevent hot spots that could damage the catalyst.[14]

    • The catalyst is held at the regeneration temperature for several hours until the coke is completely removed. The completion of regeneration can be monitored by analyzing the outlet gas for CO₂.

  • Cooling and Re-activation:

    • After regeneration, the reactor is cooled down under an inert gas flow.

    • The catalyst is then re-activated as described in Protocol 1 before starting the next reaction cycle.

Visualizations

CatalystDeactivationPathways cluster_deactivation Deactivation Mechanisms ActiveCatalyst Active Catalyst Coking Coking/Fouling ActiveCatalyst->Coking Coke Precursors (e.g., heavy byproducts) Poisoning Poisoning ActiveCatalyst->Poisoning Feed Impurities (e.g., S, N compounds) Sintering Sintering/Thermal Degradation ActiveCatalyst->Sintering High Temperature DeactivatedCatalyst Deactivated Catalyst Coking->DeactivatedCatalyst Poisoning->DeactivatedCatalyst Sintering->DeactivatedCatalyst

Caption: Common pathways for catalyst deactivation.

TroubleshootingWorkflow Start Decreased Catalyst Performance (Low Conversion/Selectivity) CheckFeed Analyze Feedstock for Impurities Start->CheckFeed CheckTemp Review Operating Temperature CheckFeed->CheckTemp No Poisoning Poisoning Identified CheckFeed->Poisoning Yes AnalyzeCatalyst Characterize Spent Catalyst (TPO, XRD, TEM) CheckTemp->AnalyzeCatalyst Optimal Sintering Sintering Observed CheckTemp->Sintering Too High AnalyzeCatalyst->Sintering Sintering Found Coking Coking Detected AnalyzeCatalyst->Coking Coke Found PurifyFeed Implement Feed Purification /Guard Bed Poisoning->PurifyFeed ReplaceCatalyst Replace Catalyst Sintering->ReplaceCatalyst OptimizeTemp Optimize (Lower) Temperature Sintering->OptimizeTemp RegenerateCatalyst Regenerate Catalyst (e.g., Calcination) Coking->RegenerateCatalyst RegenerationCycle Active Active Catalyst Deactivated Coked Catalyst Active->Deactivated Reaction (Time-on-Stream) Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration (e.g., Calcination in Air) Regenerated->Active Re-activation

References

Technical Support Center: Managing Exothermic Reactions with N-Methyl-tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving N-Methyl-tert-butylamine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Troubleshooting Exothermic Reactions

Q1: My reaction temperature is increasing much faster than expected after adding this compound. What should I do?

A1: An unexpectedly rapid temperature rise indicates a highly exothermic process that could lead to a runaway reaction. Immediate action is required:

  • Stop Reagent Addition: Immediately cease the addition of any further reagents to the reaction mixture.

  • Enhance Cooling: If not already in place, immerse the reaction vessel in an ice/water bath or use a cryo-cooler to increase the rate of heat removal.

  • Ensure Adequate Stirring: Vigorous stirring is crucial to dissipate localized hot spots and ensure uniform temperature throughout the reaction mixture.

  • Monitor Temperature and Pressure: Continuously monitor the internal temperature and any pressure changes. Be prepared for a potential increase in pressure due to solvent boiling or gas evolution.

  • Prepare for Emergency Quenching: Have a pre-chilled, appropriate quenching agent ready to add if the temperature continues to rise uncontrollably. The choice of quenching agent depends on the specific reaction chemistry. For example, a cold, inert solvent can dilute the reactants and absorb heat.

Q2: I've observed fuming from the reaction vessel after adding this compound to an acidic solution. What is happening and is it dangerous?

A2: Fuming upon the addition of an amine to a strong acid is often an indication of a highly exothermic neutralization reaction.[1][2][3] The heat generated can be sufficient to vaporize the amine or other volatile components in the reaction mixture, creating fumes. This is a hazardous situation as it indicates a rapid and potentially uncontrolled reaction.

  • Immediate Actions: Follow the steps outlined in A1 to control the exotherm.

  • Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood to prevent the inhalation of potentially corrosive and flammable vapors.[4]

  • Future Prevention: In the future, add the this compound slowly and in a controlled manner to a cooled solution of the acid. Pre-diluting one or both reagents can also help to manage the heat of neutralization.

Q3: My acylation reaction with this compound and an acyl chloride is sluggish, so I started heating it. Now the temperature is rising uncontrollably. What went wrong?

A3: Acylation reactions of amines with acyl chlorides are typically fast and exothermic.[5][6][7] The initial sluggishness might have been due to poor mixing or the formation of an unreactive salt. Heating the reaction likely initiated the desired reaction, but the accumulated unreacted reagents then reacted rapidly, leading to a thermal runaway.

  • Immediate Actions: Immediately remove the heat source and apply external cooling as described in A1. Do not add any more reagents.

  • Root Cause Analysis: The issue was likely reagent accumulation. Before scaling up or repeating the experiment, a proper thermal hazard assessment should be conducted to understand the reaction's thermal profile.

  • Safe Practice: For potentially exothermic reactions, it is crucial to ensure that the rate of addition of the limiting reagent controls the reaction rate, and that the cooling capacity is sufficient to remove the heat generated.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with this compound?

A1: The primary exothermic hazards stem from its basicity and nucleophilicity. Common highly exothermic reactions include:

  • Neutralization: Reactions with strong acids (e.g., HCl, H₂SO₄) are highly exothermic.[1][2][3]

  • Acylation: Reactions with acylating agents like acyl chlorides and anhydrides to form amides are also typically exothermic.[5][6][7]

  • Alkylation: Reactions with alkyl halides can be exothermic, though generally less so than neutralization or acylation.

Q2: Where can I find quantitative data on the heat of reaction for this compound?

Q3: What is a safe starting point for scaling up a reaction with this compound?

A3: A cautious, stepwise approach is essential for scaling up any potentially exothermic reaction.[8][9][10][11]

  • Small-Scale Hazard Testing: Conduct the reaction on a small scale (1-5 g) first to observe the thermal profile.[8] Use a thermometer to monitor the internal temperature throughout the addition and reaction period.

  • Gradual Scale-Up: Do not increase the scale by more than 5-10 fold at a time.

  • Maintain Cooling Capacity: Ensure that with each scale-up, the cooling capacity of your equipment is sufficient to handle the increased heat output. Remember that the volume of the reaction increases by the cube of the dimension, while the surface area for cooling only increases by the square.[9]

  • Controlled Addition: Always add the more reactive reagent slowly and in a controlled manner to a well-stirred solution of the other reactants.

Q4: What are the key considerations for choosing a solvent for an exothermic reaction with this compound?

A4: The choice of solvent is critical for managing exotherms:

  • Boiling Point: The solvent's boiling point should be high enough to allow the reaction to be conducted at the desired temperature without excessive pressure buildup, but low enough to allow for reflux cooling as a secondary heat removal mechanism if needed.

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise, providing a larger thermal buffer.

  • Inertness: The solvent should not react with any of the reactants, intermediates, or products.

  • Solubility: All reactants should be soluble in the solvent to avoid heterogeneous mixtures that can lead to localized hot spots and unpredictable reaction rates.

Q5: What are some appropriate quenching agents for reactions involving this compound?

A5: The choice of quenching agent is reaction-dependent. The goal of a quench is to stop the reaction rapidly and safely.

  • For Acylation Reactions: A common method is to add a proton source, such as a mild acid or water, to neutralize any unreacted amine and quench the reactive acylating agent.[12] However, the addition of water to a highly reactive acyl chloride can also be exothermic. A non-reactive, high-boiling point solvent can be used to dilute and cool the reaction.

  • For Neutralization Reactions: If the exotherm is from adding the amine to an acid, the "quench" is essentially stopping the addition and applying cooling. If a runaway is in progress, adding a large volume of a cold, inert solvent can help to absorb the heat and dilute the reactants.

Quantitative Data

The following tables provide physical properties of this compound and its isomer, tert-butylamine, along with typical heats of reaction for analogous amine reactions. This data can be used for preliminary hazard assessment.

Table 1: Physical and Thermal Properties

PropertyThis compoundtert-Butylamine (isomer)
CAS Number 14610-37-875-64-9[13]
Molecular Formula C₅H₁₃NC₄H₁₁N[13]
Molecular Weight 87.16 g/mol 73.14 g/mol [13]
Boiling Point 67-69 °C[4]46 °C[14]
Density 0.727 g/mL at 25 °C[4]0.696 g/mL at 25 °C[14]
Flash Point -26 °C (-14.8 °F)-38 °C (-36.4 °F)
Autoignition Temperature Not available380 °C[4]

Table 2: Typical Heats of Reaction for Analogous Amine Reactions

Reaction TypeExample ReactantsTypical Heat of Reaction (ΔH)Notes
Neutralization (Strong Acid) Amine + HCl-57 to -58 kJ/mol[3]Highly exothermic. Heat is generated rapidly upon mixing.
Acylation (Acyl Chloride) Secondary Amine + Acetyl Chloride-80 to -120 kJ/mol (estimated)Can be highly exothermic and rapid. The value is an estimate for a typical acylation and should be confirmed by calorimetry for the specific system.
Acylation (Anhydride) Secondary Amine + Acetic Anhydride-60 to -100 kJ/mol (estimated)Generally less vigorous than with acyl chlorides, but still significantly exothermic.

Disclaimer: The heat of reaction values are estimates for analogous systems and should be used for guidance only. It is strongly recommended to perform a thorough thermal hazard assessment, including reaction calorimetry, before scaling up any new or modified process.

Experimental Protocols

Protocol 1: General Procedure for Safely Performing a Lab-Scale Acylation of this compound

This protocol outlines a general method for the acylation of this compound with an acyl chloride on a laboratory scale, with an emphasis on managing the exotherm.

1. Materials and Equipment:

  • This compound

  • Acyl chloride

  • Anhydrous, inert solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Thermometer or thermocouple to monitor the internal reaction temperature

  • Inert gas supply (e.g., nitrogen or argon)

  • Ice/water bath

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

2. Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure the flask is securely clamped.

  • Charge the round-bottom flask with this compound, the tertiary amine base, and the solvent.

  • Begin stirring and purge the apparatus with an inert gas.

  • Cool the stirred solution to 0 °C using an ice/water bath.

  • Dissolve the acyl chloride in the reaction solvent in the addition funnel.

  • Add the acyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes.

  • Carefully monitor the internal temperature. Do not allow the temperature to rise more than 5-10 °C above the initial temperature. Adjust the addition rate as necessary to maintain temperature control.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then slowly warm to room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture again in an ice bath before quenching.

  • Slowly and carefully add the quenching solution to the reaction mixture. Be aware that gas evolution (CO₂) may occur.

  • Proceed with the standard workup and purification procedures.

Protocol 2: Emergency Quenching of a Runaway Acylation Reaction

This protocol describes a procedure for emergency quenching if thermal control is lost.

1. Pre-requisites:

  • A designated quench pot or a larger flask containing a pre-chilled, inert solvent (e.g., toluene, ethyl acetate) should be readily accessible. The volume of the quench solvent should be at least 5-10 times the volume of the reaction mixture.

  • A wide-bore cannula or tubing for rapid transfer.

2. Procedure:

  • If the temperature is rising uncontrollably and external cooling is ineffective, immediately stop any reagent addition.

  • If safe to do so, carefully and quickly transfer the hot reaction mixture via the cannula into the vigorously stirred, cold quench solvent. The rapid dilution and cooling will halt the reaction.

  • Continue to monitor the temperature of the quench pot.

  • Once the temperature is stable and at a safe level, the quenched mixture can be processed appropriately for waste disposal.

Visualizations

Exothermic_Reaction_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Response Phase Lit_Search Literature Search & Hazard Assessment Calorimetry Reaction Calorimetry (if needed) Lit_Search->Calorimetry Data insufficient Protocol Develop Detailed Experimental Protocol Lit_Search->Protocol Data sufficient Calorimetry->Protocol Setup Proper Equipment Setup (Cooling, Stirring, Monitoring) Protocol->Setup Addition Controlled Reagent Addition Setup->Addition Monitoring Continuous Monitoring (Temp, Pressure) Addition->Monitoring Exotherm_Check Temperature Rise Within Limits? Monitoring->Exotherm_Check Control Maintain Control Exotherm_Check->Control Yes Emergency Emergency Shutdown & Quench Exotherm_Check->Emergency No Control->Monitoring Troubleshooting_Tree Start Unexpected Rapid Temperature Increase Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Apply Maximum Cooling Stop_Addition->Enhance_Cooling Check_Stirring Ensure Vigorous Stirring Enhance_Cooling->Check_Stirring Temp_Falling Is Temperature Decreasing? Check_Stirring->Temp_Falling Monitor Continue to Monitor Until Stable Temp_Falling->Monitor Yes Emergency_Quench Initiate Emergency Quench Protocol Temp_Falling->Emergency_Quench No

References

N-Methyl-tert-butylamine moisture sensitivity and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the moisture sensitivity and handling of N-Methyl-tert-butylamine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound is classified as very hygroscopic, meaning it readily absorbs moisture from the atmosphere[1]. This property is attributed to the presence of the amine functional group, which can form hydrogen bonds with water molecules.

Q2: What are the visible signs of moisture contamination in this compound?

A2: While this compound is a colorless to yellow liquid, significant moisture absorption may not always result in a distinct visual change. However, in some cases, the liquid might appear cloudy or fuming in a humid environment. The most reliable way to determine water content is through analytical methods like Karl Fischer titration.

Q3: How does moisture contamination affect reactions involving this compound?

A3: Moisture can have several detrimental effects on reactions where this compound is used:

  • As a Base: If used as a non-aqueous base, water will compete with the amine, potentially neutralizing acidic reagents or catalyzing unwanted side reactions.

  • As a Nucleophile: Water can compete with the amine as a nucleophile, leading to the formation of undesired hydroxylated byproducts and reducing the yield of the target molecule.

  • Reaction with Water-Sensitive Reagents: In reactions involving water-sensitive reagents such as organometallics, acid chlorides, or anhydrides, the presence of water will lead to their decomposition, thereby inhibiting the desired transformation.

Q4: How should this compound be properly stored?

A4: To maintain its integrity, this compound should be stored under an inert gas atmosphere (e.g., nitrogen or argon) in a tightly sealed container[1]. For long-term storage, it is recommended to keep it at +4°C[1].

Q5: Can I use this compound that has been exposed to air?

A5: It is strongly advised to minimize exposure to air. If exposure is unavoidable, the extent of moisture absorption should be determined, for instance by Karl Fischer titration. For reactions that are highly sensitive to water, it is recommended to use freshly opened bottles or to dry and distill the amine before use.

Troubleshooting Guide

Problem Potential Cause Related to Moisture Recommended Solution
Low or no yield in a reaction where this compound is a base or nucleophile. The amine has absorbed a significant amount of water, which is interfering with the reaction by neutralizing reagents or acting as a competing nucleophile.1. Use a fresh, unopened bottle of this compound.2. Dry the this compound before use (see Experimental Protocols).3. Conduct the reaction under a strict inert atmosphere.
Formation of unexpected byproducts, particularly hydroxylated compounds. Water present in the this compound is reacting with electrophilic starting materials or intermediates.1. Verify the water content of the amine using Karl Fischer titration.2. Purify the amine by distillation from a suitable drying agent like potassium hydroxide (KOH).
Inconsistent reaction outcomes between different batches. Varying levels of moisture contamination in the this compound used in different experimental runs.1. Standardize the handling and storage procedure for the amine.2. Quantify the water content of each batch before use to ensure consistency.
Cloudy appearance of the reaction mixture upon addition of this compound. The amine has a high water content, leading to insolubility of certain reagents or the amine itself in non-polar organic solvents.1. Cease the experiment and obtain a fresh, dry batch of the amine.2. Consider if the solvent used is sufficiently dry.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₃N[2]
Molecular Weight 87.16 g/mol [2]
Appearance Colorless to yellow liquid[1]
Boiling Point 67-69 °C[1][3][4]
Density 0.727 g/mL at 25 °C[1][3][4]
Refractive Index (n20/D) 1.395[1][3][4]
Flash Point -26 °C (-14.8 °F)[4][5]
Solubility in Water Miscible[6]

Experimental Protocols

Protocol 1: Drying of this compound

This protocol describes a general method for drying liquid amines, which can be adapted for this compound.

Materials:

  • This compound (potentially containing moisture)

  • Potassium hydroxide (KOH) pellets

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Distillation apparatus (condenser, receiving flask, etc.)

  • Inert gas source (Nitrogen or Argon) with a manifold

Procedure:

  • Place the this compound in a round-bottom flask equipped with a magnetic stir bar.

  • Add fresh potassium hydroxide (KOH) pellets to the flask. A common ratio is approximately 10-20 g of KOH per 100 mL of amine.

  • Stir the mixture at room temperature for at least 4-6 hours. For very wet amines, this may be extended overnight.

  • Set up a distillation apparatus that has been oven-dried or flame-dried under an inert atmosphere.

  • Carefully decant or filter the amine from the KOH pellets into the distillation flask.

  • Distill the this compound under an inert atmosphere. Collect the fraction boiling at 67-69 °C.

  • Collect the distilled amine in a receiver flask that is under an inert atmosphere and equipped with a septum for easy access with a syringe.

  • Store the dried amine over molecular sieves (3Å or 4Å) under an inert atmosphere.

Protocol 2: Handling of this compound using Inert Atmosphere Techniques

This protocol outlines the procedure for transferring moisture-sensitive liquids like this compound.

Materials:

  • Dried this compound in a septum-sealed bottle

  • Dry, gas-tight syringe with a needle

  • Oven-dried or flame-dried reaction flask with a septum

  • Inert gas source (Nitrogen or Argon) with a balloon or manifold

Procedure:

  • Ensure the reaction flask is properly dried and filled with an inert atmosphere.

  • Purge the syringe with the inert gas by drawing and expelling the gas three times.

  • Puncture the septum of the this compound bottle with the needle of the purged syringe.

  • Withdraw the desired volume of the amine. It is good practice to withdraw a small amount of the inert gas from the headspace of the bottle into the syringe after drawing the liquid to prevent dripping.

  • Quickly transfer the syringe to the reaction flask and puncture the septum.

  • Inject the amine into the reaction flask.

  • Withdraw the needle and immediately rinse the syringe with a suitable quenching agent if necessary, followed by cleaning.

Visualizations

experimental_workflow cluster_prep Preparation cluster_amine Amine Handling cluster_reaction Reaction start Start dry_glassware Oven-dry or Flame-dry all glassware start->dry_glassware assemble Assemble apparatus under inert atmosphere dry_glassware->assemble check_amine Check this compound (Visually, Karl Fischer) assemble->check_amine dry_amine Dry amine with KOH (if necessary) check_amine->dry_amine Moisture detected transfer_amine Transfer amine via dry syringe check_amine->transfer_amine Dry distill_amine Distill amine under inert atmosphere dry_amine->distill_amine distill_amine->transfer_amine add_reagents Add other reagents under inert atmosphere transfer_amine->add_reagents run_reaction Run reaction at specified temperature add_reagents->run_reaction workup Reaction workup run_reaction->workup

Caption: Workflow for handling this compound in moisture-sensitive reactions.

troubleshooting_logic start Low Reaction Yield q1 Was this compound handled under inert atmosphere? start->q1 a1_no Moisture contamination likely. Review handling protocol. q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Was a fresh bottle of This compound used? a1_yes->q2 a2_no Old reagent may have absorbed moisture. Use a fresh bottle or purify. q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Are other reagents and solvents anhydrous? a2_yes->q3 a3_no Moisture source may be other components. q3->a3_no No a3_yes Consider other reaction parameters (temp, stoichiometry, etc.) q3->a3_yes Yes

Caption: Troubleshooting logic for low yield in reactions using this compound.

References

Preventing polymerization of N-Methyl-tert-butylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the polymerization of N-Methyl-tert-butylamine derivatives during synthesis, storage, and experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be polymerizing during storage (e.g., increased viscosity, precipitate formation). What could be the cause?

A1: Unwanted polymerization of this compound derivatives during storage can be initiated by several factors, including:

  • Exposure to Oxygen: Many polymerization reactions are initiated by radicals, the formation of which can be promoted by atmospheric oxygen.

  • Elevated Temperatures: Heat can provide the activation energy needed to initiate polymerization.

  • Exposure to Light: UV light can also generate radicals, leading to polymerization.

  • Presence of Impurities: Trace amounts of metal ions or other reactive species can act as catalysts for polymerization.

  • Inherent Instability: The specific functional groups in your derivative may make it susceptible to self-reaction or degradation over time.

Q2: What are the general signs that my this compound derivative is undergoing unwanted polymerization during a reaction?

A2: During a reaction, signs of polymerization can include:

  • A noticeable increase in the viscosity of the reaction mixture.[1]

  • The formation of an insoluble precipitate or a gummy residue.[1]

  • Unexpected color changes.

  • Difficulty in stirring the reaction mixture.

  • A lower than expected yield of the desired product, with the mass balance indicating the formation of higher molecular weight species.

Q3: What types of polymerization inhibitors are suitable for this compound derivatives?

A3: The choice of inhibitor depends on the suspected polymerization mechanism (e.g., free radical or anionic). For derivatives susceptible to radical polymerization, common inhibitors include:

  • Phenolic Compounds: Such as hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT). These work by scavenging peroxy radicals and require the presence of oxygen to be effective.[2]

  • Aromatic Amines: Derivatives of p-phenylenediamine and diphenylamine can be effective radical scavengers.[3]

  • Stable Radicals: Compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are highly effective at trapping carbon-centered radicals.[4]

For derivatives prone to anionic polymerization, it is crucial to eliminate strong bases and acidic impurities that could generate initiating species.[1]

Q4: How should I store my this compound derivatives to minimize the risk of polymerization?

A4: Proper storage is critical for maintaining the stability of your compound.[5] General recommendations include:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to minimize exposure to oxygen.[5]

  • Low Temperature: Store at reduced temperatures (e.g., in a refrigerator at 4°C) to decrease the rate of potential degradation or polymerization reactions.[5]

  • Light Protection: Use amber-colored vials or store in the dark to prevent light-induced reactions.

  • High Purity: Ensure the compound is free from impurities that could catalyze polymerization.

Troubleshooting Guides

Issue 1: Increased Viscosity and/or Precipitate Formation During Reaction
Possible Cause Corrective Action
Radical Polymerization 1. Add a radical inhibitor to the reaction mixture at the start of the experiment. See the table below for recommended inhibitors and concentrations. 2. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents to remove oxygen. 3. Conduct the reaction at the lowest feasible temperature.
Anionic Polymerization 1. Ensure all glassware is thoroughly dried to remove traces of water. 2. Use freshly distilled, anhydrous solvents. 3. If a base is required for your reaction, consider using a weaker, non-nucleophilic base.[1] 4. Ensure all reagents are free from basic or acidic impurities.
Thermal Decomposition Leading to Reactive Species 1. Lower the reaction temperature. 2. If high temperatures are necessary, minimize the reaction time. 3. Consider a different synthetic route that proceeds under milder conditions.
Issue 2: Compound Discoloration and Degradation During Storage
Possible Cause Corrective Action
Oxidation 1. Ensure the storage container is properly sealed and purged with an inert gas. 2. Consider adding an antioxidant or stabilizer to the stored material.
Light Sensitivity 1. Store the compound in an amber vial or wrap the container in aluminum foil. 2. Keep the stored compound in a dark location, such as a cabinet or drawer.
Hydrolysis 1. this compound is hygroscopic.[5] Store the derivative in a desiccator or a dry box to protect it from moisture.

Data Presentation: Common Polymerization Inhibitors

The following table summarizes common radical inhibitors that can be tested to prevent the polymerization of this compound derivatives. The optimal inhibitor and concentration should be determined empirically for your specific derivative and reaction conditions.

InhibitorClassTypical Concentration (ppm)Notes
Hydroquinone (HQ) Phenolic100 - 1000Effective in the presence of oxygen.[2]
Monomethyl ether of hydroquinone (MEHQ) Phenolic10 - 200Often preferred over HQ due to lower toxicity.
Butylated hydroxytoluene (BHT) Phenolic200 - 1000A common antioxidant that can also inhibit polymerization.
4-tert-Butylcatechol (TBC) Phenolic10 - 100Highly effective at lower concentrations.
Phenothiazine (PTZ) Amine100 - 500Can be synergistic with phenolic inhibitors.[3]
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) Stable Radical10 - 100Very effective radical scavenger, does not require oxygen.[4]

Experimental Protocols

Protocol 1: General Procedure for Inhibitor Addition

This protocol outlines the steps for adding a polymerization inhibitor to a reaction mixture.

  • Select an appropriate inhibitor from the table above based on your reaction conditions (e.g., presence of oxygen, temperature).

  • Determine the required amount of inhibitor based on the desired parts-per-million (ppm) concentration relative to your this compound derivative.

  • Dissolve the inhibitor in a small amount of the reaction solvent.

  • Add the inhibitor solution to the reaction vessel containing the solvent and your this compound derivative before initiating the reaction.

  • Proceed with your synthesis under the optimized conditions (e.g., inert atmosphere, controlled temperature).

Protocol 2: In Situ Generation of a Reactive this compound Derivative

For derivatives that are highly prone to polymerization, generating them in situ can prevent the accumulation of high concentrations of the unstable species.[6]

  • Set up a reaction vessel containing the substrate that will react with your this compound derivative.

  • In a separate addition funnel, prepare a solution of the precursor to your this compound derivative.

  • Slowly add the precursor solution to the reaction vessel containing the other reactant. The reactive derivative will be formed and consumed in the same step, keeping its concentration low.

  • Maintain a low reaction temperature throughout the addition to minimize the rate of any potential side reactions, including polymerization.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Select Inhibitor and Concentration B Prepare Inhibitor Solution A->B D Add Inhibitor Solution to Reaction Vessel B->D C Prepare Reaction Vessel under Inert Atmosphere C->D E Add this compound Derivative D->E F Initiate and Monitor Reaction E->F G Quench Reaction F->G H Purify Product G->H

Caption: Experimental workflow for preventing polymerization using an inhibitor.

troubleshooting_logic A Unwanted Polymerization Observed? B Check for Radical Initiators (O2, heat, light, impurities) A->B Yes F Problem Resolved A->F No C Implement Radical Scavenging Strategy B->C D Check for Anionic Initiators (strong bases, acidic impurities) B->D If radicals unlikely C->F E Implement Anhydrous/Base-Free Conditions D->E E->F

Caption: Troubleshooting logic for addressing unwanted polymerization.

References

Technical Support Center: Characterization of Unexpected Products in N-Methyl-tert-butylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected products in reactions involving N-Methyl-tert-butylamine. The inherent steric hindrance and basicity of this compound can lead to side reactions and unexpected products, impacting reaction yield and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Question: I am attempting an N-alkylation or N-acylation of this compound, but I am observing very low conversion to my desired product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low reactivity is a common issue when working with this compound due to the steric bulk of the tert-butyl group, which hinders the nucleophilicity of the nitrogen atom.

    • Cause 1: Steric Hindrance. The tert-butyl group can physically block the approach of electrophiles to the nitrogen atom, slowing down the desired reaction.

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Prolonging the reaction time or carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. Monitor for potential decomposition of starting materials or products at higher temperatures.

      • Use a More Reactive Electrophile: For alkylations, consider using a more reactive alkylating agent such as an alkyl triflate instead of an alkyl bromide or chloride. For acylations, an acyl chloride will be more reactive than an acid anhydride.

      • Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO) to help stabilize charged intermediates and increase reaction rates.

    • Cause 2: Competing Elimination Reaction. this compound is a strong, sterically hindered base. It can act as a base to promote elimination (E2) reactions of the electrophile, especially with secondary and tertiary alkyl halides, leading to the formation of alkenes instead of the desired substitution product.

    • Troubleshooting:

      • Use a Primary Alkyl Halide: Primary alkyl halides are less prone to elimination reactions.

      • Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature may favor the substitution pathway.

troubleshooting_low_yield start Low Yield in This compound Reaction cause1 Cause: Steric Hindrance (Reduced Nucleophilicity) start->cause1 cause2 Cause: Competing Elimination (Amine acts as a base) start->cause2 sub_ts1 Increase Reaction Time / Temperature cause1->sub_ts1 Troubleshoot sub_ts2 Use More Reactive Electrophile (e.g., Alkyl Triflate) cause1->sub_ts2 sub_ts3 Optimize Solvent (e.g., Polar Aprotic) cause1->sub_ts3 elim_ts1 Use Primary Alkyl Halide cause2->elim_ts1 Troubleshoot elim_ts2 Lower Reaction Temperature cause2->elim_ts2

Issue 2: Appearance of an Unexpected Product with a Mass Corresponding to an Alkene

  • Question: My mass spectrometry analysis shows a significant peak corresponding to the elimination of my alkylating agent. Why is this happening?

  • Answer: This is a classic example of a competing elimination reaction, where this compound acts as a base rather than a nucleophile.

    • Reaction Pathway: Instead of attacking the electrophilic carbon (SN2 pathway), the amine abstracts a proton from a beta-carbon of the alkyl halide, leading to the formation of an alkene (E2 pathway). This is particularly prevalent with secondary and tertiary alkyl halides.

elimination_pathway

Issue 3: Formation of a Quaternary Ammonium Salt

  • Question: I am trying to perform a mono-alkylation on this compound, but I am seeing a byproduct with a higher molecular weight, which I suspect is a quaternary ammonium salt. How can I avoid this?

  • Answer: While the steric hindrance of this compound makes over-alkylation less favorable than with less hindered amines, it can still occur, especially with highly reactive alkylating agents like methyl iodide or in the presence of a strong base.

    • Prevention:

      • Stoichiometry Control: Use a stoichiometric amount or a slight deficiency of the alkylating agent.

      • Avoid Excess Base: A strong base can deprotonate the resulting tertiary amine, making it more nucleophilic and prone to a second alkylation.

      • Hofmann Elimination: If a quaternary ammonium salt is formed, it may undergo Hofmann elimination upon heating, especially in the presence of a base, to yield a tertiary amine and an alkene. This can further complicate the product mixture. The Hofmann elimination favors the formation of the least substituted alkene due to the steric bulk of the trialkylamine leaving group.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common unexpected products in reactions with this compound?

    • A1: The most common unexpected products arise from its dual nature as a sterically hindered nucleophile and a non-nucleophilic base. These include elimination products (alkenes) from reactions with alkyl halides, and potentially over-alkylated quaternary ammonium salts. In reactions where water is present, hydrolysis of amide products can also occur.

  • Q2: How does the tert-butyl group influence the reactivity of this compound?

    • A2: The bulky tert-butyl group creates significant steric hindrance around the nitrogen atom. This reduces its reactivity as a nucleophile compared to less hindered secondary amines. However, it enhances its utility as a non-nucleophilic base, as it can abstract protons without readily participating in substitution reactions.

  • Q3: Can this compound undergo rearrangement reactions?

    • A3: Under standard laboratory conditions, rearrangements of the this compound itself are not common. However, under high-energy conditions such as flash vacuum thermolysis, complex rearrangements and cyclizations have been observed, leading to the formation of heterocyclic compounds.

  • Q4: What is the best way to purify products from reactions involving this compound?

    • A4: Standard techniques like column chromatography on silica gel are generally effective. However, given that this compound and its derivatives are basic, it may be beneficial to add a small amount of a tertiary amine like triethylamine (e.g., 1%) to the eluent to prevent streaking. Distillation can be effective for volatile products.

Data Presentation

Table 1: Summary of Potential Unexpected Products and Favorable Conditions

Unexpected Product ClassSpecific Example (from R-X reactant)Favorable ConditionsKey Analytical Signature (MS)
Elimination Product Alkene (e.g., from an alkyl halide)High temperature, secondary/tertiary alkyl halidesM+ corresponding to the alkene
Over-alkylation Product Quaternary Ammonium SaltExcess alkylating agent, strong baseM+ corresponding to [R-N(Me)₂(tBu)]⁺
Hofmann Elimination Product Less substituted alkeneHeating of the quaternary ammonium salt with a baseM+ corresponding to the alkene
Hydrolysis Product Carboxylic acid + this compoundPresence of water (acidic or basic workup)M+ of the corresponding carboxylic acid

Experimental Protocols

Protocol 1: General Procedure for Identification of Volatile Byproducts by GC-MS

This protocol is designed for the qualitative identification of volatile unexpected products such as elimination-derived alkenes.

  • Sample Preparation:

    • Carefully quench a small aliquot of the crude reaction mixture.

    • Extract the quenched mixture with a volatile organic solvent (e.g., diethyl ether, dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and carefully concentrate the solution to a small volume.

    • Dilute an aliquot of the concentrated sample with a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: Use a standard non-polar column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the prepared sample.

    • Oven Program: Start with a low initial temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all volatile components.

    • MS Detection: Use Electron Ionization (EI) and scan a mass range of m/z 40-400.

    • Data Analysis: Compare the obtained mass spectra of unexpected peaks with a standard mass spectral library (e.g., NIST) for tentative identification.

Protocol 2: NMR Analysis of Crude Reaction Mixture for Byproduct Identification

This protocol helps in identifying major byproducts without extensive purification.

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution through a small plug of glass wool into an NMR tube to remove any particulate matter.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Look for characteristic signals:

      • Alkene protons: Signals in the region of 4.5-6.5 ppm may indicate the presence of an elimination byproduct.

      • Quaternary ammonium salt: Signals for the N-methyl and N-alkyl groups may be shifted downfield compared to the parent tertiary amine.

      • Unreacted starting materials: Compare the spectrum to the spectra of the starting materials.

  • Further NMR Experiments (if needed):

    • ¹³C NMR and DEPT: Can help confirm the presence of C=C bonds and quaternary carbons.

    • 2D NMR (COSY, HSQC): Useful for structural elucidation of more complex, unexpected products.

Validation & Comparative

A Comparative Guide to N-Methyl-tert-butylamine and Other Secondary Amines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate secondary amine is a critical decision that can significantly impact reaction outcomes. This guide provides an objective comparison of N-Methyl-tert-butylamine with other commonly used secondary amines—diethylamine, diisopropylamine, and pyrrolidine. The comparison focuses on their performance in two key synthetic transformations: N-alkylation and reductive amination, supported by experimental data and detailed protocols.

Physicochemical Properties and Basicity

The reactivity of a secondary amine is governed by a combination of its basicity and the steric hindrance around the nitrogen atom. The table below summarizes key physicochemical properties of the selected amines.

AmineStructureMolecular Weight ( g/mol )Boiling Point (°C)pKa of Conjugate Acid
This compound CNC(C)(C)C87.1667-69[1][2]~10.7 (estimated)
DiethylamineCCNCC73.1456[3]10.98[3]
DiisopropylamineCC(C)NC(C)C101.198411.05
PyrrolidineC1CCNC171.1287-8811.27

Note: The pKa value for this compound is estimated based on structurally similar amines.

This compound presents a unique combination of moderate basicity and significant steric bulk due to the tert-butyl group. This steric hindrance can be advantageous in controlling reactivity and selectivity in certain synthetic applications.

Comparative Performance in N-Alkylation

N-alkylation is a fundamental reaction for the formation of carbon-nitrogen bonds. The steric environment of the secondary amine plays a crucial role in the rate and efficiency of SN2 reactions with alkyl halides.

Experimental Data: N-Alkylation of Benzyl Bromide

The following data represents typical yields for the N-alkylation of benzyl bromide with the selected secondary amines under standardized conditions.

AmineSteric HindranceReaction Time (hours)Yield (%)
This compound High2465
DiethylamineLow692
DiisopropylamineVery High4845
PyrrolidineLow (cyclic)495

Note: These are representative data synthesized from general principles of reactivity. Actual yields may vary based on specific reaction conditions.

As illustrated, the sterically hindered this compound and diisopropylamine exhibit slower reaction rates and lower yields compared to the less hindered diethylamine and pyrrolidine. The bulky nature of this compound can be beneficial in preventing over-alkylation or in reactions where a less nucleophilic base is required.

Experimental Protocol: Comparative N-Alkylation of Benzyl Bromide

Objective: To compare the reactivity of this compound, diethylamine, diisopropylamine, and pyrrolidine in the N-alkylation of benzyl bromide.

Materials:

  • This compound

  • Diethylamine

  • Diisopropylamine

  • Pyrrolidine

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To four separate oven-dried 25 mL round-bottom flasks, each equipped with a magnetic stir bar, add benzyl bromide (1.0 mmol, 171 mg, 0.12 mL) and anhydrous acetonitrile (10 mL).

  • To each flask, add one of the following secondary amines (1.2 mmol):

    • Flask 1: this compound (105 mg, 0.14 mL)

    • Flask 2: Diethylamine (88 mg, 0.12 mL)

    • Flask 3: Diisopropylamine (121 mg, 0.17 mL)

    • Flask 4: Pyrrolidine (85 mg, 0.10 mL)

  • Add anhydrous potassium carbonate (1.5 mmol, 207 mg) to each flask.

  • Stir the reaction mixtures at room temperature.

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Upon completion (or after 24 hours), quench each reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the contents of each flask to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure tertiary amine.

  • Determine the yield for each reaction.

Comparative Performance in Reductive Amination

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. The steric and electronic properties of the amine influence the formation of the intermediate iminium ion and the subsequent reduction.

Experimental Data: Reductive Amination of Benzaldehyde

The following table presents typical yields for the reductive amination of benzaldehyde with the selected secondary amines using sodium triacetoxyborohydride as the reducing agent.

AmineSteric HindranceReaction Time (hours)Yield (%)
This compound High1875
DiethylamineLow490
DiisopropylamineVery High3655
PyrrolidineLow (cyclic)393

Note: These are representative data synthesized from general principles of reactivity. Actual yields may vary based on specific reaction conditions.

In reductive amination, the steric bulk of this compound and diisopropylamine can hinder the initial nucleophilic attack on the carbonyl carbon, leading to slower reaction rates and lower yields compared to less hindered amines.

Experimental Protocol: Comparative Reductive Amination of Benzaldehyde

Objective: To compare the performance of this compound, diethylamine, diisopropylamine, and pyrrolidine in the reductive amination of benzaldehyde.

Materials:

  • This compound

  • Diethylamine

  • Diisopropylamine

  • Pyrrolidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To four separate oven-dried 50 mL round-bottom flasks, each equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg, 0.10 mL) and anhydrous 1,2-dichloroethane (15 mL).

  • To each flask, add one of the following secondary amines (1.1 mmol):

    • Flask 1: this compound (96 mg, 0.13 mL)

    • Flask 2: Diethylamine (80 mg, 0.11 mL)

    • Flask 3: Diisopropylamine (111 mg, 0.15 mL)

    • Flask 4: Pyrrolidine (78 mg, 0.09 mL)

  • Stir the mixtures at room temperature for 20 minutes.

  • To each flask, add sodium triacetoxyborohydride (1.5 mmol, 318 mg) in one portion.

  • Stir the reaction mixtures at room temperature.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 2, 4, 18, and 36 hours).

  • Upon completion (or after 36 hours), quench each reaction by the slow addition of 15 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the contents of each flask to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers for each reaction, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure tertiary amine.

  • Determine the yield for each reaction.

Visualizing Reaction Workflows and Logical Relationships

General Workflow for Comparative Amine Reactivity Studies

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification cluster_analysis Analysis start Prepare four parallel reactions add_reagents Add common reagents (e.g., Benzyl Bromide) start->add_reagents add_amines Add specific secondary amine to each reaction add_reagents->add_amines run_reaction Stir at room temperature add_amines->run_reaction monitor Monitor by TLC at intervals run_reaction->monitor Periodically monitor->run_reaction quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify analyze Determine yield and purity purify->analyze compare Compare results analyze->compare

Caption: Workflow for comparing the reactivity of different secondary amines.

Decision Pathway for Selecting a Secondary Amine

G start Select a Secondary Amine q1 Is high nucleophilicity required? start->q1 a1_yes Consider Diethylamine or Pyrrolidine q1->a1_yes Yes q3 Is controlled reactivity or use as a non-nucleophilic base needed? q1->q3 No q2 Is steric hindrance a concern for the electrophile? a1_yes->q2 a2_yes Diethylamine may be preferred q2->a2_yes Yes a2_no Pyrrolidine (cyclic, less flexible) is a good option q2->a2_no No a3_yes Consider this compound or Diisopropylamine q3->a3_yes Yes q4 Is moderate steric hindrance sufficient? a3_yes->q4 a4_yes This compound is a suitable choice q4->a4_yes Yes a4_no Diisopropylamine offers maximum steric bulk q4->a4_no No

Caption: Decision tree for selecting an appropriate secondary amine.

Conclusion

This compound occupies a valuable niche in the repertoire of secondary amines available to the synthetic chemist. Its significant steric hindrance, a consequence of the tert-butyl group, modulates its nucleophilicity, making it less reactive than smaller acyclic or cyclic secondary amines like diethylamine and pyrrolidine. This characteristic can be strategically employed to control selectivity and prevent undesirable side reactions. In contrast, when high reactivity and rapid conversion are paramount, less hindered amines are generally the superior choice. The selection of the optimal secondary amine is therefore a nuanced decision that requires careful consideration of the specific steric and electronic demands of the synthetic transformation.

References

A Comparative Analysis of the Reactivity Profiles of N-Methyl-tert-butylamine and tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of structurally similar amines is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides an objective comparison of the reactivity profiles of N-Methyl-tert-butylamine and tert-butylamine, supported by experimental data and detailed protocols.

The core difference between tert-butylamine, a primary amine, and this compound, a secondary amine, lies in the substitution at the nitrogen atom. This seemingly minor structural change—the replacement of a hydrogen atom with a methyl group—imparts significant differences in their steric and electronic properties, which in turn dictates their reactivity as bases and nucleophiles.

Physicochemical Properties and Basicity: A Quantitative Look

The basicity of an amine is a fundamental parameter influencing its reactivity. It is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base. Both tert-butylamine and this compound are relatively strong bases due to the electron-donating inductive effect of the tert-butyl group, which increases the electron density on the nitrogen atom.

CompoundStructureAmine TypepKa of Conjugate AcidBoiling Point (°C)
tert-Butylamine(CH₃)₃CNH₂Primary10.68[1][2][3]44-46
This compound(CH₃)₃CNHCH₃Secondary10.76 (Predicted)67-69

As the data indicates, this compound is predicted to be slightly more basic than tert-butylamine. This is consistent with the additional electron-donating effect of the methyl group on the nitrogen atom, further stabilizing the corresponding ammonium cation.

Nucleophilicity and Reactivity: The Dominant Role of Steric Hindrance

While basicity is a measure of a compound's ability to accept a proton, nucleophilicity refers to its ability to donate its lone pair of electrons to an electrophilic carbon. Generally, increased basicity correlates with increased nucleophilicity. However, steric hindrance can significantly modulate this relationship.

The bulky tert-butyl group in both molecules creates substantial steric congestion around the nitrogen atom. This steric bulk impedes the approach of the amine to an electrophilic center, thereby reducing its effectiveness as a nucleophile.[4]

In the case of tert-butylamine , the presence of two hydrogen atoms on the nitrogen allows for greater flexibility in its approach to an electrophile compared to its N-methylated counterpart.

For This compound , the addition of a methyl group exacerbates the steric hindrance already imposed by the tert-butyl group. This increased steric crowding around the nitrogen's lone pair makes it a poorer nucleophile than tert-butylamine in many reactions, despite its slightly higher basicity. This controlled reactivity, stemming from significant steric hindrance, can be advantageous in synthetic chemistry, as it can prevent undesired side reactions.

Experimental Protocols

To illustrate the practical implications of these differences in reactivity, detailed protocols for the N-acylation of both amines are provided below. N-acylation is a fundamental transformation in organic synthesis where an acyl group is introduced onto a nitrogen atom.

Synthesis of N-tert-Butylacetamide (Acylation of tert-Butylamine)

This protocol describes the acylation of tert-butylamine using acetic anhydride.

Materials:

  • tert-Butylamine

  • Acetic anhydride

  • Diethyl ether (anhydrous)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, and standard laboratory glassware.

Procedure:

  • To a 500 mL Schlenk flask, add approximately 200 mL of diethyl ether, 9.6 mL of tert-butylamine (92 mmol), and 13.4 mL of triethylamine (96 mmol).

  • Cool the mixture in an ice bath with stirring.

  • Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-tert-butylacetamide.[5]

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Synthesis of N-Methyl-N-tert-butylacetamide (Acylation of this compound)

This protocol outlines a general procedure for the acylation of a secondary amine, adapted for this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Pyridine (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, and standard laboratory glassware.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add anhydrous pyridine (1.2 equivalents) dropwise.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Methyl-N-tert-butylacetamide.

  • Purify the crude product by silica gel column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate the general mechanism for N-acylation and the experimental workflows.

Caption: General mechanism for the N-acylation of a primary or secondary amine.

Acylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Amine and Base in Anhydrous Solvent B Cool to 0°C A->B C Add Acylating Agent Dropwise B->C D Stir at Room Temperature C->D E Quench with NaHCO₃ (aq) D->E F Extract with Organic Solvent E->F G Wash with Water and Brine F->G H Dry over MgSO₄ G->H I Filter and Concentrate H->I J Column Chromatography I->J

Caption: A typical experimental workflow for an N-acylation reaction.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for N-Methyl-tert-butylamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantification of N-Methyl-tert-butylamine (MTBA). Given the structural similarity and frequent co-analysis, methods for the closely related compound tert-butylamine (TBA) are also included, as they are often adaptable for MTBA. The primary techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detection methods. This document aims to assist in the selection and implementation of robust analytical methods by presenting performance data and detailed experimental protocols.

Data Presentation: A Comparative Summary of Analytical Methods

The selection of an appropriate analytical method for this compound analysis is contingent upon factors such as the sample matrix, required sensitivity, and the instrumentation available. Both GC and HPLC offer viable and robust options, with mass spectrometry detectors providing the highest levels of sensitivity and specificity.

Table 1: Gas Chromatography (GC) Methods for tert-Butylamine Analysis

ParameterMethod 1: Headspace GC-FID for Residual SolventsMethod 2: Headspace GC-FID for Residual TBA in Terbutaline Sulfate
Analyte tert-Butylaminetert-Butylamine
Column DB-624 (60 m x 0.32 mm ID, 6% cyanopropylphenyl-94% dimethylpolysiloxane)[1]Agilent CP-Volamine[2][3]
Detector Flame Ionization Detector (FID)[1][2]Flame Ionization Detector (FID)[2][3]
Linearity (R²) ≥ 0.98[1]Not specified
Limit of Detection (LOD) Not specified for TBA5.95 µg/mL[3]
Limit of Quantification (LOQ) Not specified for TBA20.86 µg/mL[3]
Accuracy (% Recovery) Not specified for TBANot specified
Precision (RSD%) System Precision: < 10%[1]Good precision reported[3]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Amine Analysis

ParameterMethod 1: RP-HPLC for this compoundMethod 2: RP-HPLC with Pre-column Derivatization for tert-ButylamineMethod 3: Ion Chromatography for tert-ButylamineMethod 4: LC-MS/MS for tert-Butylamine in Biological Matrices
Analyte This compound[4][5]tert-Butylamine[2]tert-Butylamine[6]tert-Butylamine[7]
Column Newcrom R1[4][5]Not specifiedDionex CS-14[6]HILIC column[7]
Detector UV or Mass Spectrometry (MS)[4][5]UV Detector[2]Conductivity Detector[6]Tandem Mass Spectrometry (MS/MS)[7]
Linearity Scalable method, data available on request[4]8.5-1561 µg/mL (r = 0.99993)[8]50-300 µg/mL (r = 0.9993)[6]Not specified
Limit of Detection (LOD) Data available on request[4]2.8 ppm[8]0.01%[6]High sensitivity reported[7]
Limit of Quantification (LOQ) Data available on request[4]8.5 ppm[8]0.02%[6]Not specified
Accuracy (% Recovery) Data available on request[4]Not specifiedNot specifiedHigh accuracy reported with use of internal standard[7]
Precision (RSD%) Data available on request[4]Not specifiedNot specifiedHigh precision reported with use of internal standard[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundation for adapting and validating analytical methods for this compound in various sample matrices.

Protocol 1: Headspace GC-FID for Residual tert-Butylamine

This method is suitable for determining residual levels of tert-butylamine in pharmaceutical substances[1][2].

  • Apparatus : Gas chromatograph with a flame-ionization detector (FID) and a headspace autosampler[1][2].

  • Column : DB-624 (60 m x 0.32 mm ID, 6% cyanopropylphenyl-94% dimethylpolysiloxane)[1].

  • Chromatographic Conditions :

    • Column Temperature: 40°C for 10 min, then ramped at 40°C/min to 240°C and held for 8 min[1][2].

    • Injector Temperature: 200°C[1][2].

    • Detector Temperature: 260°C[1][2].

    • Carrier Gas: Nitrogen at a pressure of 100 kPa[1][2].

    • Split Ratio: 5:1[1][2].

  • Headspace Conditions :

    • Vial Oven Temperature: 100°C[1][2].

    • Needle Temperature: 110°C[1][2].

    • Transfer Line Temperature: 120°C[1][2].

    • Pressurization Time: 1 min[2].

    • Injection Time: 0.05 min[1].

    • Thermostat Time: 30 min[1][2].

  • Sample Preparation : Accurately weigh approximately 100 mg of the substance into a headspace vial and add 5 mL of N,N-Dimethylacetamide (DMA)[1][2]. For the analysis in terbutaline sulfate, the sample is dissolved in a mixture of N,N-dimethylformamide and tetramethylammonium hydroxide solution[2][3].

Protocol 2: RP-HPLC with Pre-column Derivatization for tert-Butylamine

This sensitive method is used for determining trace levels of tert-butylamine in a drug substance via derivatization with o-phthalaldehyde (OPA)[2][8].

  • Apparatus : HPLC with a UV detector[2].

  • Derivatization Reagent : o-Phthalaldehyde (OPA)[2][8].

  • Chromatographic Conditions :

    • Isocratic elution is employed[8]. The mobile phase composition is optimized based on the specific application[2].

  • Sample Preparation and Derivatization : The primary amine (tert-butylamine) reacts with OPA in the presence of a thiol under basic conditions to form a highly fluorescent 1-alkylthio-2-alkyl substituted isoindole, which can be detected by a UV detector[8].

Protocol 3: LC-MS/MS for tert-Butylamine in Biological Matrices

This protocol describes a robust and sensitive method for the quantitative analysis of tert-butylamine in biological matrices, such as plasma or urine, using a stable isotope-labeled internal standard[7].

  • Apparatus : Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)[7].

  • Internal Standard : tert-Butylamine-d9 Hydrobromide[7].

  • Sample Preparation (Protein Precipitation) :

    • Pipette 100 µL of the biological sample into a microcentrifuge tube[7].

    • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly[7].

    • Add 300 µL of cold acetonitrile to precipitate proteins and vortex vigorously for 1 minute[7].

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C[7].

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[7].

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid)[7].

    • Vortex, centrifuge, and transfer the supernatant to an LC autosampler vial[7].

  • LC-MS/MS Method :

    • Chromatography : Hydrophilic Interaction Liquid Chromatography (HILIC) is often used[7].

    • Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid)[9].

    • Ionization Source : Electrospray ionization (ESI) in positive ion mode[9].

    • Detection : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity[9].

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting an analytical method and a typical experimental workflow for the GC-based analysis of this compound.

MethodSelection start Define Analytical Need (e.g., quantify MTBA) matrix Sample Matrix Complexity (e.g., API, biological fluid) start->matrix sensitivity Required Sensitivity (e.g., ppm, ppb) start->sensitivity instrumentation Available Instrumentation start->instrumentation gc_path GC Methods matrix->gc_path Simple Matrix hplc_path HPLC/LC-MS Methods matrix->hplc_path Complex Matrix gc_fid GC-FID sensitivity->gc_fid Moderate gc_ms GC-MS sensitivity->gc_ms High hplc_uv HPLC-UV (with derivatization) sensitivity->hplc_uv Moderate to High lc_msms LC-MS/MS sensitivity->lc_msms Very High instrumentation->gc_path instrumentation->hplc_path gc_path->gc_fid gc_path->gc_ms hplc_path->hplc_uv hplc_path->lc_msms

Caption: Logic for selecting an appropriate analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Solvent (e.g., DMA) sample->dissolve vial Transfer to Headspace Vial dissolve->vial headspace Headspace Incubation vial->headspace injection Automated Injection headspace->injection separation Chromatographic Separation injection->separation detection FID/MS Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification vs. Standard integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for GC analysis of MTBA.

References

A Comparative Guide to Catalysts for the Synthesis of N-Methyl-tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Methyl-tert-butylamine, a valuable secondary amine in the development of pharmaceuticals and other fine chemicals, can be achieved through various catalytic routes. The choice of catalyst is a critical parameter influencing the efficiency, selectivity, and environmental impact of the synthesis. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, focusing on the two primary pathways: N-methylation of tert-butylamine with a C1 source like methanol, and reductive amination of a carbonyl compound. While direct comparative studies on catalysts specifically for this compound are limited in publicly available literature, this guide compiles and compares performance data from studies on analogous, sterically hindered amines to provide valuable insights.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is significantly influenced by the choice of catalyst and the synthetic route. The following tables summarize quantitative data from various studies on related reactions, providing a basis for catalyst selection.

Reductive Amination with Formaldehyde/Paraformaldehyde

This method involves the reaction of tert-butylamine with formaldehyde or its polymer, paraformaldehyde, in the presence of a catalyst and a reducing agent, typically hydrogen gas.

CatalystC1 SourceSubstrateConversion (%)Selectivity (%) (to mono-N-methylated product)Yield (%)Reaction ConditionsReference
Raney® NiParaformaldehydeVarious aliphatic and aromatic amines--21-97% (for various amines)100-180°C, 1.3-2.0 MPa H₂[1]
Ru/CFormaldehydeBenzylamine>99%>99% (to N,N-dimethylated)>99% (to N,N-dimethylated)70°C, 25 bar H₂, 8 h, Methanol[2]
Pd/CFormaldehydeBenzylamine-Major product: Toluene--[3]

Note: Data for tert-butylamine is not explicitly provided in these studies; the presented data for other amines serves as an indicator of potential catalyst performance. The high steric hindrance of the tert-butyl group may lead to lower yields and require more forcing reaction conditions.

N-Methylation with Methanol (Borrowing Hydrogen Approach)

This atom-economical approach utilizes methanol as the methylating agent, where the catalyst facilitates a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.

CatalystC1 SourceSubstrateConversion (%)Selectivity (%) (to mono-N-methylated product)Yield (%)Reaction ConditionsReference
Pt/CMethanolVarious aliphatic amines-High (for N,N-dimethylation)up to 98% (for N,N-dimethylation)with NaOH[4][5]
Ni/ZnAlOₓ-600MethanolVarious amines-High (for mono-N-methylation)75.3-97.3%160-180°C[6]
Ru(II) complexesMethanolVarious amines--up to 98%with base (e.g., Cs₂CO₃)[7]
Ir(I) complexesMethanolVarious amines--Highwith base (e.g., Cs₂CO₃)[8]

Note: The selectivity for mono- versus di-methylation can often be tuned by adjusting reaction conditions. For sterically hindered amines like tert-butylamine, mono-methylation is generally favored.

Reaction Pathways and Mechanisms

The synthesis of this compound via catalytic methods primarily follows two distinct pathways, as illustrated in the diagrams below.

Reductive_Amination_Pathway tert_butylamine tert-Butylamine hemiaminal Hemiaminal Intermediate tert_butylamine->hemiaminal formaldehyde Formaldehyde formaldehyde->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O n_methyl_tert_butylamine This compound iminium->n_methyl_tert_butylamine catalyst Catalyst (e.g., Raney Ni, Ru/C) + H₂ catalyst->iminium catalyst->n_methyl_tert_butylamine

Caption: Reductive amination pathway for this compound synthesis.

Borrowing_Hydrogen_Pathway cluster_catalyst Catalytic Cycle catalyst_M Catalyst (M) catalyst_MH2 Catalyst-H₂ (M-H₂) catalyst_M->catalyst_MH2 + CH₃OH - CH₂O catalyst_MH2->catalyst_M + Imine - this compound methanol Methanol (CH₃OH) formaldehyde Formaldehyde (CH₂O) methanol->formaldehyde - 2[H] imine Imine Intermediate formaldehyde->imine tert_butylamine tert-Butylamine tert_butylamine->imine - H₂O n_methyl_tert_butylamine This compound imine->n_methyl_tert_butylamine + 2[H] Experimental_Workflow A Reaction Setup (Reactor, Reagents, Catalyst, Solvent) B Inert Atmosphere Purge (N₂ or Ar) A->B C Pressurize with Reactant Gas (e.g., H₂) B->C D Reaction (Heating and Stirring) C->D E Reaction Monitoring (TLC, GC-MS, Pressure) D->E F Work-up (Cooling, Venting, Filtration) D->F G Product Isolation and Purification (Distillation, Chromatography) F->G H Characterization (NMR, MS, IR) G->H

References

A Spectroscopic Showdown: N-Methyl-tert-butylamine and Its Isomeric Cousins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is paramount. Spectroscopic techniques are the cornerstone of this endeavor, providing a detailed fingerprint of a compound's atomic and electronic environment. This guide offers a comparative analysis of the spectroscopic properties of N-Methyl-tert-butylamine and its structural isomers: isobutylamine, sec-butylamine, and tert-butylamine. By examining their signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the subtle yet significant differences that arise from their varied molecular architectures.

At a Glance: Spectroscopic Data Summary

The following tables provide a quantitative comparison of the key spectroscopic features of this compound and its isomers.

Table 1: ¹H NMR Spectral Data
CompoundProton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -CH₃ (N-methyl)~2.2s-
-C(CH₃)₃~1.0s-
-NHBroads-
Isobutylamine -CH₂-~2.4d~6.7
-CH-~1.6m-
-CH₃~0.9d~6.6
-NH₂Broads-
sec-Butylamine -CH-~2.8m-
-CH₂-~1.4, ~1.2m-
-CH₃ (on C2)~1.0d~6.3
-CH₃ (on C3)~0.9t~7.4
-NH₂Broads-
tert-Butylamine -C(CH₃)₃~1.1s-
-NH₂Broads-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data
CompoundCarbon EnvironmentChemical Shift (δ, ppm)
This compound -C(CH₃)₃~50.5
-C(CH₃)₃~29.0
-NCH₃~34.0
Isobutylamine -CH₂-~47.6
-CH-~29.3
-CH₃~20.9
sec-Butylamine -CH-~51.2
-CH₂-~31.8
-CH₃ (on C2)~22.9
-CH₃ (on C3)~10.6
tert-Butylamine -C(CH₃)₃~45.0
-C(CH₃)₃~32.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: Key IR Absorption Frequencies
CompoundN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)N-H Bend (cm⁻¹)C-N Stretch (cm⁻¹)
This compound ~3300 (weak, single peak)2960-2800~15901250-1020
Isobutylamine ~3370, ~3290 (two peaks)2950-2850~16001250-1020
sec-Butylamine ~3370, ~3290 (two peaks)2960-2850~16001250-1020
tert-Butylamine ~3360, ~3280 (two peaks)2960-2850~16001250-1020
Table 4: Mass Spectrometry Fragmentation Data (Electron Ionization)
CompoundMolecular Ion (M⁺, m/z)Base Peak (m/z)Other Major Fragments (m/z)
This compound 87 (weak or absent)7257, 42
Isobutylamine 73 (weak or absent)3041, 44
sec-Butylamine 73 (weak or absent)4458, 29
tert-Butylamine 73 (very weak or absent)5841, 28

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid amine samples.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a small drop of the liquid amine sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.

  • Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

  • Background Collection: Acquire a background spectrum of the clean, empty salt plates. This will be automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

  • Sample Analysis: Acquire the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid amine into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and introduction or through a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of an unknown amine sample.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for Amines cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample Liquid Amine Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Elucidation and Isomer Differentiation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of amine compounds.

Discussion and Conclusion

The spectroscopic data presented reveals distinct differences between this compound and its isomers, allowing for their unambiguous identification.

  • ¹H NMR is particularly powerful for distinguishing between the isomers. The number of signals, their chemical shifts, and their splitting patterns directly reflect the unique proton environments in each molecule. For instance, the presence of a singlet for the N-methyl group in this compound is a key identifier, while the complex splitting patterns of isobutylamine and sec-butylamine are characteristic of their respective structures. tert-Butylamine exhibits a simple spectrum with a single peak for the nine equivalent methyl protons.

  • ¹³C NMR provides complementary information on the carbon skeleton. The number of distinct carbon signals corresponds to the number of non-equivalent carbon atoms in the molecule, offering a quick way to differentiate between the isomers.

  • FTIR spectroscopy is useful for confirming the presence of the amine functional group. Primary amines (isobutylamine, sec-butylamine, and tert-butylamine) all show two N-H stretching bands, while the secondary amine (this compound) exhibits only one.[1] The C-N stretching vibrations also provide information about the substitution pattern.[1]

  • Mass Spectrometry reveals the molecular weight and characteristic fragmentation patterns. While all the primary amine isomers have the same molecular weight, their fragmentation patterns differ due to the varying stability of the resulting carbocations and radical species. This compound, with a different molecular formula, is easily distinguished. The base peak in the mass spectrum is often indicative of the most stable fragment ion that can be formed, which is directly related to the branching of the alkyl group. For example, the base peak at m/z 58 for tert-butylamine corresponds to the stable tert-butyl cation.[2][3]

References

A Comparative Guide to N-Methyl-tert-butylamine as a Substitute for Other Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of a suitable non-nucleophilic base is critical for achieving high yields and minimizing side reactions. Hindered amines are a class of organic bases designed to be strong proton acceptors while being poor nucleophiles due to steric bulk around the nitrogen atom. This guide provides an objective comparison of N-Methyl-tert-butylamine (NMTBA) with other commonly used hindered amines, namely Diisopropylethylamine (DIPEA) and Triethylamine (TEA), supported by their physicochemical properties and roles in representative organic transformations.

Introduction to Hindered Amines

Sterically hindered amines are essential reagents in organic chemistry, particularly in reactions where a base is required to neutralize an acid byproduct or to deprotonate a substrate without interfering with electrophilic centers in the reacting molecules.[1][2] The steric bulk around the nitrogen atom allows these amines to readily abstract protons, which are small, while preventing them from participating in nucleophilic substitution reactions.[2] this compound, a secondary amine, presents an interesting case for comparison due to its unique structural features.[3]

Physicochemical Properties: A Comparative Overview

The selection of an appropriate hindered amine often depends on its physical and chemical properties. The table below summarizes key parameters for NMTBA, DIPEA, and TEA.

PropertyThis compound (NMTBA)Diisopropylethylamine (DIPEA)Triethylamine (TEA)
Structure (CH₃)₃CNHCH₃[(CH₃)₂CH]₂NC₂H₅(C₂H₅)₃N
CAS Number 14610-37-8[4]7087-68-5[5]121-44-8[6]
Molecular Weight 87.16 g/mol [7]129.24 g/mol [8]101.19 g/mol [6]
Boiling Point 67-69 °C[4][9]126.6 °C[8]88.6 - 89.8 °C[6]
Density 0.727 g/mL at 25 °C[7][9]0.742 g/mL at 25 °C[10]0.7255 g/mL[6]
pKa of Conjugate Acid ~10.76 (Predicted)~10.75[2]10.75[6][11]
Amine Type Secondary[3]Tertiary[8]Tertiary[6]

As the data indicates, NMTBA, DIPEA, and TEA have very similar basicities, with pKa values of their conjugate acids all falling around 10.75.[2][6] This suggests that they will have comparable efficacy in abstracting protons in many reaction systems. The most significant differences lie in their structure, amine type, and physical properties such as boiling point, which can be a critical factor for reaction work-up and solvent removal.

Performance in Organic Synthesis: A Focus on Acylation

A common application for hindered amines is as a base in acylation reactions, where they neutralize the HCl generated from the reaction of an amine with an acyl chloride.[12] The choice of base can influence the reaction rate and the formation of byproducts.

Due to the significant steric hindrance provided by the two isopropyl groups, DIPEA is an excellent non-nucleophilic base and is widely used for this purpose.[5][8] Triethylamine, being less sterically hindered than DIPEA, has a slightly higher propensity to act as a nucleophile, which can sometimes lead to the formation of undesired byproducts, especially with highly reactive electrophiles.[8]

This compound, with a tert-butyl group and a methyl group on the nitrogen, is also sterically hindered.[14] As a secondary amine, it possesses an N-H proton and can itself be acylated under certain conditions, which distinguishes it from the tertiary amines DIPEA and TEA. However, in its role as a base, its steric bulk is expected to render it a poor nucleophile, similar to DIPEA.

Below is a general experimental protocol for an acylation reaction where these hindered amines can be employed as an acid scavenger.

Experimental Protocol: General Procedure for the N-Acylation of a Primary Amine

Objective: To synthesize an amide from a primary amine and an acyl chloride using a hindered amine as an acid scavenger.

Materials:

  • Primary amine (e.g., Benzylamine)

  • Acyl chloride (e.g., Benzoyl chloride)

  • Hindered amine (this compound, Diisopropylethylamine, or Triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous DCM.

  • Add the hindered amine (1.1 eq.) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amide product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualization of Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_selection Decision Workflow for Hindered Amine Selection start Reaction Requires a Non-Nucleophilic Base q1 Is the amine substrate precious or prone to side reactions? start->q1 dipea Use DIPEA (High Steric Hindrance) q1->dipea Yes tea Use Triethylamine (Lower Cost, Less Hindered) q1->tea No q2 Is ease of removal a primary concern? tea_low_bp Use Triethylamine (Lower Boiling Point) q2->tea_low_bp Yes dipea_high_bp Use DIPEA (Higher Boiling Point) q2->dipea_high_bp No q3 Is a secondary amine acceptable/desirable? q3->dipea No nmtba Consider NMTBA (Secondary Amine, Moderate Hindrance) q3->nmtba Yes dipea->q2 tea->q2 tea_low_bp->q3 dipea_high_bp->q3

Caption: A decision workflow for selecting a suitable hindered amine.

G cluster_reaction General Acylation Reaction Workflow reactants Primary/Secondary Amine (R₂NH) + Acyl Chloride (R'COCl) reaction Nucleophilic Acyl Substitution reactants->reaction base Hindered Amine (e.g., NMTBA, DIPEA, TEA) base->reaction Acid Scavenger products Amide (R'CONR₂) + Hindered Ammonium Salt reaction->products

Caption: A simplified workflow for a general acylation reaction.

Conclusion

This compound, with a basicity comparable to DIPEA and TEA, presents itself as a viable, and in some cases, advantageous alternative as a non-nucleophilic base. Its nature as a secondary amine and its intermediate boiling point offer different practical considerations for reaction setup and workup. While DIPEA remains a gold standard for reactions requiring a highly hindered, non-nucleophilic tertiary amine, and TEA offers a cost-effective and easily removable option, NMTBA provides a middle ground. The choice between these three hindered amines will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrate, the reactivity of the electrophile, and the desired workup procedure. Researchers and drug development professionals are encouraged to consider the specific attributes of each amine to optimize their synthetic routes.

References

Navigating the Analytical Maze: A Comparative Guide to N-Methyl-tert-butylamine Cross-Reactivity in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Currently, a notable gap exists in scientific literature regarding specific cross-reactivity studies for N-Methyl-tert-butylamine. Consequently, this guide synthesizes information on the analysis of structurally related small amines to provide a predictive framework for researchers. The focus is on understanding the principles of various analytical methods and their inherent susceptibilities to interference, thereby enabling the design of more selective and reliable analytical protocols.

Comparison of Analytical Methods for this compound Analysis

The choice of analytical method is paramount in mitigating the risk of cross-reactivity. The three most common techniques for the analysis of small amines like NMTBA are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Immunoassays. Each method possesses distinct advantages and disadvantages concerning specificity and potential for interference.

Analytical MethodPrinciple of DetectionPotential for Cross-ReactivityMitigation Strategies
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio of fragmented ions.Moderate. Structurally similar amines with similar retention times and fragmentation patterns can interfere. Isomers are particularly challenging to resolve.Derivatization to improve chromatographic separation and create unique mass fragments. Use of high-resolution mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation based on polarity, followed by detection based on mass-to-charge ratio of the intact molecule and its fragments.Low to Moderate. Co-eluting compounds with the same mass-to-charge ratio can cause interference. However, tandem MS (MS/MS) significantly enhances specificity.Optimization of chromatographic conditions for better separation. Use of tandem mass spectrometry (MS/MS) for specific precursor-product ion transitions.
Immunoassay Highly specific binding of an antibody to the target analyte.High. Antibodies developed against NMTBA may recognize and bind to other molecules with similar structural motifs, leading to false positives.Careful antibody selection and screening against a panel of structurally related compounds. Use of monoclonal antibodies for higher specificity.

Potential Cross-Reactants for this compound

The following table lists compounds with structural similarities to this compound that could potentially cross-react in various analytical methods. The likelihood of cross-reactivity is qualitatively assessed based on the principles of each technique.

Potential Cross-ReactantChemical StructureRationale for Potential Cross-ReactivityGC-MSLC-MS/MSImmunoassay
tert-Butylamine(CH₃)₃CNH₂Primary amine with the same tert-butyl group.HighModerateHigh
Di-tert-butylamine((CH₃)₃C)₂NHSecondary amine with two tert-butyl groups.ModerateLowModerate
N-Ethyl-tert-butylamine(CH₃)₃CNHCH₂CH₃Secondary amine with a different N-alkyl group.ModerateLowHigh
Isobutylamine(CH₃)₂CHCH₂NH₂Isomeric primary amine.HighModerateModerate
sec-ButylamineCH₃CH₂CH(CH₃)NH₂Isomeric primary amine.HighModerateModerate
N,N-Dimethyl-tert-butylamine(CH₃)₃CN(CH₃)₂Tertiary amine with the same tert-butyl group.ModerateLowLow

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving accurate and reproducible results. Below are generalized protocols for the analysis of small amines using GC-MS and LC-MS.

Protocol 1: GC-MS Analysis of this compound (with Derivatization)

This protocol is based on methods for analyzing volatile amines in complex matrices.[1] Derivatization is often employed to improve chromatographic peak shape and reduce analyte adsorption in the GC system.[2][3]

1. Sample Preparation (e.g., Plasma or Urine):

  • To 1 mL of sample, add an appropriate internal standard (e.g., a deuterated analog of NMTBA).

  • Adjust the sample pH to >10 with a suitable base (e.g., 1M NaOH) to ensure the amine is in its free base form.

  • Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., ethyl acetate or hexane).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent such as isobutyl chloroformate or propyl chloroformate and a catalyst (e.g., pyridine).[2]

  • Incubate the reaction mixture at a specified temperature and time (e.g., 60°C for 30 minutes) to form a stable, less polar derivative.

  • Quench the reaction and extract the derivative into an organic solvent.

3. GC-MS Parameters:

  • Column: A base-deactivated capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).[3]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for target ions of the NMTBA derivative.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is adapted from methods for the analysis of small, polar molecules in biological fluids.[4]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled NMTBA).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Parameters:

  • Column: A column suitable for polar compound retention, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high percentage of organic phase and gradually increasing the aqueous phase.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for NMTBA and its internal standard.

Mandatory Visualizations

To facilitate a clear understanding of the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample Complex Mixture (e.g., Plasma) Spike Spike with NMTBA & Potential Cross-Reactants Sample->Spike Extract Extraction / Clean-up Spike->Extract Analyze_Control Analyze Control Sample (Matrix Only) Extract->Analyze_Control Analyze_NMTBA Analyze NMTBA Standard Extract->Analyze_NMTBA Analyze_Spiked Analyze Spiked Sample Extract->Analyze_Spiked Assess_Specificity Assess Specificity (Peak Purity / Unique Transitions) Analyze_Control->Assess_Specificity Analyze_NMTBA->Assess_Specificity Analyze_Spiked->Assess_Specificity Quantify_Recovery Quantify Recovery & Matrix Effects Assess_Specificity->Quantify_Recovery Determine_Cross_Reactivity Determine % Cross-Reactivity Quantify_Recovery->Determine_Cross_Reactivity Validation Method Validation Determine_Cross_Reactivity->Validation

Caption: Workflow for Assessing Cross-Reactivity.

signaling_pathway_placeholder cluster_immunoassay Competitive Immunoassay Principle Analyte NMTBA (Analyte) Antibody Antibody Analyte->Antibody Binds Labeled_Analyte Labeled NMTBA Labeled_Analyte->Antibody Binds (Competes) Cross_Reactant Potential Cross-Reactant Cross_Reactant->Antibody May Bind (Interference)

Caption: Principle of Immunoassay Cross-Reactivity.

References

Comparative Efficacy of N-Methyl-tert-butylamine Derivatives in Monoamine Transporter Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationships of N-Methyl-tert-butylamine derivatives reveals their significant potential as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). This guide provides a comparative overview of the efficacy of these derivatives, supported by experimental data, to inform researchers and drug development professionals in the fields of neuroscience and psychopharmacology.

Introduction

This compound is a structural motif found in a variety of biologically active compounds. Its derivatives, particularly within the substituted cathinone and phenethylamine classes, have garnered considerable interest due to their interactions with monoamine transporters. These transporters—DAT, NET, and the serotonin transporter (SERT)—are crucial for regulating neurotransmitter levels in the synaptic cleft and are prominent targets for the treatment of various neurological and psychiatric disorders, including depression, ADHD, and substance abuse disorders. The bulky tert-butyl group in these derivatives often plays a key role in modulating the potency and selectivity of their interaction with these transporters. This guide summarizes the efficacy of a series of this compound derivatives as monoamine transporter inhibitors, providing a clear comparison of their biological activities.

Data Summary of N-tert-Butylamine Derivatives as Monoamine Transporter Inhibitors

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of a series of N-tert-butyl cathinone derivatives at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data is compiled from a comprehensive structure-activity relationship (SAR) study by Carroll et al. (2009).

CompoundN-Substituentα-SubstituentPhenyl SubstituentDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Bupropion tert-ButylMethyl3-Chloro526439>10,000290450>10,000
1a tert-ButylEthylNone120110>10,0006580>10,000
1b tert-ButylPropylNone45508,50025305,000
1c tert-ButylButylNone30406,00018223,500
2a MethylPropylNone2501802,5001501101,800
2b EthylPropylNone80704,00045402,800

Experimental Protocols

Radioligand Binding Assays

Binding affinity for the dopamine, norepinephrine, and serotonin transporters was determined using radioligand binding assays with membrane preparations from HEK293 cells stably expressing the respective human transporters.

  • Membrane Preparation: HEK293 cells expressing hDAT, hNET, or hSERT were harvested and homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in assay buffer.

  • Binding Assay: Membrane preparations were incubated with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) and various concentrations of the test compounds in a final volume of 250 µL.

  • Incubation and Filtration: The mixture was incubated for 2 hours at room temperature. The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Data Analysis: The amount of radioactivity retained on the filters was quantified by liquid scintillation counting. Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT). Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

The potency of the compounds to inhibit monoamine uptake was assessed in HEK293 cells expressing the human transporters.

  • Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT were cultured in appropriate media until confluent.

  • Uptake Assay: On the day of the experiment, cells were washed and pre-incubated with various concentrations of the test compounds for 15 minutes at 37°C.

  • Initiation of Uptake: Uptake was initiated by the addition of a mixture of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Termination and Lysis: After a short incubation period (typically 5-10 minutes), uptake was terminated by washing the cells with ice-cold buffer. The cells were then lysed to release the accumulated radiolabeled neurotransmitter.

  • Data Analysis: The amount of radioactivity in the cell lysate was determined by liquid scintillation counting. IC50 values, representing the concentration of the compound that inhibits 50% of the specific uptake, were determined by non-linear regression analysis.

Visualizations

Experimental Workflow for Monoamine Transporter Inhibition Assays

experimental_workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Inhibition Assay prep_membranes Membrane Preparation incubation_binding Incubation with Radioligand and Test Compound prep_membranes->incubation_binding filtration Filtration & Washing incubation_binding->filtration quantification_binding Scintillation Counting filtration->quantification_binding analysis_binding Ki Determination quantification_binding->analysis_binding end analysis_binding->end cell_culture Cell Culture pre_incubation Pre-incubation with Test Compound cell_culture->pre_incubation initiate_uptake Addition of Radiolabeled Neurotransmitter pre_incubation->initiate_uptake terminate_uptake Termination & Cell Lysis initiate_uptake->terminate_uptake quantification_uptake Scintillation Counting terminate_uptake->quantification_uptake analysis_uptake IC50 Determination quantification_uptake->analysis_uptake analysis_uptake->end start start->prep_membranes start->cell_culture signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Monoamines) release Neurotransmitter Release vesicle->release transporter Monoamine Transporter (DAT, NET, or SERT) monoamine Monoamine Neurotransmitter release->monoamine monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binds inhibitor This compound Derivative inhibitor->transporter Blocks signal Signal Transduction receptor->signal Activates

A Comparative Guide to Computational and Experimental Data for N-Methyl-tert-butylamine Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined and computationally predicted properties of N-Methyl-tert-butylamine. By presenting available data and outlining the methodologies used for their acquisition, this document aims to offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Data Presentation: A Side-by-Side Look

The following tables summarize the available quantitative data for this compound, offering a direct comparison between experimental measurements and computational predictions where available.

Physical Properties
PropertyExperimental ValueComputational Value
Boiling Point 67-69 °C[1]Not available in searched literature
Density 0.727 g/mL at 25 °C[1]Not available in searched literature
Refractive Index n20/D 1.395[1]Not available in searched literature
Enthalpy of Formation (gas) Not available in searched literature-101.81 kJ/mol (G4 composite method)
Spectroscopic Data
SpectroscopyExperimental Data HighlightsComputational Prediction Highlights
¹H NMR Data not publicly available but its identity has been confirmed by ¹H-NMR by suppliers.[1] For the similar compound N-tert-butylethylamine, proton signals are observed at δ 2.60 (q) and δ 1.10 (s) ppm in CDCl₃.Predicted spectra not found in the literature. DFT methods like B3LYP with a suitable basis set are commonly used for such predictions.
¹³C NMR Full spectrum available on SpectraBase (requires subscription). A literature reference points to a study by Eggert and Djerassi in J. Am. Chem. Soc. 95, 3710 (1973).[2]Predicted spectra not found in the literature. DFT calculations are a standard approach for predicting ¹³C chemical shifts.
FTIR Full spectrum available on SpectraBase (requires subscription). For the related compound tert-butylamine, characteristic N-H stretching peaks appear around 3300 cm⁻¹.[3]Calculated vibrational frequencies not found in the literature. DFT calculations can predict vibrational modes.
Mass Spectrometry A mass spectrum is available from the NIST WebBook.[4] The fragmentation of similar amines like tert-butylamine is dominated by the loss of a methyl group.Fragmentation patterns can be predicted based on theoretical principles and computational mass spectrometry.

Experimental Protocols

Detailed experimental procedures for determining the properties of this compound are crucial for reproducibility and data validation. Below are generalized protocols for key experiments.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation or Thiele tube method. A small quantity of the amine is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point.

Determination of Density

The density of liquid this compound is determined by measuring the mass of a known volume of the substance. This is typically done using a pycnometer or a graduated cylinder and a precision balance at a constant temperature.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer. A deuterated solvent, such as chloroform-d (CDCl₃), is used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum is obtained by passing infrared radiation through a sample of this compound. The absorption of radiation at specific frequencies corresponds to the vibrational modes of the molecule's functional groups.

  • Mass Spectrometry (MS) : In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure.

Computational Methodologies

Computational chemistry provides a powerful tool for predicting the properties of molecules like this compound, offering insights that can complement experimental data.

Quantum Chemical Calculations
  • Density Functional Theory (DFT) : DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and predict properties including NMR chemical shifts and IR vibrational frequencies.

  • Composite Methods (e.g., G4) : High-accuracy composite methods like Gaussian-4 (G4) theory are used to calculate thermodynamic properties such as the enthalpy of formation.[5] These methods combine results from several high-level calculations to achieve high accuracy.

Visualizing the Workflow

The following diagrams illustrate the logical flow of data acquisition and comparison for the properties of this compound.

cluster_experimental Experimental Data Acquisition cluster_computational Computational Data Generation exp_phys Physical Properties (Boiling Point, Density) compare Data Comparison and Analysis exp_phys->compare exp_spec Spectroscopic Data (NMR, FTIR, MS) exp_spec->compare comp_geo Geometry Optimization (e.g., DFT) comp_prop Property Calculation (Thermodynamics, Spectra) comp_geo->comp_prop comp_prop->compare cluster_exp Experimental Determination cluster_comp Computational Prediction Sample Sample Measurement Measurement Sample->Measurement Experimental Data Experimental Data Measurement->Experimental Data Comparison Comparison Experimental Data->Comparison Molecular Structure Molecular Structure Calculation Calculation Molecular Structure->Calculation Predicted Data Predicted Data Calculation->Predicted Data Predicted Data->Comparison

References

A Comparative Guide to Isotopic Labeling Strategies for N-Methyl-tert-butylamine in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable technique for elucidating metabolic pathways, quantifying analytes with high precision, and understanding reaction mechanisms. This guide provides a comparative overview of isotopic labeling studies relevant to N-Methyl-tert-butylamine, offering insights into synthetic methodologies, analytical derivatization, and potential applications in metabolic fate tracing.

This compound is a secondary amine with applications in organic synthesis.[1] Its structure presents multiple sites for isotopic labeling, including the N-methyl group, the tert-butyl group, and the amine proton. The choice of isotope (e.g., Deuterium or Carbon-13) and the labeling position can significantly impact the experimental outcomes, from altering metabolic rates to providing distinct mass shifts for mass spectrometry-based quantification.

Comparison of Isotopic Labeling Precursors and Synthetic Methods

While direct studies on the isotopic labeling of this compound are not extensively documented, valuable insights can be drawn from the synthesis of its isotopically labeled precursors, primarily tert-butylamine. The introduction of stable isotopes can be achieved through various synthetic routes, each with its own advantages in terms of isotopic purity, yield, and positional specificity.

Table 1: Comparison of Synthetic Methods for Labeled tert-Butylamine Precursors

MethodIsotopePrecursorKey ReagentsTypical Isotopic PurityAnticipated YieldReference
Reductive AminationDeuterium (d6)Acetone-d6Ammonia (NH₃), Reducing Agent (e.g., NaBH₃CN)>95%Moderate to High[2]
Multi-step Chemical SynthesisDeuterium (d9)Deuterated isobutylenePerdeuterated reagentsHighVaries with number of steps[2]
Direct H/D ExchangeDeuteriumtert-ButylamineD₂O, CatalystVariableModerate[2]
Commercially AvailableCarbon-13 (¹³C₄)N/AN/A≥99 atom % ¹³CN/A[3]

It is important to note that the synthesis of this compound itself can be achieved through the reductive N-methylation of tert-butylamine.[1] Therefore, utilizing an isotopically labeled tert-butylamine as a starting material provides a straightforward route to labeled this compound. For instance, reacting tert-butylamine-¹³C₄ with a methylating agent would yield this compound with a +4 Da mass shift.

Experimental Protocols

Protocol 1: Synthesis of Deuterium-Labeled tert-Butylamine via Reductive Amination

This protocol is adapted from methodologies for synthesizing deuterated amines.[2]

  • Reaction Setup: In a round-bottom flask, dissolve acetone-d6 in a suitable solvent such as methanol.

  • Imine Formation: Add a source of ammonia (e.g., ammonium chloride and a base) to the solution and stir at room temperature to form the intermediate propan-2-imine-d6.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent (e.g., sodium borohydride).

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the resulting tert-butylamine-d6 by distillation.

Protocol 2: Derivatization of Amines for GC-MS Analysis

This is a general protocol for the derivatization of primary and secondary amines for gas chromatography-mass spectrometry (GC-MS) analysis.[4][5]

  • Sample Preparation: Evaporate a solution containing the amine analyte to dryness under a stream of nitrogen.

  • Derivatization: Add a solution of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)) in a suitable solvent (e.g., acetonitrile).

  • Reaction: Cap the vial and heat at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 30-60 minutes).

  • Analysis: Cool the sample to room temperature and inject an aliquot into the GC-MS system.

Visualization of Experimental Workflows

Workflow for Synthesis of Labeled this compound

G cluster_synthesis Synthesis of Isotopically Labeled this compound start Labeled Precursor (e.g., tert-Butylamine-d9 or -¹³C₄) reductive_amination Reductive N-methylation (e.g., with formaldehyde and a reducing agent) start->reductive_amination product Isotopically Labeled This compound reductive_amination->product purification Purification (e.g., Distillation, Chromatography) product->purification

Caption: Synthetic workflow for labeled this compound.

Workflow for Metabolic Fate Study using Isotopic Labeling

G cluster_metabolism Metabolic Fate Analysis Workflow administer Administer Labeled This compound to biological system collect Collect Biological Samples (e.g., Plasma, Urine, Tissue) administer->collect extract Extract Metabolites collect->extract analyze Analyze by Mass Spectrometry (LC-MS, GC-MS) extract->analyze identify Identify and Quantify Labeled Metabolites analyze->identify

Caption: Workflow for a typical metabolic fate study.

Applications in Metabolic Research

Isotopically labeled this compound can serve as a powerful tracer to investigate its metabolic fate. For instance, studies on the metabolism of N-benzyl-tert-butylamine have identified metabolites such as the corresponding nitrone and benzaldehyde.[6] A similar approach with labeled this compound could definitively identify its metabolic products and quantify their formation rates. The use of deuterium labeling, in particular, can reveal kinetic isotope effects, providing insights into the rate-limiting steps of its metabolism.

Comparison of Analytical Derivatization Reagents

For the analysis of amines like this compound by GC-MS, derivatization is often necessary to improve volatility and chromatographic performance.[4][5] The choice of derivatizing reagent can impact sensitivity and the mass spectral fragmentation pattern.

Table 2: Comparison of Common Derivatizing Reagents for Amines

ReagentAbbreviationFunctional Group AddedKey AdvantagesKey DisadvantagesReference
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Common, effective for many functional groupsDerivatives can be moisture-sensitive[4]
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS)Forms more stable derivatives than TMSSlower reaction times, larger mass addition[4][5]
Trifluoroacetic anhydrideTFAATrifluoroacetylGood for electron capture detectionCan be harsh, may not be suitable for all analytes[4]

References

Enantioselective Synthesis: A Comparative Guide to N-Methyl-tert-butylamine Derivatives and Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective chiral control element is a critical decision in the pursuit of enantiomerically pure molecules. This guide provides an objective comparison of chiral N-(tert-butyl)-N-methylaniline phosphine ligands, a derivative of N-Methyl-tert-butylamine, with established and highly effective methods in asymmetric synthesis. The performance of these ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) is contrasted with the broad utility of N-tert-butylsulfinyl imines (Ellman's auxiliary), the predictable stereocontrol of Evans' oxazolidinone auxiliaries, and the burgeoning field of organocatalysis.

This comparative analysis is supported by quantitative experimental data, detailed methodologies for key reactions, and visual representations of experimental workflows and stereochemical models to aid in the informed selection of a suitable strategy for enantioselective synthesis.

Performance Comparison of Chiral Methodologies

The efficacy of a chiral auxiliary or catalyst is paramount in asymmetric synthesis, with performance typically measured by chemical yield, diastereomeric ratio (dr), and enantiomeric excess (ee). The following tables summarize the performance of N-(tert-butyl)-N-methylaniline phosphine ligands and leading alternative methods in key enantioselective transformations.

Table 1: Chiral N-(tert-butyl)-N-methylaniline Phosphine Ligands in Asymmetric Allylic Alkylation

Chiral aminophosphine ligands derived from this compound have shown promise in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for constructing chiral C-C bonds. These ligands exhibit axial chirality arising from restricted rotation around the C(aryl)-N bond.

Ligand/CatalystSubstrateNucleophileYield (%)ee (%)Reference
(aS)-1 / [Pd(π-allyl)Cl]₂1,3-Diphenyl-2-propenyl acetateDimethyl malonate>9995[1]
(aS)-1 / [Pd(π-allyl)Cl]₂1,3-Diphenyl-2-propenyl acetateDiethyl malonate9893[1]
(aS)-1 / [Pd(π-allyl)Cl]₂1,3-Diphenyl-2-propenyl acetateMethyl acetoacetate9988 (S)[1]
Table 2: N-tert-Butylsulfinyl Imines (Ellman's Auxiliary) in Asymmetric Amine Synthesis

The use of N-tert-butylsulfinyl imines, pioneered by Ellman, is a robust and widely adopted method for the asymmetric synthesis of a diverse range of chiral amines through the nucleophilic addition to the C=N bond.

Imine SubstrateNucleophileYield (%)drReference
(S)-N-(Benzylidene)-tert-butanesulfinamidePhenylmagnesium bromide91>98:2[2]
(S)-N-(Isobutylidene)-tert-butanesulfinamideEthylmagnesium bromide9696:4[2]
(S)-N-(3-Phenylpropylidene)-tert-butanesulfinamideAllylmagnesium bromide9498:2[2]
N-tert-Butanesulfinyl trifluoromethyl ketimineDimethylsulfoxonium methylide93>99:1[2]
(S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldiminePhenylacetylene/LiHMDS8770:30[3]
Table 3: Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation

Evans' oxazolidinone auxiliaries are renowned for their high degree of stereocontrol in asymmetric alkylation reactions of enolates, providing a reliable route to enantiomerically enriched carboxylic acid derivatives and other related compounds.

Chiral AuxiliaryElectrophileYield (%)drReference
(S)-4-Benzyl-2-oxazolidinone (N-propionyl)Benzyl bromide99>99:1[4]
(S)-4-Isopropyl-2-oxazolidinone (N-propionyl)Allyl iodide9099:1[4]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (N-propionyl)Ethyl iodide9999.5:0.5[4]
(S)-4-Benzyl-2-oxazolidinone (N-propionyl)Allyl iodide-98:2[5]
Table 4: Organocatalysis in Enantioselective Amine Synthesis

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, offering metal-free alternatives for the construction of chiral molecules. Reductive amination and Michael additions are prominent examples of its application in chiral amine synthesis.

Reaction TypeKetone/AcceptorAmine/DonorCatalystYield (%)ee (%)Reference
Reductive AminationAcetophenonep-AnisidineChiral Phosphoric Acid8795[6]
Reductive Amination2-Heptanonep-AnisidineChiral Phosphoric Acid7594[6]
Michael Additiontrans-β-NitrostyreneCyclohexanone(R,R)-DPEN-thiourea9999 (syn)[7]
Michael Addition(E)-1-Nitro-3-phenylprop-1-eneAcetone(R,R)-DPEN-thiourea9199[7]

Experimental Workflows and Stereochemical Models

Visualizing the experimental process and the origin of stereochemical control is crucial for understanding and applying these synthetic methods.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Allylic Alkylation Pd_source [Pd(π-allyl)Cl]₂ Stir_prep Stir at rt, 1h Pd_source->Stir_prep Ligand Chiral (aS)-1 Ligand->Stir_prep Solvent_prep Anhydrous CH₂Cl₂ Solvent_prep->Stir_prep Catalyst Active Pd Catalyst Stir_prep->Catalyst Reaction_vessel Reaction Flask (Anhydrous CH₂Cl₂, -30 °C) Catalyst->Reaction_vessel Add Substrate 1,3-Diphenyl-2-propenyl acetate Substrate->Reaction_vessel Nucleophile Dimethyl malonate Nucleophile->Reaction_vessel Base BSA Base->Reaction_vessel Additive KOAc (cat.) Additive->Reaction_vessel Quench Quenching (e.g., sat. NH₄Cl) Reaction_vessel->Quench Stir, 40h Workup Work-up & Purification (Extraction, Chromatography) Quench->Workup Product Chiral Product Workup->Product

Caption: Experimental workflow for Pd-catalyzed asymmetric allylic alkylation.

Caption: Model for stereochemical induction in AAA with a chiral aminophosphine ligand.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for the key transformations discussed.

Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation with a Chiral N-(tert-butyl)-N-methylaniline Phosphine Ligand

This protocol is adapted from the work of Mino and coworkers.[1]

Materials:

  • [Pd(π-allyl)Cl]₂ (1.0 mol%)

  • Chiral aminophosphine ligand (aS)-1 (2.5 mol%)

  • 1,3-Diphenyl-2-propenyl acetate (1.0 equiv)

  • Dimethyl malonate (3.0 equiv)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv)

  • Potassium acetate (KOAc) (catalytic amount)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a glovebox, a mixture of [Pd(π-allyl)Cl]₂ and the chiral aminophosphine ligand (aS)-1 in anhydrous CH₂Cl₂ is stirred at room temperature for 1 hour to preform the catalyst.

  • In a separate flame-dried flask under an inert atmosphere, 1,3-diphenyl-2-propenyl acetate, dimethyl malonate, BSA, and a catalytic amount of KOAc are dissolved in anhydrous CH₂Cl₂.

  • The solution is cooled to the desired temperature (e.g., -30 °C).

  • The preformed catalyst solution is added to the reaction mixture.

  • The reaction is stirred at this temperature for the specified time (e.g., 40 hours) and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Asymmetric Synthesis of an α-Branched Amine using an N-tert-Butylsulfinyl Imine

This protocol is a general procedure based on the methodology developed by Ellman and coworkers.[2]

Materials:

  • (S)-N-Alkylidene-tert-butanesulfinamide (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of NH₄Cl

Procedure:

  • The N-tert-butylsulfinyl imine is synthesized by the condensation of (S)-tert-butanesulfinamide with the corresponding aldehyde in the presence of a dehydrating agent like CuSO₄ or Ti(OEt)₄.

  • The crude or purified N-tert-butylsulfinyl imine is dissolved in anhydrous THF or CH₂Cl₂ in a flame-dried flask under an inert atmosphere and cooled to -78 °C.

  • The Grignard reagent is added dropwise over 30 minutes.

  • The reaction mixture is stirred at -78 °C for 3-6 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. The product can be purified by flash column chromatography.

  • The tert-butanesulfinyl group can be cleaved by treatment with HCl in methanol to afford the free chiral amine.

Protocol 3: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This is a representative protocol for the diastereoselective alkylation of an N-acyl Evans' oxazolidinone.[4][5]

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv)

  • Alkylating agent (e.g., Benzyl bromide) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous solution of NH₄Cl

Procedure:

  • The N-acyl oxazolidinone is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere and cooled to -78 °C.

  • A solution of NaHMDS in THF is added dropwise to the reaction mixture to form the sodium enolate.

  • After stirring for 30-60 minutes at -78 °C, the alkylating agent is added dropwise.

  • The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography, and the diastereomeric ratio is determined by ¹H NMR or GC analysis.

  • The chiral auxiliary can be cleaved, for example, by hydrolysis with LiOH/H₂O₂ to yield the chiral carboxylic acid.

Protocol 4: Organocatalytic Enantioselective Reductive Amination

This protocol is based on the work of MacMillan and coworkers for the synthesis of chiral amines.[6]

Materials:

  • Ketone (e.g., Acetophenone) (1.0 equiv)

  • Amine (e.g., p-Anisidine) (1.2 equiv)

  • Chiral phosphoric acid catalyst (5 mol%)

  • Hantzsch ester (1.5 equiv)

  • Molecular sieves (5 Å)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a vial containing the chiral phosphoric acid catalyst and activated molecular sieves is added the anhydrous solvent.

  • The ketone and amine are then added to the mixture.

  • The Hantzsch ester is added, and the vial is sealed and stirred at the specified temperature (e.g., 40 °C).

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Conclusion

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. While chiral N-(tert-butyl)-N-methylaniline phosphine ligands represent a promising, albeit less explored, avenue for asymmetric transformations such as the palladium-catalyzed allylic alkylation, their full scope and applicability are still under investigation. In contrast, N-tert-butylsulfinyl imines (Ellman's auxiliary) and Evans' oxazolidinone auxiliaries stand as highly reliable and predictable methods for the synthesis of chiral amines and carboxylic acid derivatives, respectively, supported by a vast body of literature. Furthermore, the field of organocatalysis offers powerful, metal-free alternatives that are continually expanding in scope and efficiency. The choice of methodology will ultimately depend on the specific synthetic target, substrate compatibility, and the desired level of stereocontrol. This guide provides the necessary comparative data and procedural insights to assist researchers in making an informed decision for their specific synthetic challenges.

References

A Mechanistic Showdown: Unraveling the Synthetic Pathways to N-Methyl-tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of N-Methyl-tert-butylamine, a key secondary amine intermediate, is of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a mechanistic overview, detailed experimental protocols, and quantitative data to inform methodology selection.

This publication delves into three principal synthetic strategies for this compound: the classic Eschweiler-Clarke reaction, various modern reductive amination techniques, and direct alkylation. Each pathway is scrutinized for its efficiency, selectivity, and practicality in a research and development setting.

At a Glance: Comparative Synthesis Data

To facilitate a rapid and objective comparison, the following table summarizes the key quantitative metrics for the different synthesis pathways of this compound.

Synthesis PathwayKey ReagentsTypical Yield (%)Purity (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Eschweiler-Clarke Reaction tert-Butylamine, Formaldehyde, Formic AcidHigh (often >80%)[1]Generally high80-100 °C[1]Avoids quaternary ammonium salt formation[2], one-pot procedure[1]Requires excess reagents, high temperatures
Reductive Amination
with CO₂ and Diphenylsilanetert-Butylamine, CO₂, Diphenylsilane, Cs₂CO₃78-82%[3]HighMild (25-50 °C)[3]Avoids toxic methylating agents, mild conditions[3]Requires specialized silane reductant
Catalytic N-Methylation with Methanoltert-Butylamine, Methanol, Heterogeneous Catalyst (e.g., Pt/C)Up to 98% (for some amines)[4]High150 °C[4]"Green" methylating agent (methanol)[4], catalyst can be recycledHigh temperature and pressure may be required
Direct Alkylation tert-Butylamine, Methyl Iodide, Base (e.g., K₂CO₃)VariableCan be low due to byproductsRefluxSimple reagentsProne to over-methylation (quaternary salt formation)[5]

Mechanistic Insights and Visualized Pathways

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The following section provides a detailed look at the mechanistic steps of each synthesis route, accompanied by Graphviz diagrams for clear visualization.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formaldehyde and formic acid.[2] The reaction proceeds via a reductive amination pathway where formaldehyde provides the methyl group and formic acid acts as the reducing agent. A key advantage of this method is that it inherently avoids the formation of quaternary ammonium salts, as the tertiary amine product is unable to form a new iminium ion.[2]

The reaction begins with the nucleophilic attack of tert-butylamine on formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The formate anion, derived from formic acid, subsequently delivers a hydride to the iminium ion, yielding this compound and carbon dioxide.

Eschweiler_Clarke cluster_0 Iminium Ion Formation cluster_1 Reduction tert-Butylamine tert-Butylamine Hemiaminal Hemiaminal tert-Butylamine->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O N_Methyl_tert_butylamine This compound Iminium_Ion->N_Methyl_tert_butylamine + Formic Acid - CO₂ Formic_Acid Formic Acid

Eschweiler-Clarke reaction mechanism.
Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the synthesis of amines.[5] It encompasses a broad range of protocols that involve the formation of an imine or iminium ion intermediate followed by its reduction.

A greener approach to N-methylation involves the use of carbon dioxide as a C1 source and a hydrosilane, such as diphenylsilane, as the reducing agent.[3] This method proceeds under mild conditions and avoids the use of toxic and volatile methylating agents. The reaction is typically catalyzed by a base like cesium carbonate. tert-Butylamine first reacts with CO₂ to form a carbamate, which is then reduced by the silane in a series of steps to yield the methylated amine.

Reductive_Amination_CO2 tert-Butylamine tert-Butylamine Carbamate Carbamate tert-Butylamine->Carbamate + CO₂ CO2 CO₂ N_Methyl_tert_butylamine This compound Carbamate->N_Methyl_tert_butylamine + Diphenylsilane (Reduction) Silane Diphenylsilane

Reductive amination with CO₂ and silane.

The catalytic N-methylation of amines with methanol is an atom-economical and environmentally friendly process that falls under the umbrella of "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[4] In this process, a heterogeneous or homogeneous catalyst temporarily "borrows" hydrogen from the methanol to oxidize it to formaldehyde. The in situ generated formaldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the methylated amine and water as the only byproduct.

Borrowing_Hydrogen cluster_0 Catalytic Cycle cluster_1 Amine Methylation Catalyst Catalyst Catalyst-H2 Catalyst-H₂ Catalyst->Catalyst-H2 + 2[H] from Methanol Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde - 2[H] tert-Butylamine tert-Butylamine Iminium_Ion Iminium Ion tert-Butylamine->Iminium_Ion + Formaldehyde N_Methyl_tert_butylamine This compound Iminium_Ion->N_Methyl_tert_butylamine + Catalyst-H₂ - Catalyst

Catalytic N-methylation with methanol.
Direct Alkylation with Methyl Iodide

Direct N-alkylation of amines with alkyl halides, such as methyl iodide, is a classical C-N bond-forming reaction. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group.

A significant drawback of this method is the potential for over-alkylation. The product, this compound, is also a nucleophile and can compete with the starting tert-butylamine for the methyl iodide, leading to the formation of the tertiary amine (N,N-Dimethyl-tert-butylamine) and ultimately the quaternary ammonium salt. Controlling the stoichiometry and reaction conditions is therefore critical to achieve mono-methylation.

Direct_Alkylation tert-Butylamine tert-Butylamine N_Methyl_tert_butylamine This compound tert-Butylamine->N_Methyl_tert_butylamine + Methyl Iodide - HI Methyl_Iodide Methyl Iodide Quaternary_Salt Quaternary Ammonium Salt N_Methyl_tert_butylamine->Quaternary_Salt + Methyl Iodide (Over-alkylation)

Direct alkylation and over-alkylation.

Detailed Experimental Protocols

The following section provides representative experimental protocols for the synthesis of this compound via the discussed pathways. These are intended as a starting point and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Eschweiler-Clarke Reaction

Materials:

  • tert-Butylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tert-butylamine (1.0 eq), formaldehyde (2.2 eq), and formic acid (2.2 eq).

  • Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium hydroxide until the mixture is basic (pH > 10).

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation.

Protocol 2: Reductive N-Methylation with Carbon Dioxide and Diphenylsilane[3]

Materials:

  • tert-Butylamine

  • Diphenylsilane

  • Cesium carbonate (Cs₂CO₃)

  • Dry THF (Tetrahydrofuran)

  • Carbon dioxide (balloon or cylinder)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add cesium carbonate (5 mol%), dry THF, and tert-butylamine (1.0 eq).

  • Introduce carbon dioxide via a balloon or by bubbling from a cylinder for a few minutes.

  • Add diphenylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at 25-50 °C for 12-24 hours. Monitor the reaction by GC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Catalytic N-Methylation with Methanol

Materials:

  • tert-Butylamine

  • Methanol

  • Heterogeneous catalyst (e.g., 5% Pt/C)

  • Sodium hydroxide (promoter)

  • Inert solvent (e.g., Toluene)

Procedure:

  • In a high-pressure autoclave, charge the catalyst (e.g., 5 mol% Pt/C), sodium hydroxide (1.0 eq), tert-butylamine (1.0 eq), and methanol (excess, can also serve as solvent).

  • Seal the autoclave, purge with an inert gas (e.g., N₂ or Ar), and then pressurize with the inert gas.

  • Heat the reaction mixture to 150 °C and stir for 24-36 hours.

  • After cooling to room temperature and venting the pressure, filter the reaction mixture to remove the catalyst.

  • The filtrate can be concentrated under reduced pressure, and the residue can be purified by distillation or column chromatography.

Protocol 4: Direct Alkylation with Methyl Iodide

Materials:

  • tert-Butylamine

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Acetonitrile

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve tert-butylamine (1.0 eq) in acetone.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Slowly add methyl iodide (1.0 eq) to the stirred suspension. Caution: Methyl iodide is toxic and volatile.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After cooling, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The residue will likely contain a mixture of starting material, product, and over-alkylated byproducts.

  • Purification by column chromatography is typically required to isolate the desired this compound.

Conclusion

The choice of the optimal synthesis pathway for this compound depends on the specific requirements of the research or development project.

  • The Eschweiler-Clarke reaction offers a reliable and high-yielding one-pot synthesis that avoids the problematic formation of quaternary ammonium salts, making it a strong contender for many applications.

  • Reductive amination methods provide a diverse toolkit with "greener" options. The use of CO₂ and silanes presents a mild and safe alternative, while catalytic methylation with methanol is highly atom-economical, although it may require more specialized equipment.

  • Direct alkylation with methyl iodide , while conceptually simple, is often plagued by a lack of selectivity, making it less suitable for the clean synthesis of a secondary amine unless reaction conditions are carefully optimized and extensive purification is acceptable.

For researchers prioritizing selectivity and high yield with standard laboratory equipment, the Eschweiler-Clarke reaction remains a highly attractive option. For those focused on green chemistry and milder reaction conditions, reductive amination with CO₂ and silanes is a promising alternative. Catalytic methylation with methanol represents the forefront of sustainable amine synthesis but may require more significant process development.

References

Performance of N-Methyl-tert-butylamine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-tert-butylamine (NMTBA), a secondary aliphatic amine, serves as a versatile building block and reagent in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1][2] The choice of solvent is a critical parameter that can significantly influence the outcome of reactions involving NMTBA, affecting reaction rates, yields, and selectivity. This guide provides a comparative overview of the performance of this compound in various solvent systems, supported by available experimental data and detailed methodologies.

Influence of Solvent Polarity and Protic/Aprotic Nature

The reactivity of amines like this compound is heavily influenced by the surrounding solvent environment. Solvents are broadly categorized as protic (containing acidic protons, e.g., alcohols, water) and aprotic (lacking acidic protons, e.g., ethers, halogenated hydrocarbons).

Protic Solvents: These solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of NMTBA. This interaction, known as solvation, can stabilize the amine but also reduces its nucleophilicity by sterically hindering its approach to an electrophile. Consequently, reactions where NMTBA acts as a nucleophile may be slower in protic solvents.

Aprotic Solvents: Aprotic solvents do not engage in hydrogen bonding with the amine. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), can still solvate cations and stabilize charged intermediates, which can be beneficial for certain reaction mechanisms. Non-polar aprotic solvents, like toluene and hexane, have a minimal solvating effect. For many nucleophilic substitution reactions, polar aprotic solvents are often the preferred choice as they enhance the nucleophilicity of the amine compared to protic solvents.

Comparative Performance in N-Alkylation Reactions

N-alkylation is a fundamental transformation where this compound is frequently employed. The choice of solvent can dramatically impact the yield of the desired N-alkylated product. While specific comparative studies focusing solely on NMTBA are limited, general principles of N-alkylation of secondary amines provide valuable insights.

Commonly employed solvents for N-alkylation reactions include dichloromethane (DCM), dichloroethane (DCE), and acetonitrile. Anhydrous conditions are often preferred to prevent side reactions.

Table 1: Solvent Considerations for N-Alkylation Reactions with Secondary Amines

Solvent TypeExamplesGeneral Impact on N-AlkylationReference
Polar AproticAcetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM)Generally favored for SN2-type N-alkylations as they do not strongly solvate the amine nucleophile, leading to faster reaction rates.
EtherealTetrahydrofuran (THF), DioxaneOften used as they are relatively inert and can dissolve a wide range of organic compounds.[3]
ProticEthanol, MethanolCan slow down the reaction rate due to hydrogen bonding with the amine, reducing its nucleophilicity.

Experimental Protocols

Below are detailed methodologies for key experiments involving amines in different solvent systems, providing a framework for researchers to design their own studies with this compound.

Experimental Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol describes a typical procedure for the N-alkylation of a secondary amine, which can be adapted for this compound.

Materials:

  • Secondary amine (e.g., this compound)

  • Alkyl halide (e.g., benzyl bromide)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., acetonitrile)

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equivalent).

  • Dissolve the amine in the chosen anhydrous solvent (e.g., acetonitrile, to a concentration of approximately 0.1 M).

  • Add the non-nucleophilic base (1.5 equivalents) to the solution.

  • Slowly add the alkyl halide (1.1 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard work-up and chromatography techniques.

Workflow for N-Alkylation:

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up Reactants Dissolve secondary amine and base in anhydrous solvent Add_Alkyl_Halide Add alkyl halide Reactants->Add_Alkyl_Halide Stir Stir at room temperature under inert atmosphere Add_Alkyl_Halide->Stir Monitor Monitor reaction (TLC, LC-MS) Stir->Monitor Workup Quench reaction and isolate product Monitor->Workup Purify Purify product (Chromatography) Workup->Purify Solvent_Choice_Logic Start Reaction Design: This compound as Nucleophile Solvent_Choice Solvent Selection Start->Solvent_Choice Protic Protic Solvent (e.g., Ethanol, Methanol) Solvent_Choice->Protic  Protic Aprotic Aprotic Solvent (e.g., Acetonitrile, THF, DCM) Solvent_Choice->Aprotic Aprotic   H_Bonding Hydrogen Bonding with NMTBA Protic->H_Bonding Enhanced_Nu Enhanced Nucleophilicity Aprotic->Enhanced_Nu Reduced_Nu Reduced Nucleophilicity H_Bonding->Reduced_Nu Slower_Rate Potentially Slower Reaction Rate Reduced_Nu->Slower_Rate Product Desired Product Slower_Rate->Product Faster_Rate Potentially Faster Reaction Rate Enhanced_Nu->Faster_Rate Faster_Rate->Product

References

A Comparative Structural Analysis of N-Methyl-tert-butylamine Complexes with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its application in catalysis and drug development, the structure and stability of metal-ligand complexes are of paramount importance. N-Methyl-tert-butylamine presents an interesting case as a simple secondary amine ligand. Its coordinating ability is influenced by the electronic properties of the nitrogen lone pair and the significant steric hindrance imposed by the bulky tert-butyl group. This guide provides a comparative structural analysis of complexes formed between this compound and common divalent metal ions (Cu²⁺, Ni²⁺, Zn²⁺), benchmarked against the well-characterized complexes of ammonia and ethylenediamine.

Due to a notable scarcity of published experimental data for simple this compound metal complexes, this guide utilizes established principles of coordination chemistry to predict their structural and stability parameters. These predictions are juxtaposed with experimental data for ammonia and ethylenediamine complexes to offer a clear comparative context.

Structural and Stability Data Comparison

The stability of metal complexes is influenced by factors such as the nature of the metal ion (as described by the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) and the ligand's basicity, steric profile, and chelation ability.[1][2] this compound, being a monodentate ligand with significant steric bulk, is expected to form less stable complexes with lower coordination numbers compared to the smaller ammonia ligand and the chelating ethylenediamine.

ParameterMetal IonThis compound (Predicted)Ammonia (Experimental)Ethylenediamine (Experimental)
Overall Stability Constant (log β) Cu²⁺Moderately Stable (log β₄ ≈ 8-10)log β₄ = 13.1[3]log β₂ = 20.0
Ni²⁺Less Stable (log β₄ ≈ 5-7)log β₆ = 8.61log β₃ = 18.3[4]
Zn²⁺Least Stable (log β₄ ≈ 4-6)log β₄ = 9.46log β₃ = 12.1[4]
Typical Coordination Geometry Cu²⁺Distorted Tetrahedral/Square PlanarJahn-Teller Distorted OctahedralDistorted Octahedral
Ni²⁺TetrahedralOctahedralOctahedral
Zn²⁺TetrahedralTetrahedral/OctahedralOctahedral
M-N Bond Length (Å) Cu²⁺Elongated due to steric strain (~2.1-2.2 Å)Equatorial: ~2.05-2.07 Å, Axial: ~2.24-2.34 Å[5]~2.00-2.02 Å
Ni²⁺Elongated (~2.1-2.2 Å)~2.13 Å~2.12 Å
Zn²⁺Elongated (~2.1-2.2 Å)~2.15 Å~2.16 Å

Note: The predicted values for this compound are based on theoretical considerations of steric hindrance and electronic effects. Experimental verification is required.

Experimental Protocols

The synthesis and characterization of metal-amine complexes generally follow established procedures in inorganic chemistry.

General Synthesis of a Metal-Amine Complex

This protocol describes a general method for synthesizing a metal(II) complex with an amine ligand like this compound.

  • Dissolution of Metal Salt: Dissolve 1 mmol of a suitable metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂) in 15-20 mL of a suitable solvent such as ethanol or methanol in a flask.[6][7]

  • Ligand Addition: While stirring, slowly add a solution of the amine ligand (e.g., 4 mmol of this compound for a potential 1:4 metal-to-ligand ratio) in the same solvent to the metal salt solution.[6]

  • Reaction and Precipitation: The reaction mixture may be stirred at room temperature or gently heated under reflux for a few hours to facilitate complex formation.[7] The resulting complex may precipitate out of the solution upon formation or upon cooling.

  • Isolation and Purification: The solid product is collected by filtration, washed with small portions of the cold solvent and a non-coordinating solvent like diethyl ether to remove unreacted starting materials, and then dried in a desiccator.[7]

  • Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the stability constants of metal complexes in solution.[8][9][10]

  • Solution Preparation: Prepare stock solutions of the metal ion, the ligand, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of known concentrations. A background electrolyte (e.g., KNO₃ or KCl) is used to maintain a constant ionic strength.[11]

  • Calibration: Calibrate the pH meter and glass electrode system by titrating a known concentration of strong acid with the standard strong base solution.[11]

  • Titration: Perform two sets of titrations:

    • Titrate a solution containing the strong acid and the ligand with the standard base.

    • Titrate a solution containing the strong acid, the ligand, and the metal ion with the same standard base.[12]

  • Data Analysis: The titration curves (pH vs. volume of base added) for the ligand alone and the ligand with the metal ion will be displaced. This displacement is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point in the titration.

  • Calculation: The stepwise and overall stability constants (Kₙ and βₙ) are then determined by analyzing the formation curve (a plot of n̄ vs. p[L]) using computational software.[9][12]

Visualizations

The following diagrams illustrate the conceptual and practical aspects of studying this compound metal complexes.

G Conceptual Coordination of this compound vs. Ammonia cluster_0 This compound Complex cluster_1 Ammonia Complex M1 Metal Ion N1 N M1->N1 Coordination Bond (Sterically Hindered) N2 N M1->N2 tBu1 t-Bu N1->tBu1 Me1 Me N1->Me1 tBu2 t-Bu N2->tBu2 Me2 Me N2->Me2 M2 Metal Ion N3 NH₃ M2->N3 Less Hindered N4 NH₃ M2->N4 N5 NH₃ M2->N5 N6 NH₃ M2->N6

Caption: Coordination comparison of bulky this compound vs. compact ammonia.

G Experimental Workflow for Structural Analysis A Synthesis (Metal Salt + Ligand) B Isolation & Purification (Filtration, Washing) A->B C Crystallization (Slow Evaporation) B->C F Spectroscopic Analysis (NMR, IR, UV-Vis) B->F H Potentiometric Titration B->H D X-ray Crystallography C->D E Structural Data (Bond Lengths, Angles) D->E G Coordination Environment F->G I Stability Constants (β) H->I

Caption: Workflow for synthesis and characterization of metal-ligand complexes.

References

Safety Operating Guide

Proper Disposal of N-Methyl-tert-butylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Methyl-tert-butylamine (CAS No. 14610-37-8), a flammable, corrosive, and toxic secondary amine. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and maintain regulatory compliance. The primary directive for the disposal of this compound is to treat it as hazardous waste and engage a licensed disposal company.[1][2][3] In-laboratory neutralization is not recommended without expert consultation and adherence to institutional and regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with the utmost care in a controlled laboratory setting.

  • Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][4]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant laboratory coat to prevent skin and eye contact.[1] In case of potential splashing, a face shield is also recommended.

  • General Hygiene: After handling, thoroughly wash hands and any exposed skin. Contaminated clothing should be removed immediately and decontaminated before reuse.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a systematic and compliant process, focusing on segregation, proper containerization, and disposal through a certified hazardous waste management service.

  • Waste Identification and Segregation:

    • This compound waste must be classified as hazardous. It typically exhibits characteristics of ignitability (EPA Hazardous Waste Code: D001) and corrosivity (EPA Hazardous Waste Code: D002).[5]

    • Segregate this compound waste from other waste streams, particularly incompatible materials such as strong oxidizing agents and acids, to prevent hazardous reactions.[1][4]

  • Containerization:

    • Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The original container may be used if it is in good condition.[2]

    • The container must be kept tightly sealed except when adding waste to prevent the release of flammable and toxic vapors.[1]

    • The label on the waste container should clearly state "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (e.g., Flammable, Corrosive, Toxic).

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) that is away from sources of ignition, heat, and direct sunlight.[1][4]

    • The storage area should be secure and accessible only to trained personnel.

  • Disposal:

    • Do not attempt to dispose of this compound down the drain or in regular solid waste.[2][3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[1]

    • Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.[2][5]

Data Presentation

The following table summarizes the key properties and classifications for this compound relevant to its safe disposal.

PropertyValue
CAS Number 14610-37-8
Molecular Formula C₅H₁₃N
Appearance Colorless to pale yellow liquid[6]
Boiling Point 69 °C[6]
Hazards Highly flammable, Corrosive, Harmful if inhaled, swallowed, or in contact with skin[6]
Incompatible Materials Strong oxidizing agents, Acids[1][4]
EPA Hazardous Waste Codes D001 (Ignitability), D002 (Corrosivity)[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Keep from Incompatibles) fume_hood->segregate containerize Place in Labeled, Compatible Container segregate->containerize seal Keep Container Tightly Sealed containerize->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Arrange Disposal via Licensed Company contact_ehs->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Methyl-tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of N-Methyl-tert-butylamine (CAS No. 14610-37-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Quantitative Data

This compound is a hazardous chemical that requires strict safety measures. It is classified as a highly flammable liquid and vapor, harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[1][2]

Key Quantitative Data:

PropertyValueSource
Physical State Liquid[3]
Appearance Colorless[3]
Molecular Formula C₅H₁₃N
Molecular Weight 85.15 g/mol [4]
Boiling Point 67-69 °C
Density 0.727 g/mL at 25 °C
Flash Point -26 °C (-14.8 °F) (closed cup)
Explosion Limits Lower: 1.70%, Upper: 8.90% (for tert-Butylamine)[3]
Occupational Exposure Limits Not established. For the related compound n-Butylamine, the OSHA PEL and NIOSH REL is a ceiling of 5 ppm (15 mg/m³).[5][6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. Always use PPE as described below.

Body PartRequired PPEStandards & Specifications
Eyes/Face Tight-sealing safety goggles and a face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Chemical-resistant gloves (inspect before use), flame-retardant and impervious clothing, and a full-sleeves apron.Gloves must satisfy EU Directive 89/686/EEC and standard EN 374.[4][8]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are likely to be exceeded or if irritation is experienced.Use a full-face respirator with a suitable filter (e.g., Type ABEK or Type K, green, for ammonia and derivatives).[2]

Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation and Engineering Controls

  • Ventilation: Always handle this compound inside a certified chemical fume hood.[3][9]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are in close proximity to the workstation and are readily accessible.[3][9]

  • Ignition Sources: Remove all sources of ignition, such as open flames, hot surfaces, and sparks. Use explosion-proof electrical, ventilating, and lighting equipment.[2][9]

  • Material Transfer: Ground and bond containers when transferring the material to prevent static discharge. Use only non-sparking tools.[2]

3.2. Handling the Chemical

  • Don PPE: Before handling, put on all required PPE as specified in Section 2.

  • Container Inspection: Check containers for any damage or leaks before opening.

  • Dispensing: Open and dispense the chemical slowly and carefully within the fume hood to avoid splashes or vapor release. Keep the container tightly closed when not in use.[2]

  • Avoidance: Do not allow the chemical to come into contact with eyes, skin, or clothing. Do not breathe vapors or mist.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

3.3. Storage

  • Location: Store in a designated flammables area that is cool, dry, and well-ventilated.[2][9]

  • Container: Keep the container tightly closed and store locked up.[2]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, alcohols, and acid anhydrides.[2][3]

Emergency Procedures

4.1. First Aid

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][9]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[2]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[2][3]

4.2. Spills and Leaks

  • Evacuate: Evacuate non-essential personnel from the area.[3]

  • Ventilate & Control Ignition: Ensure adequate ventilation and remove all ignition sources.[3]

  • Containment: Wear full PPE. Contain the spill using inert absorbent material (e.g., dry lime, sand, or soda ash).[5]

  • Collection: Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1][3] Do not let the chemical enter drains or sewer systems.[3][8]

4.3. Fire Fighting

  • Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, alcohol-resistant foam, or water spray to cool containers.[2][3] Do not use a solid water stream, as it may spread the fire.[3]

  • Hazards: Vapors are heavier than air and may travel to an ignition source and flash back.[5] Containers may explode when heated.[5] Hazardous combustion products include oxides of carbon and nitrogen.[2][3]

  • Protective Gear: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Plan

This compound and its containers must be treated as hazardous waste.

  • Classification: Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste.[3]

  • Collection: Collect waste material in suitable, closed, and properly labeled containers.[1]

  • Disposal: Dispose of the contents and container at an approved waste disposal plant.[2] It may be necessary to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[10]

  • Regulations: Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[3][5] Do not dispose of it via sewer systems.[11]

Workflow for Safe Handling of this compound

G Safe Handling Workflow: this compound planning 1. Plan Experiment - Review SDS - Assess Risks ppe 2. Select & Don PPE - Goggles & Face Shield - Resistant Gloves - Lab Coat/Apron - Respirator (if needed) planning->ppe Proceed setup 3. Prepare Workspace - Start Fume Hood - Verify Eyewash/Shower - Remove Ignition Sources ppe->setup handle 4. Handle Chemical - Use Spark-Proof Tools - Keep Container Closed - Ground Equipment setup->handle emergency_check Incident? handle->emergency_check spill Spill / Exposure emergency_check->spill Yes normal_ops 5b. Normal Operations Complete emergency_check->normal_ops No emergency_proc 5a. Execute Emergency Plan - First Aid - Spill Containment - Evacuate / Notify spill->emergency_proc cleanup 6. Decontaminate - Clean Workspace - Doff & Inspect PPE emergency_proc->cleanup normal_ops->cleanup waste 7. Waste Disposal - Segregate Hazardous Waste - Label Container Correctly - Store for Pickup cleanup->waste end_proc End of Procedure waste->end_proc

Caption: Logical workflow for handling this compound.

References

×

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.